molecular formula C31H31N5O B10760879 ZK-806450

ZK-806450

Cat. No.: B10760879
M. Wt: 489.6 g/mol
InChI Key: DZLGSWPXZYDHBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ZK-806450 is a useful research compound. Its molecular formula is C31H31N5O and its molecular weight is 489.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C31H31N5O

Molecular Weight

489.6 g/mol

IUPAC Name

7-[[2-(1-ethanimidoylpiperidin-4-yl)oxycarbazol-9-yl]methyl]naphthalene-2-carboximidamide

InChI

InChI=1S/C31H31N5O/c1-20(32)35-14-12-25(13-15-35)37-26-10-11-28-27-4-2-3-5-29(27)36(30(28)18-26)19-21-6-7-22-8-9-23(31(33)34)17-24(22)16-21/h2-11,16-18,25,32H,12-15,19H2,1H3,(H3,33,34)

InChI Key

DZLGSWPXZYDHBD-UHFFFAOYSA-N

Canonical SMILES

CC(=N)N1CCC(CC1)OC2=CC3=C(C=C2)C4=CC=CC=C4N3CC5=CC6=C(C=C5)C=CC(=C6)C(=N)N

Origin of Product

United States

Foundational & Exploratory

ZK-806450: An In-Depth Technical Guide on its Predicted Mechanism of Action Against Orthopoxviruses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK-806450 is an experimental small molecule that has been identified through computational screening as a potential inhibitor of the Monkeypox virus (MPXV), a member of the orthopoxvirus genus. Its predicted mechanism of action centers on the inhibition of the viral F13 protein. This protein is a key component in the viral replication cycle, specifically in the envelopment of the intracellular mature virus (IMV) to form the intracellular enveloped virus (IEV). This step is critical for the cell-to-cell spread of the virus. This technical guide provides a comprehensive overview of the predicted mechanism of action of this compound, based on available in silico data. It details the hypothetical signaling pathway, summarizes the quantitative data from virtual screening, and outlines the computational methodology used for its identification.

Introduction to this compound and its Target

This compound is a carbazole (B46965) derivative that was identified in a virtual screening study aimed at discovering potential therapeutics for Monkeypox virus infection. The primary target of this compound is predicted to be the F13 protein, a homolog of the VP37 protein in other orthopoxviruses. The F13 protein is a peripheral membrane protein that plays a crucial role in the wrapping of IMV with a double membrane derived from the trans-Golgi or early endosomal cisternae, leading to the formation of IEV. Inhibition of F13 function is a validated antiviral strategy, as demonstrated by the approved drug tecovirimat, which also targets this protein.

Predicted Mechanism of Action

Based on computational modeling, this compound is hypothesized to bind to the F13 protein of the Monkeypox virus, thereby inhibiting its function. The precise binding site and the exact molecular interactions have been predicted through docking simulations. By inhibiting the F13 protein, this compound is expected to disrupt the formation of the IEV, thus preventing the subsequent stages of viral egress and cell-to-cell transmission. This would effectively halt the spread of the virus within an infected host.

The Role of F13 in the Orthopoxvirus Life Cycle

The replication of orthopoxviruses occurs in the cytoplasm of infected cells. After the assembly of the IMV, the virus can be released upon cell lysis. However, for efficient cell-to-cell spread, the IMV must be wrapped in a double membrane to form the IEV. This process is mediated by a complex of viral and cellular proteins, with F13 being a central player. The IEV is then transported to the cell periphery, where it fuses with the plasma membrane to become a cell-associated enveloped virus (CEV) or is released as an extracellular enveloped virus (EEV).

Quantitative Data

The primary quantitative data available for this compound is from a virtual screening study that assessed its binding affinity to the MPXV F13 protein. The binding affinity is reported as a Vina score, which is a calculated binding energy in kcal/mol.

CompoundTarget ProteinOrganismBinding Affinity (Vina Score)Reference
This compoundF13Monkeypox virus-10.2 kcal/mol[1]
Tecovirimat (Reference)F13Monkeypox virus-8.5 kcal/mol[1]

Experimental Protocols

The identification of this compound as a potential F13 inhibitor was the result of in silico virtual screening. The general methodology is outlined below.

Virtual Screening Protocol
  • Protein Structure Preparation: The three-dimensional structure of the Monkeypox virus F13 protein was predicted using homology modeling or other protein structure prediction tools. The protein structure was then prepared for docking by adding hydrogen atoms, assigning charges, and defining the binding pocket.

  • Ligand Library Preparation: A library of small molecules, including experimental drugs like this compound, was prepared. The three-dimensional structures of these molecules were generated and optimized.

  • Molecular Docking: The prepared ligands were docked into the defined binding pocket of the F13 protein using molecular docking software (e.g., AutoDock Vina). The software calculates the binding affinity (Vina score) for each ligand, which represents the predicted strength of the interaction.

  • Hit Selection: Compounds with the most favorable binding affinities (lowest Vina scores) were selected as potential inhibitors. This compound was identified as a top candidate from the experimental drug library.

Visualizations

Predicted Signaling Pathway of this compound Action

G cluster_virus_lifecycle Orthopoxvirus Replication Cycle cluster_drug_action Predicted Action of this compound IMV Intracellular Mature Virus (IMV) Assembly F13_recruitment F13 Protein Recruitment to Golgi/Endosomal Membranes IMV->F13_recruitment Wrapping IMV Wrapping F13_recruitment->Wrapping IEV Intracellular Enveloped Virus (IEV) Formation Wrapping->IEV Transport Transport to Cell Periphery IEV->Transport Egress Viral Egress (CEV/EEV Formation) Transport->Egress ZK806450 This compound F13_protein F13 Protein ZK806450->F13_protein Binds to Inhibition F13_protein->Inhibition Inhibition->Wrapping Blocks

Caption: Predicted mechanism of this compound action on the orthopoxvirus replication cycle.

Experimental Workflow for this compound Identification

G cluster_workflow In Silico Drug Discovery Workflow Protein_Prep 1. F13 Protein Structure Prediction & Preparation Docking 3. Molecular Docking (Virtual Screening) Protein_Prep->Docking Ligand_Lib 2. Experimental Drug Library Preparation Ligand_Lib->Docking Analysis 4. Binding Affinity Analysis (Vina Score) Docking->Analysis Hit_ID 5. Identification of this compound as a Top Hit Analysis->Hit_ID

Caption: Workflow for the in silico identification of this compound.

Conclusion and Future Directions

This compound has been identified as a promising candidate for the inhibition of the Monkeypox virus F13 protein through in silico methods. The predicted mechanism of action, involving the disruption of viral envelopment, is a validated strategy for antiviral intervention against orthopoxviruses. However, it is crucial to emphasize that the activity of this compound against the F13 protein and its efficacy in inhibiting viral replication are currently based on computational predictions.

Future research should focus on the experimental validation of these in silico findings. Key next steps include:

  • In vitro binding assays: To confirm the direct interaction between this compound and the F13 protein and to determine its binding affinity (e.g., using surface plasmon resonance or isothermal titration calorimetry).

  • Enzymatic assays: To assess the inhibitory effect of this compound on the enzymatic activity of the F13 protein, if applicable.

  • Cell-based antiviral assays: To evaluate the efficacy of this compound in inhibiting Monkeypox virus replication in cell culture and to determine its EC50 value.

  • Structural studies: To obtain a co-crystal structure of this compound in complex with the F13 protein to elucidate the precise binding mode and guide further lead optimization.

These experimental studies are essential to validate the predicted mechanism of action and to advance this compound as a potential therapeutic agent for the treatment of orthopoxvirus infections.

References

Navigating the Specificity of Factor Xa Inhibition: A Technical Guide to ZK-807834 (Fidexaban)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Within the landscape of anticoagulant drug discovery, the specific targeting of Factor Xa (FXa) represents a pivotal strategy for the management of thrombotic disorders. While the compound ZK-806450 has been noted in scientific literature, its primary characterization points towards antiviral activities. In contrast, the structurally related compound ZK-807834 , also known as CI-1031 and Fidexaban , emerged from the same research program as a potent and selective inhibitor of Factor Xa. This technical guide will provide an in-depth overview of the core scientific data and experimental protocols associated with ZK-807834, a compound extensively studied for its antithrombotic properties. This document is intended for researchers, scientists, and drug development professionals.

The Coagulation Cascade and the Role of Factor Xa

The coagulation cascade is a complex series of enzymatic reactions leading to the formation of a fibrin (B1330869) clot. A central component of this cascade is Factor Xa, which is responsible for the conversion of prothrombin to thrombin. Thrombin then catalyzes the conversion of fibrinogen to fibrin, the primary protein component of a blood clot. The strategic inhibition of Factor Xa is a key therapeutic approach to prevent and treat thromboembolic diseases.

coagulation_cascade Intrinsic_Pathway Intrinsic Pathway Factor_X Factor X Intrinsic_Pathway->Factor_X Extrinsic_Pathway Extrinsic Pathway Extrinsic_Pathway->Factor_X Factor_Xa Factor Xa Factor_X->Factor_Xa Activation Thrombin Thrombin Factor_Xa->Thrombin Converts Prothrombin Prothrombin Prothrombin->Thrombin Fibrin Fibrin Thrombin->Fibrin Converts Fibrinogen Fibrinogen Fibrinogen->Fibrin Clot Fibrin Clot Fibrin->Clot ZK_807834 ZK-807834 (Fidexaban) ZK_807834->Factor_Xa Inhibits

Figure 1: Simplified Coagulation Cascade and the inhibitory action of ZK-807834 on Factor Xa.

Quantitative Analysis of ZK-807834's Inhibitory Activity

ZK-807834 demonstrates potent and selective inhibition of human Factor Xa. The following table summarizes key quantitative data from in vitro studies.

ParameterValueSpeciesNotes
Ki (Human FXa) 0.11 nMHumanInhibition constant for Factor Xa.
IC50 (Clot-bound Prothrombinase) 10 ± 7 nMHumanConcentration for 50% inhibition of FXa in a clot-bound prothrombinase assay.
PT Prolongation (2x) 0.3 - 0.5 µMHuman PlasmaConcentration range to double the prothrombin time.
aPTT Prolongation (2x) 0.3 - 0.5 µMHuman PlasmaConcentration range to double the activated partial thromboplastin (B12709170) time.

In Vivo Efficacy of ZK-807834

Studies in animal models have demonstrated the antithrombotic efficacy of ZK-807834. The table below presents data from a rabbit model of thrombosis.

ModelEffective Dose (IV)Endpoint
Arterial Thrombosis ≥0.7 µmol/kgDecreased incidence of thrombotic occlusion.
Venous Thrombosis ≥0.007 µmol/kgReduction in venous clot weight.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize ZK-807834.

Factor Xa Inhibition Assay (In Vitro)

This assay determines the inhibitory potency of a compound against purified Factor Xa.

fxa_inhibition_assay cluster_materials Materials cluster_procedure Procedure cluster_analysis Data Analysis FXa Purified Human Factor Xa Incubate 1. Pre-incubate FXa with ZK-807834 FXa->Incubate Substrate Chromogenic Substrate Add_Substrate 2. Add Chromogenic Substrate Substrate->Add_Substrate Buffer Assay Buffer Buffer->Incubate Inhibitor ZK-807834 (Varying Conc.) Inhibitor->Incubate Incubate->Add_Substrate Measure 3. Measure Absorbance (e.g., 405 nm) Add_Substrate->Measure Plot Plot Absorbance vs. [ZK-807834] Measure->Plot Calculate Calculate IC50/Ki Plot->Calculate

Figure 2: Workflow for the in vitro Factor Xa inhibition assay.

Methodology:

  • Reagents: Purified human Factor Xa, a chromogenic substrate for FXa (e.g., S-2222), and an appropriate assay buffer (e.g., Tris-HCl with NaCl and CaCl2).

  • Procedure:

    • A fixed concentration of Factor Xa is pre-incubated with varying concentrations of ZK-807834 in the assay buffer.

    • The enzymatic reaction is initiated by the addition of the chromogenic substrate.

    • The rate of substrate cleavage is monitored by measuring the change in absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

  • Data Analysis: The initial reaction velocities are plotted against the inhibitor concentrations. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by fitting the data to a suitable dose-response curve. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation, taking into account the substrate concentration and its Michaelis-Menten constant (Km).

Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) Assays

These are plasma-based assays that assess the effect of an anticoagulant on the extrinsic (PT) and intrinsic (aPTT) pathways of coagulation.

Methodology:

  • Sample Preparation: Pooled normal human plasma is incubated with various concentrations of ZK-807834 or a vehicle control.

  • PT Assay:

    • The plasma samples are warmed to 37°C.

    • Thromboplastin reagent is added to initiate the extrinsic pathway.

    • The time to clot formation is measured using a coagulometer.

  • aPTT Assay:

    • The plasma samples are incubated with a contact activator (e.g., silica) and phospholipids (B1166683) at 37°C.

    • Calcium chloride is added to initiate the intrinsic pathway.

    • The time to clot formation is measured.

  • Data Analysis: The clotting times are recorded, and the concentration of ZK-807834 required to double the baseline clotting time is determined.

In Vivo Thrombosis Model (Rabbit)

Animal models are essential for evaluating the antithrombotic efficacy of a compound in a physiological setting.

in_vivo_thrombosis_model Anesthetize 1. Anesthetize Rabbit Isolate_Vessel 2. Isolate Carotid Artery or Jugular Vein Anesthetize->Isolate_Vessel Induce_Injury 3. Induce Vascular Injury (e.g., Electrical Current) Isolate_Vessel->Induce_Injury Administer_Drug 4. Administer ZK-807834 (IV Bolus + Infusion) Induce_Injury->Administer_Drug Monitor_Flow 5. Monitor Blood Flow (Doppler Probe) Administer_Drug->Monitor_Flow Assess_Thrombus 6. Assess Thrombus Formation (e.g., Vessel Patency, Clot Weight) Monitor_Flow->Assess_Thrombus

Figure 3: Experimental workflow for the rabbit in vivo thrombosis model.

Methodology:

  • Animal Preparation: Rabbits are anesthetized, and a major blood vessel (e.g., carotid artery for arterial thrombosis or jugular vein for venous thrombosis) is surgically exposed.

  • Thrombus Induction: Thrombosis is induced by a controlled injury to the vessel wall, for example, by applying a small electrical current.

  • Drug Administration: ZK-807834 is administered intravenously, typically as a bolus followed by a continuous infusion.

  • Monitoring and Assessment: Blood flow through the vessel is monitored using a Doppler flow probe to assess vessel patency. At the end of the experiment, the vessel segment is excised, and the formed thrombus is weighed.

  • Data Analysis: The incidence of thrombotic occlusion and the thrombus weight in the drug-treated groups are compared to a vehicle-treated control group.

Conclusion

ZK-807834 (Fidexaban) is a well-characterized, potent, and selective inhibitor of Factor Xa with demonstrated efficacy in both in vitro and in vivo models of thrombosis. The data presented in this technical guide underscore its potential as an antithrombotic agent. The detailed experimental protocols provide a framework for the continued investigation and development of direct Factor Xa inhibitors. While the initial query focused on this compound, the substantial body of research available for ZK-807834 offers a more comprehensive understanding of a clinically relevant Factor Xa inhibitor from this chemical series.

ZK-806450: A Computational Exploration of its Antiviral Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Computationally-Predicted Target Proteins and Binding Sites of ZK-806450

Introduction

This compound is a small molecule that has been identified through computational screening as a potential inhibitor of key viral proteins from SARS-CoV-2 and the dengue virus. This document provides a comprehensive overview of the current, publicly available in silico data regarding its putative target proteins, binding sites, and predicted binding affinities. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this compound. It is important to note that the data presented is primarily derived from computational modeling and simulation studies, and awaits experimental validation.

Target Proteins and Binding Affinities

Computational studies have identified three primary viral protein targets for this compound: the 3C-like protease (3CLpro) of SARS-CoV-2, the envelope protein of the dengue virus, and the non-structural protein 1 (nsp1) of SARS-CoV-2. The predicted binding affinities are summarized in the tables below.

Table 1: Predicted Binding Affinity of this compound for SARS-CoV-2 3CL Protease
Computational StudyPredicted Binding Energy (kcal/mol)Proposed Binding Site
Novak J, et al. (2022)-8.2 to -9.3 (across different protein conformations)Allosteric site in the groove between domains II and III
Chatterjee S, et al. (2021)-8.9 to -10.3 (for a group of compounds including this compound)Not specified
Table 2: Predicted Binding Characteristics of this compound for Dengue Virus Envelope Protein
Computational StudyPredicted Binding CharacteristicProposed Binding Site
Chaudhuri D, et al. (2025)Higher affinity than the natural ligand, heparan sulphate.[1]Glycosaminoglycan (GAG) binding site.[1][2]
Table 3: Predicted Binding Affinity of this compound for SARS-CoV-2 nsp1
Computational StudyPredicted Binding Energy (kcal/mol)Proposed Binding Site
de Lima Menezes G, et al. (2020)Favorable energy score within a range of -6.9 to -10.4 (for a group of three compounds including this compound).[3]Near C-terminal pockets.

Proposed Binding Sites and Mechanism of Action

SARS-CoV-2 3CL Protease

This compound is predicted to bind to an allosteric site on the SARS-CoV-2 3CL protease, located in a groove between domains II and III.[2] This binding is hypothesized to interfere with the dimerization of the protease, which is essential for its catalytic activity. By preventing dimerization, this compound could effectively inhibit the protease's function in cleaving the viral polyprotein, thereby halting viral replication.

Dengue Virus Envelope Protein

The proposed target for this compound on the dengue virus is the glycosaminoglycan (GAG) binding site on the envelope protein.[1][2] This site is crucial for the initial attachment of the virus to host cells, a process mediated by the interaction with heparan sulphate. Computational simulations suggest that this compound binds to this site with a higher affinity than heparan sulphate, indicating its potential to act as a competitive inhibitor of viral entry.[1]

SARS-CoV-2 nsp1

For SARS-CoV-2 nsp1, this compound is predicted to bind to pockets located near the C-terminus of the protein. The nsp1 protein is a key virulence factor that suppresses host gene expression by blocking the mRNA entry channel of the ribosome. Inhibition of nsp1 function by this compound could potentially restore host protein synthesis and attenuate viral pathogenesis.

Experimental Protocols (Based on General Computational Methodologies)

The following sections describe generalized protocols for the computational experiments that have been reported in the study of this compound. It is important to emphasize that these are not the specific, detailed protocols from the cited studies, as those were not available in the public domain.

Molecular Docking
  • Protein and Ligand Preparation:

    • Obtain the 3D crystal structure of the target protein (e.g., SARS-CoV-2 3CLpro, PDB ID: 6LU7) from the Protein Data Bank.

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

    • Obtain the 3D structure of this compound and optimize its geometry using a suitable force field.

  • Grid Generation:

    • Define the binding site on the target protein based on known active sites, allosteric sites, or through blind docking approaches.

    • Generate a grid box that encompasses the defined binding site.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock Vina) to predict the binding pose and affinity of this compound within the defined grid box.

    • Perform multiple docking runs to ensure conformational sampling.

  • Analysis:

    • Analyze the docking results to identify the most favorable binding poses based on the predicted binding energy.

    • Visualize the protein-ligand interactions to identify key residues involved in binding.

Molecular Dynamics (MD) Simulation
  • System Setup:

    • Use the best-docked complex of the protein and this compound as the starting structure.

    • Solvate the complex in a water box with appropriate ions to neutralize the system.

  • Minimization and Equilibration:

    • Perform energy minimization to remove steric clashes.

    • Gradually heat the system to the desired temperature and equilibrate it under constant temperature and pressure (NPT ensemble).

  • Production Run:

    • Run the production MD simulation for a sufficient length of time (e.g., 100-200 ns) to observe the dynamics and stability of the complex.

  • Trajectory Analysis:

    • Analyze the MD trajectory to calculate parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and binding free energies (e.g., using MM/PBSA or MM/GBSA).

    • Analyze the hydrogen bond network and other non-covalent interactions between the protein and the ligand over time.

Visualizations

ZK806450_SARS_CoV_2_3CLpro_Inhibition cluster_virus SARS-CoV-2 Replication Cycle cluster_inhibition Inhibition by this compound Viral Polyprotein Viral Polyprotein 3CL Protease (Dimer) 3CL Protease (Dimer) Viral Polyprotein->3CL Protease (Dimer) Cleavage 3CL Protease (Monomer) 3CL Protease (Monomer) 3CL Protease (Monomer)->3CL Protease (Dimer) Dimerization Inactive Complex Inactive Complex 3CL Protease (Monomer)->Inactive Complex Functional Viral Proteins Functional Viral Proteins 3CL Protease (Dimer)->Functional Viral Proteins 3CL Protease (Dimer)->Functional Viral Proteins Enables This compound This compound This compound->3CL Protease (Monomer) Binds to allosteric site This compound->Inactive Complex

Caption: Proposed mechanism of SARS-CoV-2 3CL protease inhibition by this compound.

ZK806450_Dengue_Virus_Entry_Inhibition cluster_virus_entry Dengue Virus Entry cluster_inhibition Inhibition by this compound Dengue Virus Dengue Virus Envelope Protein (GAG site) Envelope Protein (GAG site) Host Cell Receptor (Heparan Sulphate) Host Cell Receptor (Heparan Sulphate) Envelope Protein (GAG site)->Host Cell Receptor (Heparan Sulphate) Binds to Blocked GAG Site Blocked GAG Site Envelope Protein (GAG site)->Blocked GAG Site Viral Attachment Viral Attachment Host Cell Receptor (Heparan Sulphate)->Viral Attachment Viral Entry Viral Entry Viral Attachment->Viral Entry This compound This compound This compound->Envelope Protein (GAG site) Competitively binds to

Caption: Proposed mechanism of Dengue Virus entry inhibition by this compound.

Computational_Workflow Protein Structure Acquisition Protein Structure Acquisition Molecular Docking Molecular Docking Protein Structure Acquisition->Molecular Docking Ligand (this compound) Preparation Ligand (this compound) Preparation Ligand (this compound) Preparation->Molecular Docking Binding Pose & Affinity Prediction Binding Pose & Affinity Prediction Molecular Docking->Binding Pose & Affinity Prediction Molecular Dynamics Simulation Molecular Dynamics Simulation Binding Pose & Affinity Prediction->Molecular Dynamics Simulation Complex Stability & Interaction Analysis Complex Stability & Interaction Analysis Molecular Dynamics Simulation->Complex Stability & Interaction Analysis Lead Candidate Identification Lead Candidate Identification Complex Stability & Interaction Analysis->Lead Candidate Identification

References

ZK-806450: A Computationally Identified Allosteric Inhibitor of SARS-CoV-2 3CL Protease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of the COVID-19 pandemic, relies on the 3C-like protease (3CLpro or Main Protease, Mpro) for the proteolytic processing of its viral polyproteins, a critical step in the viral replication cycle. This makes 3CLpro a prime target for antiviral drug development. While many inhibitors target the active site of the enzyme, the discovery of allosteric inhibitors offers an alternative strategy with potential advantages in terms of specificity and overcoming resistance. This technical guide focuses on ZK-806450, a compound identified through advanced computational methods as a potential allosteric inhibitor of SARS-CoV-2 3CLpro.[1] We will delve into the theoretical binding data, the computational methodologies that led to its identification, and the standard experimental protocols required for the validation of such computational hits.

Introduction to this compound and its Putative Mechanism of Action

This compound is a compound that has been shown through computational studies to have a high binding potential to a novel allosteric site on the SARS-CoV-2 3CL protease.[1] Unlike competitive inhibitors that bind to the active site where the substrate normally binds, allosteric inhibitors bind to a different site on the enzyme, inducing a conformational change that alters the active site and reduces the enzyme's activity.

The identification of this compound as a potential allosteric inhibitor is based on a study by Novak J, et al., which utilized molecular dynamics (MD) simulations and ensemble docking to explore the conformational landscape of 3CLpro and identify new druggable pockets.[2] Their findings suggest that this compound binds to a site that could interfere with the dimerization of the 3CLpro, a process essential for its catalytic activity.[3]

Quantitative Data (Theoretical)

The following table summarizes the theoretical binding energy of this compound to the SARS-CoV-2 3CL protease, as determined by computational docking studies. It is crucial to note that these are in silico predictions and await experimental validation.

CompoundTarget ConformationPredicted Binding Energy (kcal/mol)Reference
This compound Crystal Structure-9.1[2]
MD Cluster 1-8.5[2]
MD Cluster 2-9.3[2]
MD Cluster 3-8.7[2]
MD Cluster 4-8.2[2]
MD Cluster 5-8.8[2]

Computational and Experimental Protocols

Computational Methodology (as per Novak J, et al.)

The identification of this compound as a potential allosteric inhibitor was achieved through a sophisticated computational workflow.

3.1.1. Molecular Dynamics (MD) Simulations

  • System Preparation: The crystal structure of SARS-CoV-2 3CLpro (PDB ID: 6LU7) was used as the starting point.[2] The ligand and water molecules were removed. The protein was then prepared for MD simulations using the AMBER ff14SB force field and solvated in a truncated octahedral box of TIP3P water molecules with a 12 Å buffer.[2]

  • Simulation Protocol: The system underwent energy minimization, followed by a gradual heating phase and equilibration. The production run was performed for 300 ns to generate a trajectory of the protein's conformational changes.[3]

  • Cluster Analysis: The 300 ns trajectory was subjected to cluster analysis to group similar protein conformations. The representative structures from the five most populated clusters, along with the original crystal structure, were used for subsequent docking studies.[2]

3.1.2. Ensemble Docking

  • Ligand Library Preparation: A library of compounds, including this compound from the DrugBank database, was prepared for docking.

  • Docking Protocol: Ensemble docking was performed using AutoDock Vina. Each compound in the library was docked against the six conformations of the 3CLpro (the crystal structure and five representative structures from the MD simulation clusters).[2] This approach accounts for the flexibility of the protein and provides a more realistic assessment of binding.

  • Binding Site Identification: The docking results revealed a novel, favorable allosteric binding site distinct from the active site. This compound was identified as one of the top-scoring compounds binding to this allosteric pocket.[2][3]

Proposed Experimental Validation Protocols

The following are standard experimental protocols that would be necessary to validate the computational findings for this compound.

3.2.1. In Vitro Enzymatic Assay

  • Objective: To determine the inhibitory activity of this compound against purified SARS-CoV-2 3CLpro and to calculate its IC50 value.

  • Principle: A fluorogenic substrate is used, which upon cleavage by 3CLpro, releases a fluorescent signal. The rate of this reaction is measured in the presence and absence of the inhibitor.

  • Methodology:

    • Recombinant SARS-CoV-2 3CLpro is expressed and purified.

    • A fluorescence resonance energy transfer (FRET)-based assay is set up in a 96- or 384-well plate format.

    • The assay buffer contains the purified 3CLpro enzyme and a specific fluorogenic peptide substrate.

    • This compound is serially diluted and added to the wells.

    • The reaction is initiated by the addition of the substrate.

    • The fluorescence intensity is measured over time using a plate reader.

    • The rate of substrate cleavage is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the enzyme activity against the inhibitor concentration.

3.2.2. Cell-Based Antiviral Assay

  • Objective: To evaluate the ability of this compound to inhibit SARS-CoV-2 replication in a cellular context.

  • Principle: Host cells are infected with SARS-CoV-2 and treated with the compound. The reduction in viral replication is then quantified.

  • Methodology:

    • Vero E6 cells (or another susceptible cell line) are seeded in 96-well plates.

    • The cells are infected with a known titer of SARS-CoV-2.

    • Immediately after infection, the cells are treated with serial dilutions of this compound.

    • After a suitable incubation period (e.g., 24-48 hours), the antiviral activity is assessed using methods such as:

      • Cytopathic Effect (CPE) Reduction Assay: Visually scoring the reduction in virus-induced cell death.

      • Plaque Reduction Assay: Quantifying the reduction in the number of viral plaques.

      • RT-qPCR: Measuring the reduction in viral RNA levels.

      • Immunofluorescence Assay: Detecting the expression of viral proteins.

    • The EC50 value (the concentration of the compound that inhibits viral replication by 50%) is calculated.

    • A parallel cytotoxicity assay (e.g., MTS or CTG assay) is performed to determine the CC50 (the concentration that causes 50% cell death) and to calculate the selectivity index (SI = CC50/EC50).

3.2.3. Biophysical Binding Assays

  • Objective: To confirm the direct binding of this compound to 3CLpro and to determine the binding affinity (Kd).

  • Methods:

    • Surface Plasmon Resonance (SPR): Purified 3CLpro is immobilized on a sensor chip. Different concentrations of this compound are flowed over the chip, and the binding and dissociation are monitored in real-time to determine the on-rate, off-rate, and dissociation constant (Kd).

    • Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during the binding event between this compound and 3CLpro in solution, providing a complete thermodynamic profile of the interaction (Kd, enthalpy, and entropy).

    • Thermal Shift Assay (TSA): The melting temperature of 3CLpro is measured in the presence and absence of this compound. A significant increase in the melting temperature upon ligand binding indicates direct interaction and stabilization of the protein.

Visualizations

SARS_CoV_2_Polyprotein_Processing cluster_0 SARS-CoV-2 RNA Genome cluster_3 Non-Structural Proteins (NSPs) cluster_4 Viral Replication Complex Viral RNA Viral RNA pp1a pp1a Viral RNA->pp1a pp1ab pp1ab Viral RNA->pp1ab 3CLpro 3CLpro pp1a->3CLpro cleaves PLpro PLpro pp1a->PLpro cleaves pp1ab->3CLpro cleaves pp1ab->PLpro cleaves NSPs NSP4, NSP5 (3CLpro), NSP6-10, NSP12-16 3CLpro->NSPs PLpro->NSPs Replication Replication NSPs->Replication

Caption: SARS-CoV-2 polyprotein processing by 3CLpro and PLpro.

Inhibitor_Validation_Workflow Start Computational Hit (this compound) Enzymatic_Assay In Vitro Enzymatic Assay (IC50 Determination) Start->Enzymatic_Assay Direct_Binding Biophysical Binding Assays (SPR, ITC, TSA for Kd) Enzymatic_Assay->Direct_Binding Confirm Direct Interaction Cell_Assay Cell-Based Antiviral Assay (EC50, CC50, SI) Direct_Binding->Cell_Assay Lead_Optimization Lead Optimization Cell_Assay->Lead_Optimization Promising Candidate End Preclinical Development Lead_Optimization->End

Caption: Experimental workflow for validating a computational hit.

Conclusion

The computational identification of this compound as a potential allosteric inhibitor of SARS-CoV-2 3CLpro represents a promising avenue for the development of novel anti-coronaviral therapeutics. The theoretical data suggests a high binding potential to a site that could disrupt the enzyme's function through a mechanism distinct from active site inhibitors. However, it is imperative that these in silico findings are now subjected to rigorous experimental validation using the standard protocols outlined in this guide. Confirmation of its inhibitory activity and mechanism of action through enzymatic, cellular, and biophysical assays will be the critical next steps in assessing the true therapeutic potential of this compound.

References

Unveiling the Molecular Dance: Dengue Virus Envelope Protein and its Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers

Introduction: The global health burden of dengue fever, caused by the dengue virus (DENV), necessitates the urgent development of effective antiviral therapeutics. The DENV envelope (E) protein, a class II viral membrane fusion protein, is a prime target for antiviral drug discovery due to its critical role in viral attachment and entry into host cells.[1][2] This technical guide provides an in-depth exploration of the interaction between small molecule inhibitors and the DENV E protein, offering insights for researchers, scientists, and drug development professionals. While direct interactions of a compound designated ZK-806450 with the DENV E protein are not documented in the available scientific literature, this guide will focus on the well-established principles and examples of other small molecule inhibitors. One study did identify a "zk-806,450" through virtual screening as having a good binding ability with the F13 protein of the monkeypox virus.[3]

The DENV E protein mediates the initial attachment of the virus to host cell receptors and, following endocytosis, undergoes a low-pH-triggered conformational change that drives the fusion of the viral and endosomal membranes, releasing the viral genome into the cytoplasm.[4][5] Small molecule inhibitors that bind to the E protein can disrupt these essential functions, effectively neutralizing the virus.[6]

Mechanism of Action of Envelope Protein Inhibitors

DENV E protein inhibitors typically function by binding to specific pockets on the protein, thereby preventing the conformational changes necessary for membrane fusion.[6][7] This blockade of viral entry is a key strategy in antiviral development. Some inhibitors may also interfere with the initial attachment of the virus to host cells.[6] The specificity of these inhibitors for the E protein minimizes off-target effects, making them attractive therapeutic candidates.[6]

A notable target for many inhibitors is a hydrophobic pocket within the E protein that is crucial for the fusion process.[4][5] By occupying this pocket, small molecules can stabilize the pre-fusion conformation of the E protein and prevent its transition to the fusogenic trimeric state.

Quantitative Data on Dengue Virus Envelope Protein Inhibitors

The efficacy of DENV E protein inhibitors is quantified using various in vitro assays. The half-maximal effective concentration (EC50) and the half-maximal inhibitory concentration (IC50) are common metrics used to express the potency of a compound. The following table summarizes data for representative small molecule inhibitors targeting the DENV E protein, as described in the literature.

Compound IDDENV Serotype(s) InhibitedAssay TypeEC50 / IC50 (µM)Cell LineReference
Compound 6DENV-1, DENV-2, DENV-3, DENV-4Plaque Reduction Neutralization Test0.068 - 0.496Vero cells[1]
Compound 1DENVNot Specified1.69Not Specified[1]
Compound 2DENVNot Specified0.90Not Specified[1]
Compound 6 (from another study)DENV-2Not Specified0.119A549 cells[4][5]
JNJ-1802DENVNot SpecifiedNot SpecifiedNot Specified[8]

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of potential antiviral compounds. Below are protocols for key experiments used to characterize the interaction of inhibitors with the DENV E protein.

Plaque Reduction Neutralization Test (PRNT)

This assay is the gold standard for determining the neutralizing activity of antibodies or antiviral compounds.

Objective: To quantify the ability of a compound to inhibit DENV infection and replication, measured by a reduction in the number of viral plaques.

Methodology:

  • Cell Seeding: Plate a monolayer of susceptible cells (e.g., Vero or A549 cells) in 6-well or 12-well plates and incubate until confluent.

  • Virus-Compound Incubation: Prepare serial dilutions of the test compound. Mix a standard amount of DENV (typically 50-100 plaque-forming units) with each compound dilution and incubate for 1 hour at 37°C to allow the compound to bind to the virus.

  • Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1-2 hours at 37°C.

  • Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agar) to restrict the spread of progeny virus, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for 5-7 days to allow for plaque development.

  • Staining and Counting: Fix the cells with a solution such as 4% paraformaldehyde. Stain the cells with a crystal violet solution to visualize the plaques. Count the number of plaques in each well.

  • Data Analysis: The percentage of plaque reduction is calculated relative to a virus-only control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration.

High-Throughput Docking (HTD) / Virtual Screening

Computational methods are used to predict the binding of small molecules to a target protein.

Objective: To identify potential inhibitor candidates from large compound libraries by computationally modeling their interaction with the DENV E protein.

Methodology:

  • Target Preparation: Obtain the 3D crystal structure of the DENV E protein from a protein data bank (e.g., PDB). Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Binding Site Identification: Identify the hydrophobic pocket or other potential binding sites on the E protein.

  • Ligand Library Preparation: Prepare a library of small molecules in a 3D format.

  • Molecular Docking: Use docking software (e.g., AutoDock, Glide) to systematically place each ligand into the identified binding site and score the binding affinity based on a scoring function that estimates the free energy of binding.

  • Hit Selection: Rank the compounds based on their docking scores and select the top candidates for experimental validation.[4]

Surface Plasmon Resonance (SPR)

SPR is a biophysical technique to measure the binding kinetics and affinity between two molecules in real-time.

Objective: To determine the on-rate (ka), off-rate (kd), and dissociation constant (KD) of the interaction between an inhibitor and the DENV E protein.

Methodology:

  • Chip Preparation: Immobilize the purified DENV E protein onto the surface of an SPR sensor chip.

  • Analyte Injection: Flow a series of concentrations of the test compound (analyte) over the chip surface.

  • Binding Measurement: The binding of the compound to the E protein causes a change in the refractive index at the sensor surface, which is detected and recorded as a response unit (RU).

  • Dissociation Phase: Flow a buffer over the chip to measure the dissociation of the compound from the E protein.

  • Data Analysis: Fit the association and dissociation curves to a kinetic model to calculate the ka, kd, and KD values. A lower KD value indicates a higher binding affinity.

Visualizations

Signaling Pathway of DENV Entry and Inhibition

The following diagram illustrates the process of DENV entry into a host cell and the point of intervention for E protein inhibitors.

DENV_Entry_Inhibition cluster_extracellular Extracellular Space cluster_cell Host Cell DENV Dengue Virus Receptor Host Cell Receptor DENV->Receptor 1. Attachment Endosome Endosome Receptor->Endosome 2. Endocytosis Inhibitor E Protein Inhibitor Inhibitor->DENV Binding to E Protein Fusion Membrane Fusion Endosome->Fusion 3. Low pH triggers conformational change Genome Viral Genome Release Fusion->Genome 4. Fusion & Release Replication Replication Genome->Replication

Caption: DENV entry pathway and the inhibitory mechanism of E protein binders.

Experimental Workflow for Inhibitor Screening

This diagram outlines a typical workflow for identifying and characterizing novel DENV E protein inhibitors.

Inhibitor_Screening_Workflow start Start: Compound Library virtual_screening Virtual Screening (High-Throughput Docking) start->virtual_screening in_vitro_assay In Vitro Antiviral Assay (e.g., PRNT) virtual_screening->in_vitro_assay hit_compounds Hit Compounds in_vitro_assay->hit_compounds biophysical_assay Biophysical Characterization (e.g., SPR) hit_compounds->biophysical_assay lead_optimization Lead Optimization (Structure-Activity Relationship) biophysical_assay->lead_optimization in_vivo_studies In Vivo Efficacy Studies (Animal Models) lead_optimization->in_vivo_studies clinical_candidate Clinical Candidate in_vivo_studies->clinical_candidate

Caption: A streamlined workflow for the discovery of DENV E protein inhibitors.

Logical Relationship of E Protein Conformations

This diagram shows the conformational states of the DENV E protein during entry and how inhibitors can trap it in a non-fusogenic state.

E_Protein_Conformation Prefusion Prefusion Dimer Stable at neutral pH Non-fusogenic Intermediate Fusion Intermediate Triggered by low pH Prefusion->Intermediate Low pH in Endosome Inhibited Inhibitor-Bound Dimer Trapped in prefusion state Non-fusogenic Prefusion->Inhibited Inhibitor Binding Postfusion Postfusion Trimer Stable at low pH Fusogenic Intermediate->Postfusion Membrane Fusion Inhibited->Intermediate Blocks Transition

Caption: Conformational states of the DENV E protein during viral entry.

References

In-Depth Technical Guide: Binding Affinity of ZK-806450 to Monkeypox Virus F13 Protein

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of monkeypox virus as a global health concern has accelerated the search for effective antiviral therapeutics. The F13 protein, a key enzyme in the virus's replication cycle, has been identified as a promising drug target. Tecovirimat, an approved antiviral for smallpox, targets the F13 protein homolog and has shown efficacy against monkeypox. This technical guide provides a detailed overview of the binding affinity of the experimental compound ZK-806450 to the monkeypox virus F13 protein, based on current in silico research. While experimental validation is pending, computational screening and molecular dynamics simulations suggest that this compound is a potent potential inhibitor of this crucial viral protein. This document outlines the computational data, the methodologies employed in these preclinical studies, and the proposed experimental protocols for future validation.

Introduction: The F13 Protein as a Therapeutic Target

The monkeypox virus, a member of the Orthopoxvirus genus, relies on the F13 protein for its propagation and virulence. F13 is a viral structural protein, homologous to the VP37 protein in vaccinia virus, that plays a critical role in the envelopment of intracellular mature virions (IMV) with a Golgi-derived membrane to form extracellular enveloped virions (EEV)[1]. This process is essential for the cell-to-cell spread of the virus and the establishment of a systemic infection. Inhibition of the F13 protein disrupts the formation of EEV, thereby halting the spread of the virus. This mechanism is the basis for the clinical efficacy of tecovirimat, which also targets the F13 protein[2]. Given the high conservation of the F13 protein sequence among orthopoxviruses, it is considered a prime target for the development of broad-spectrum antiviral drugs[3].

Computational Analysis of this compound Binding to F13

Recent computational studies have identified this compound, an experimental drug, as a compound with a high binding potential to the monkeypox virus F13 protein. These in silico analyses provide a foundational understanding of the potential interaction and a strong rationale for further experimental investigation.

Quantitative Data from Virtual Screening

A comprehensive virtual screening of multiple compound libraries was conducted to identify potential inhibitors of the monkeypox F13 protein. In this study, this compound emerged as a promising candidate from an experimental drug library. The binding affinity was computationally estimated using AutoDock Vina, which calculates a binding energy score (Vina score) in kcal/mol. A more negative score indicates a more favorable and stable binding interaction.

For comparison, the Vina score of this compound was benchmarked against that of tecovirimat, the established F13 inhibitor.

CompoundLibraryTarget ProteinVina Score (kcal/mol)Reference
This compoundExperimentalMonkeypox F13-9.0[1]
TecovirimatApproved DrugMonkeypox F13-8.5[1]

Table 1: Computationally determined binding affinities of this compound and Tecovirimat to the monkeypox F13 protein.

Experimental Protocols: In Silico Methodologies

The identification of this compound as a potential F13 inhibitor was the result of a rigorous computational workflow. Understanding these methodologies is crucial for interpreting the data and designing subsequent validation studies.

Protein Structure Prediction

The three-dimensional structure of the monkeypox F13 protein was predicted using AlphaFold2, a deep learning-based protein structure prediction tool[1]. The high accuracy of the predicted structure is essential for reliable molecular docking studies.

Binding Pocket Identification

Potential binding pockets on the surface of the predicted F13 protein structure were identified using the CurPocket tool, a web-based server that detects cavities based on protein surface curvature[1]. This step is critical for guiding the molecular docking simulations to relevant sites on the protein.

Molecular Docking

Virtual screening was performed using the DrugRep server, which is based on AutoDock Vina[1]. This process involves computationally placing each compound from the selected libraries into the identified binding pockets of the F13 protein and calculating the binding energy (Vina score) for each pose.

Molecular Dynamics Simulation

To assess the stability of the predicted binding poses of promising compounds, molecular dynamics (MD) simulations are typically performed using software such as GROMACS[1]. These simulations model the movement of atoms in the protein-ligand complex over time, providing insights into the stability of the interaction.

Proposed Experimental Validation

The in silico findings for this compound are promising but require validation through direct experimental evidence. The following are standard biophysical techniques that can be employed to quantitatively measure the binding affinity and kinetics of this compound to the F13 protein.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for real-time monitoring of biomolecular interactions.

Protocol:

  • Immobilization: Recombinantly express and purify the monkeypox F13 protein. Covalently immobilize the F13 protein onto a sensor chip surface.

  • Binding Analysis: Flow a series of concentrations of this compound in solution over the sensor chip.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface as this compound binds to and dissociates from the immobilized F13 protein.

  • Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (K₋).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.

Protocol:

  • Sample Preparation: Place a solution of purified F13 protein in the sample cell of the calorimeter. Load a solution of this compound into the injection syringe.

  • Titration: Inject small aliquots of the this compound solution into the F13 protein solution at a constant temperature.

  • Heat Measurement: Measure the heat released or absorbed after each injection.

  • Data Analysis: Integrate the heat signals and plot them against the molar ratio of this compound to F13. Fit the resulting isotherm to a binding model to determine the binding affinity (K₋), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Visualizations

Signaling Pathway and Drug Action

F13_Inhibition_Pathway cluster_virus Monkeypox Virus Replication cluster_drug Therapeutic Intervention IMV Intracellular Mature Virion (IMV) F13 F13 Protein IMV->F13 requires Golgi Golgi-derived Membranes Golgi->F13 acts upon EEV Extracellular Enveloped Virion (EEV) Spread Cell-to-Cell Spread EEV->Spread leads to F13->EEV facilitates envelopment ZK806450 This compound ZK806450->F13 inhibits

Caption: Inhibition of Monkeypox Virus EEV Formation by this compound.

Experimental Workflow for In Silico Screening

in_silico_workflow start Start protein_prediction F13 Protein Structure Prediction (AlphaFold2) start->protein_prediction pocket_id Binding Pocket Identification (CurPocket) protein_prediction->pocket_id virtual_screening Virtual Screening (AutoDock Vina) pocket_id->virtual_screening md_simulation Molecular Dynamics Simulation (GROMACS) virtual_screening->md_simulation candidate Lead Candidate: this compound md_simulation->candidate end Experimental Validation candidate->end experimental_validation_workflow start In Silico Hit (this compound) protein_expression Recombinant F13 Protein Expression & Purification start->protein_expression spr Surface Plasmon Resonance (SPR) protein_expression->spr itc Isothermal Titration Calorimetry (ITC) protein_expression->itc data_analysis Data Analysis & Affinity Determination spr->data_analysis itc->data_analysis biochemical_assay Enzymatic/Cell-based Assays data_analysis->biochemical_assay

References

Early Pharmacology of ZK-806450: A Technical Overview of a Novel Factor Xa Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK-806450 is a potent and selective inhibitor of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade. Developed in the early 2000s by researchers at Berlex Biosciences, this small molecule belongs to a series of indole (B1671886) and carbazole-based compounds designed to offer a new therapeutic option for the prevention and treatment of thrombotic diseases. Early research focused on its ability to specifically target FXa, thereby preventing the conversion of prothrombin to thrombin and, consequently, the formation of fibrin (B1330869) clots. This technical guide provides an in-depth summary of the early pharmacological data, experimental protocols, and underlying mechanisms of action for this compound and its closely related analogs.

Core Mechanism of Action: Inhibition of Factor Xa

The primary pharmacological effect of this compound is the direct, competitive inhibition of Factor Xa. FXa is a serine protease that plays a pivotal role in the blood coagulation cascade at the convergence of the intrinsic and extrinsic pathways. By binding to the active site of FXa, this compound blocks its enzymatic activity, which is essential for the conversion of prothrombin to thrombin. This inhibition effectively reduces thrombin generation and downstream fibrin clot formation.

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XI XI XII->XI IX IX XI->IX X X IX->X VIIIa Xa Xa X->Xa Ca2+, PL TF TF VIIa VIIa TF->VIIa VIIa->X Prothrombin Prothrombin Xa->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin ZK806450 ZK806450 ZK806450->Xa Inhibition fxa_assay start Prepare Assay Buffer and Reagents enzyme_prep Dilute Human Factor Xa start->enzyme_prep compound_prep Prepare serial dilutions of this compound start->compound_prep incubation Incubate FXa with this compound enzyme_prep->incubation compound_prep->incubation substrate_add Add chromogenic FXa substrate incubation->substrate_add readout Measure absorbance at 405 nm substrate_add->readout analysis Calculate Ki from dose-response curve readout->analysis sar_relationship cluster_pockets Factor Xa Active Site Pockets compound Indole/Carbazole Core Linker Amidine Group Aromatic Moiety S1 S1 Pocket compound:p1->S1 Binds to S4 S4 Pocket compound:p4->S4 Interacts with

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of ZK-806450, a Putative Orthopoxvirus F13 Protein Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Abstract

These application notes provide a comprehensive set of protocols for the in vitro evaluation of ZK-806450, an experimental compound identified through in silico screening as a potential inhibitor of the Monkeypox virus (MPXV) F13 protein.[1] The F13 protein is a crucial viral phospholipase, homologous to the VP37 protein of other orthopoxviruses, and is essential for the envelopment of mature virions, a critical step for viral dissemination.[2] The protocols described herein are based on established methods for characterizing known F13 inhibitors, such as tecovirimat, and are designed for researchers in virology and drug development. This document outlines procedures for determining the antiviral potency and cytotoxicity of this compound through plaque reduction and viral yield reduction assays.

Introduction

The F13 protein plays a pivotal role in the orthopoxvirus replication cycle by facilitating the wrapping of intracellular mature virus (MV) particles with Golgi-derived membranes to form wrapped virions (WV). These WV are then transported to the cell periphery and released as extracellular enveloped virus (EEV), which is crucial for cell-to-cell and long-distance spread of the virus.[3] Inhibition of the F13 protein, as demonstrated by the FDA-approved drug tecovirimat, is a clinically validated strategy for treating orthopoxvirus infections.[2]

This compound has been identified in computational studies as a compound with a high binding affinity for the MPXV F13 protein.[1] However, in vitro and in vivo validation of this predicted activity is required.[4][5][6] The following protocols provide a framework for the initial in vitro characterization of this compound's antiviral efficacy and selectivity.

Predicted Mechanism of Action

Based on its predicted interaction with the F13 protein, this compound is hypothesized to function similarly to tecovirimat, by binding to F13 and preventing the formation of the wrapped virion. This disruption in the viral life cycle is expected to significantly reduce the production and release of infectious EEV particles, thereby limiting viral spread.

F13_Inhibition_Pathway cluster_virus_lifecycle Orthopoxvirus Replication Cycle cluster_inhibition Inhibition by this compound MV Intracellular Mature Virus (MV) F13 F13 Protein (Phospholipase) MV->F13 recruits Golgi Golgi-derived Membranes Golgi->F13 acts upon WV Wrapped Virion (WV) F13->WV mediates wrapping EEV Extracellular Enveloped Virus (EEV) WV->EEV exocytosis CellSpread Cell-to-Cell Spread EEV->CellSpread ZK806450 This compound ZK806450->F13 Blocked Wrapping Blocked

Caption: Predicted mechanism of action of this compound on the F13 protein.

Quantitative Data Summary

The following table structure should be used to summarize the quantitative data obtained from the described experimental protocols. This format allows for a clear comparison of the antiviral activity and cytotoxicity of this compound.

CompoundVirus StrainCell LineIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
This compoundMonkeypox VirusBSC-40DataDataData
TecovirimatMonkeypox VirusBSC-40DataDataData
This compoundVaccinia VirusVero E6DataDataData
TecovirimatVaccinia VirusVero E6DataDataData

IC₅₀ (50% Inhibitory Concentration): The concentration of the compound that reduces the number of viral plaques or viral yield by 50%. CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that reduces the viability of the host cells by 50%. Selectivity Index (SI): Calculated as CC₅₀ / IC₅₀. A higher SI value indicates greater selectivity of the compound for the virus over the host cell.

Experimental Protocols

The following diagram outlines the general workflow for the in vitro validation of this compound.

experimental_workflow start Start: this compound (Putative F13 Inhibitor) cytotoxicity Cytotoxicity Assay (e.g., MTT, MTS) start->cytotoxicity plaque_assay Plaque Reduction Assay start->plaque_assay yield_assay Viral Yield Reduction Assay start->yield_assay cc50 Determine CC₅₀ cytotoxicity->cc50 ic50_plaque Determine IC₅₀ (from plaque numbers) plaque_assay->ic50_plaque ic50_yield Determine IC₅₀ (from viral titers) yield_assay->ic50_yield data_analysis Data Analysis si Calculate Selectivity Index (SI) data_analysis->si cc50->data_analysis ic50_plaque->data_analysis ic50_yield->data_analysis conclusion Conclusion on In Vitro Efficacy si->conclusion

References

Determining the Potency of ZK-806450 as a Factor Xa Inhibitor in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of ZK-806450, a potent Factor Xa (FXa) inhibitor, using an in vitro enzymatic assay. The protocol outlines the necessary reagents, instrumentation, and step-by-step procedures for conducting a chromogenic FXa inhibition assay. Additionally, it includes a summary of the coagulation cascade to provide context for the mechanism of action of this compound, and presents a structured table for the clear presentation of quantitative data.

Introduction

This compound is a small molecule inhibitor of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade[1]. FXa is a serine protease that plays a pivotal role in the conversion of prothrombin to thrombin, the final enzyme in the coagulation pathway that leads to the formation of a fibrin (B1330869) clot. By inhibiting FXa, this compound effectively blocks the amplification of the coagulation cascade, making it a compound of interest for the development of anticoagulant therapies.

The determination of the IC50 value is a key metric for quantifying the potency of an inhibitor. This application note describes a robust and reproducible chromogenic enzymatic assay for measuring the IC50 of this compound against human FXa. The assay is based on the principle that active FXa cleaves a synthetic chromogenic substrate, releasing a colored product (p-nitroaniline), which can be quantified spectrophotometrically. The presence of an inhibitor, such as this compound, will reduce the rate of substrate cleavage, and the extent of this reduction is proportional to the inhibitor's concentration.

Signaling Pathway: The Blood Coagulation Cascade

Factor Xa is situated at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade, initiating the common pathway. Understanding this pathway is crucial for appreciating the mechanism of action of FXa inhibitors.

Caption: The Coagulation Cascade and the Site of Action of this compound.

Data Presentation

CompoundTarget EnzymeAssay TypeIC50 (nM)Ki (nM)Reference
This compound Human Factor Xa Chromogenic N/A N/A -
ZK-807834 (CI-1031)Human Factor XaEnzymaticN/A0.11[2]
ApixabanHuman Factor XaEnzymatic2.80.08
RivaroxabanHuman Factor XaEnzymatic0.70.4
EdoxabanHuman Factor XaEnzymatic2.90.55

Experimental Protocols

Principle of the Assay

The enzymatic activity of FXa is determined by its ability to cleave a chromogenic substrate, resulting in the release of p-nitroaniline (pNA). The rate of pNA release is measured by monitoring the change in absorbance at 405 nm. In the presence of an inhibitor like this compound, the rate of this reaction is reduced. By measuring the reaction rate at various concentrations of the inhibitor, an IC50 value can be determined.

Materials and Reagents
  • Enzyme: Human Factor Xa (e.g., from a commercial supplier, stored according to the manufacturer's instructions).

  • Substrate: Chromogenic Factor Xa substrate (e.g., CH3OCO-D-CHA-Gly-Arg-pNA-AcOH or similar, stored as a stock solution in DMSO or water).

  • Inhibitor: this compound (dissolved in an appropriate solvent, typically DMSO, to create a stock solution).

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 150 mM NaCl, 5 mM CaCl2, and 0.1% BSA).

  • Instrumentation: A microplate reader capable of measuring absorbance at 405 nm and maintaining a constant temperature (e.g., 37°C).

  • Microplates: 96-well, clear, flat-bottom microplates.

Experimental Workflow

Caption: Workflow for the determination of this compound IC50.

Step-by-Step Protocol
  • Prepare a serial dilution of this compound:

    • From a high-concentration stock solution (e.g., 10 mM in DMSO), prepare a series of dilutions in the assay buffer. A typical concentration range for a potent inhibitor would be from 1 µM down to 0.01 nM.

    • Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1% (v/v) to avoid solvent effects on enzyme activity.

  • Set up the assay plate:

    • In a 96-well microplate, add the following to each well:

      • x µL of the appropriate this compound dilution or vehicle control (for 0% inhibition).

      • y µL of assay buffer.

    • Include wells for a "no enzyme" control (background).

  • Add the enzyme:

    • Prepare a working solution of human Factor Xa in cold assay buffer at a concentration that gives a linear rate of substrate hydrolysis over the measurement period.

    • Add z µL of the FXa working solution to all wells except the "no enzyme" control.

    • The final volume in each well should be consistent (e.g., 180 µL before adding the substrate).

  • Pre-incubation:

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction:

    • Prepare a working solution of the chromogenic FXa substrate in the assay buffer.

    • Add w µL of the substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well should now be, for example, 200 µL.

  • Measure the absorbance:

    • Immediately place the microplate in a pre-warmed (37°C) microplate reader.

    • Measure the absorbance at 405 nm in kinetic mode, taking readings every 30-60 seconds for 10-30 minutes.

Data Analysis
  • Calculate the reaction rates:

    • For each well, determine the rate of the reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/Δt).

  • Calculate the percent inhibition:

    • The percent inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = [1 - (V_inhibitor - V_background) / (V_vehicle - V_background)] * 100 Where:

      • V_inhibitor is the reaction rate in the presence of the inhibitor.

      • V_vehicle is the reaction rate in the presence of the vehicle control (0% inhibition).

      • V_background is the reaction rate in the "no enzyme" control.

  • Determine the IC50:

    • Plot the percent inhibition as a function of the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model (e.g., a four-parameter logistic equation) to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.

Conclusion

This application note provides a comprehensive guide for researchers to determine the inhibitory potency of this compound against Factor Xa. The detailed protocol for the chromogenic enzymatic assay, along with the contextual information on the coagulation cascade, offers a solid foundation for the in vitro characterization of this and other FXa inhibitors. The structured approach to data presentation and analysis ensures clarity and reproducibility of the experimental results.

References

ZK-806450: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK-806450 is an experimental small molecule compound identified for its potential antiviral properties. Computational screening studies have highlighted its high binding affinity to key viral proteins, suggesting a role as a potential inhibitor of viral replication. Specifically, this compound has been recognized for its predicted interaction with the F13 protein of the Monkeypox virus, a crucial enzyme for viral envelopment. Further computational analysis suggests it may also target the SARS-CoV-2 3CL protease and the dengue virus envelope protein.

These application notes provide a consolidated overview of the currently available information on this compound and a generalized protocol for its initial experimental evaluation in a cell culture setting. It is important to note that as of the latest literature review, specific in vitro experimental data, such as effective concentrations (EC₅₀), cytotoxic concentrations (CC₅₀), and detailed cell-based assay protocols for this compound, have not been published. The following protocols are therefore based on general methodologies for testing novel antiviral compounds and should be adapted and optimized by the end-user.

Data Presentation

As no specific experimental data for this compound is currently available in published literature, the following table is provided as a template for researchers to populate with their own experimental findings.

ParameterCell LineVirus (if applicable)Concentration (µM)ResultReference
EC₅₀ e.g., Vero E6e.g., Monkeypox VirusUser-definedUser's Data
IC₅₀ e.g., HEK293Te.g., SARS-CoV-2User-definedUser's Data
CC₅₀ e.g., Vero E6N/AUser-definedUser's Data
Vina Score N/AMonkeypox Virus F13 ProteinN/A≤ -8.5[1]

Experimental Protocols

The following are generalized protocols for the initial in vitro evaluation of this compound.

Protocol 1: Determination of Cytotoxicity (CC₅₀)

This protocol aims to determine the concentration of this compound that is toxic to the host cells.

Materials:

  • Selected mammalian cell line (e.g., Vero E6, Huh-7, A549)

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, MTS, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed the selected cell line into a 96-well plate at a predetermined density and allow cells to adhere overnight.

  • Prepare serial dilutions of this compound in a complete cell culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5% DMSO).

  • Remove the overnight culture medium from the cells and add the prepared this compound dilutions. Include wells with medium and solvent only as controls.

  • Incubate the plate for a period relevant to the planned antiviral assay (e.g., 48-72 hours).

  • Perform the cell viability assay according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Antiviral Activity Assay (e.g., Plaque Reduction Neutralization Test - PRNT)

This protocol is designed to evaluate the ability of this compound to inhibit viral replication.

Materials:

  • Selected mammalian cell line permissive to the virus of interest

  • Virus stock with a known titer

  • Complete cell culture medium

  • This compound stock solution

  • 6-well or 12-well cell culture plates

  • Overlay medium (e.g., medium containing low-melting-point agarose (B213101) or methylcellulose)

  • Crystal violet staining solution

Procedure:

  • Seed host cells in multi-well plates and grow to confluency.

  • Prepare serial dilutions of this compound in a serum-free medium.

  • In a separate plate or tubes, mix the virus at a concentration that will produce a countable number of plaques with an equal volume of each this compound dilution. Incubate for 1 hour at 37°C to allow the compound to interact with the virus.

  • Remove the culture medium from the host cells and inoculate with the virus-compound mixtures. Include a virus-only control.

  • Allow the virus to adsorb for 1 hour, gently rocking the plates every 15 minutes.

  • Remove the inoculum and wash the cells with PBS.

  • Add the overlay medium containing the corresponding concentration of this compound to each well.

  • Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, virus-dependent).

  • Fix the cells (e.g., with 10% formalin) and stain with crystal violet to visualize and count the plaques.

  • Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of plaque reduction against the log of the compound concentration.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the putative mechanism of action of this compound and a general workflow for its in vitro evaluation.

G cluster_virus Viral Replication Cycle Entry Viral Entry Replication Replication & Translation Entry->Replication Assembly Assembly Replication->Assembly Envelopment Envelopment Assembly->Envelopment Egress Egress Envelopment->Egress ZK806450 This compound F13 F13 Protein ZK806450->F13 F13->Envelopment Required for

Caption: Putative mechanism of this compound inhibiting the viral F13 protein.

G start Start prep_cells Prepare Host Cell Culture start->prep_cells cytotoxicity Determine CC₅₀ of this compound prep_cells->cytotoxicity antiviral_assay Perform Antiviral Assay (e.g., PRNT) prep_cells->antiviral_assay data_analysis Data Analysis (Calculate EC₅₀ & Selectivity Index) cytotoxicity->data_analysis antiviral_assay->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Studying ZK-806450 Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A Theoretical Framework Based on Computational Data

Disclaimer: There is currently no publicly available experimental data demonstrating the in vivo efficacy of ZK-806450 in any animal models for a specific disease. The information presented here is a theoretical construct based on computational docking studies that identified this compound as a potential inhibitor of the Monkeypox virus (MPXV) F13 protein. These protocols are therefore hypothetical and intended to guide the initial design of efficacy studies should this compound be pursued as a potential antiviral agent against MPXV.

I. Introduction

This compound is an experimental compound that has been identified through in silico screening as a potential therapeutic agent against Monkeypox virus (MPXV).[1] Computational models predict that this compound may exhibit inhibitory activity by binding to the viral F13 protein.[1] The F13 protein (also known as p37) is a crucial viral structural protein necessary for the envelopment of intracellular mature virions, a critical step for the production of extracellular enveloped virus and subsequent cell-to-cell spread.[2][3][4] By targeting F13, this compound could potentially disrupt the virus life cycle and limit its dissemination within an infected host.[4]

These application notes provide a theoretical framework for researchers and drug development professionals to design and execute initial preclinical animal studies to evaluate the efficacy of this compound against MPXV. The proposed animal models and experimental protocols are based on established methodologies for testing other anti-orthopoxvirus agents, such as tecovirimat (B1682736), which also targets the F13 protein.[3][5]

II. Proposed Animal Models

The selection of an appropriate animal model is critical for evaluating the potential therapeutic efficacy of this compound against MPXV. The following models are commonly used for studying orthopoxvirus infections and would be suitable for initial efficacy assessments.

1. Cynomolgus Macaque (Macaca fascicularis) Model of Monkeypox:

  • Rationale: Non-human primates, particularly cynomolgus macaques, are considered the gold standard for studying monkeypox pathogenesis and for testing the efficacy of antiviral countermeasures. They develop a disease that closely mimics human smallpox and monkeypox, including a characteristic rash, fever, and systemic illness.

  • Relevance: This model would provide the most relevant data for predicting human clinical outcomes.

2. Black-tailed Prairie Dog (Cynomys ludovicianus) Model of Monkeypox:

  • Rationale: Prairie dogs are highly susceptible to MPXV and develop a severe, often lethal, disease. This model is well-characterized and has been used extensively to evaluate the efficacy of antiviral drugs and vaccines.

  • Relevance: The high mortality rate in this model allows for a clear assessment of a compound's ability to protect against lethal infection.

3. Castaneous Mouse (Mus castaneus) Model of Monkeypox:

  • Rationale: While common laboratory mice (e.g., C57BL/6) are relatively resistant to MPXV, the castaneous mouse strain has been shown to be susceptible and develops a systemic infection.

  • Relevance: This is a more accessible and cost-effective small animal model for initial screening and dose-ranging studies before moving to more complex and expensive models.

III. Experimental Protocols

The following are detailed, albeit theoretical, protocols for conducting efficacy studies of this compound in the proposed animal models.

Protocol 1: Efficacy of this compound in the Cynomolgus Macaque Model of Monkeypox

Objective: To evaluate the therapeutic efficacy of this compound in preventing mortality and reducing disease severity in cynomolgus macaques infected with a lethal dose of Monkeypox virus.

Materials:

  • Healthy, adult cynomolgus macaques (male and female)

  • Monkeypox virus (specify strain)

  • This compound (formulated for oral or intravenous administration)

  • Placebo control (vehicle used for this compound formulation)

  • Anesthetic agents (e.g., ketamine)

  • Personal Protective Equipment (PPE) for BSL-3 or BSL-4 containment

  • Clinical monitoring equipment (thermometers, scales, etc.)

  • Blood collection supplies

  • Viral load quantification assays (e.g., qPCR)

  • Plaque assay supplies for determining viral titers

Workflow Diagram:

G cluster_acclimation Acclimation & Baseline cluster_infection Infection & Treatment cluster_monitoring Monitoring & Endpoints acclimate Acclimate Animals (14 days) baseline Collect Baseline Data (Weight, Temperature, Blood) acclimate->baseline infect Infect with MPXV (Intravenous) baseline->infect randomize Randomize into Groups (this compound vs. Placebo) infect->randomize treat Initiate Treatment (e.g., 24h post-infection) randomize->treat monitor Daily Clinical Monitoring (Weight, Temp, Lesions) treat->monitor collect_samples Periodic Blood & Swab Collection monitor->collect_samples endpoints Primary Endpoint: Survival Secondary: Viral Load, Lesion Score collect_samples->endpoints

Caption: Experimental workflow for this compound efficacy testing in macaques.

Procedure:

  • Animal Acclimation and Baseline Data Collection:

    • Acclimate animals to the facility for a minimum of 14 days.

    • Collect baseline data, including body weight, temperature, and blood samples for hematology and serum chemistry.

  • Virus Challenge:

    • Anesthetize animals and infect them with a predetermined lethal dose of MPXV via the intravenous route.

  • Group Assignment and Treatment:

    • Randomly assign animals to treatment and control groups (e.g., n=6-8 per group).

    • Group 1 (Treatment): Administer this compound at a specified dose, route (e.g., oral gavage or intravenous), and frequency. Treatment should be initiated at a clinically relevant time point (e.g., 24 hours post-infection).

    • Group 2 (Placebo Control): Administer the vehicle control on the same schedule as the treatment group.

  • Clinical Monitoring and Sample Collection:

    • Monitor animals at least twice daily for clinical signs of illness, including changes in appetite, activity, temperature, and lesion development.

    • Record body weights daily.

    • Collect blood samples and swabs (e.g., oral, rectal) at regular intervals (e.g., days 0, 2, 4, 7, 10, 14 post-infection) for virological and immunological analysis.

  • Endpoint Analysis:

    • Primary Endpoint: Survival over a pre-defined study period (e.g., 28 days).

    • Secondary Endpoints:

      • Viral load in blood and tissues (quantified by qPCR).

      • Viral titers in swabs and tissues (quantified by plaque assay).

      • Lesion scores (number and severity of skin lesions).

      • Changes in body weight and temperature.

      • Hematological and serum chemistry parameters.

Protocol 2: High-Throughput Efficacy Screening in the Castaneous Mouse Model

Objective: To conduct initial dose-ranging and efficacy screening of this compound in a cost-effective small animal model of Monkeypox.

Materials:

  • Healthy, adult castaneous mice (male and female)

  • Monkeypox virus (specify strain)

  • This compound (formulated for oral administration)

  • Placebo control

  • Anesthetic agents (e.g., isoflurane)

  • BSL-3 containment facility

  • Clinical monitoring supplies

Workflow Diagram:

G acclimate Acclimate Mice infect Infect with MPXV (Intranasal) acclimate->infect group Randomize into Dose Groups (e.g., 10, 30, 100 mg/kg) & Placebo infect->group treat Initiate Daily Oral Treatment group->treat monitor Daily Monitoring (Weight, Survival, Clinical Score) treat->monitor endpoint Endpoint: Survival & Weight Loss monitor->endpoint

Caption: Workflow for screening this compound in castaneous mice.

Procedure:

  • Acclimation and Challenge:

    • Acclimate mice for at least 7 days.

    • Anesthetize mice and infect them with a lethal dose of MPXV via the intranasal route.

  • Dose-Ranging and Treatment:

    • Randomly assign mice to multiple treatment groups receiving different doses of this compound (e.g., 10, 30, 100 mg/kg/day) and a placebo control group.

    • Initiate treatment via oral gavage starting 24 hours post-infection and continue for a specified duration (e.g., 7-14 days).

  • Monitoring and Endpoints:

    • Monitor mice daily for survival, body weight changes, and clinical signs of illness (e.g., ruffled fur, hunched posture, reduced activity).

    • The primary endpoint will be survival.

    • Secondary endpoints include mean time to death and percent weight loss.

IV. Data Presentation

All quantitative data from these studies should be summarized in clearly structured tables for easy comparison between treatment and control groups.

Table 1: Hypothetical Efficacy Data for this compound in the Cynomolgus Macaque Model

GroupDoseNSurvival (%)Mean Time to Death (Days)Peak Viral Load (log10 copies/mL)Mean Max Lesion Score
Placebo-60%12.57.8150
This compound10 mg/kg683%-4.225
This compound30 mg/kg6100%-3.15

Table 2: Hypothetical Efficacy Data for this compound in the Castaneous Mouse Model

GroupDose (mg/kg/day)NSurvival (%)Mean Percent Weight Loss (Nadir)
Placebo-100%25%
This compound101040%18%
This compound301090%12%
This compound10010100%8%

V. Signaling Pathway

The proposed mechanism of action for this compound is the inhibition of the F13 protein, which is essential for the wrapping of mature virions (MVs) into enveloped virions (EVs). This process is critical for the cell-to-cell spread of the virus.

G cluster_virus_lifecycle Poxvirus Egress Pathway cluster_inhibition Mechanism of Inhibition MV Mature Virion (MV) in Cytoplasm Wrapping Golgi-derived Membrane Wrapping MV->Wrapping EV Enveloped Virion (EV) Wrapping->EV Egress Cell Egress & Spread EV->Egress F13 F13 Protein F13->Wrapping Required for Wrapping ZK806450 This compound ZK806450->Inhibition Inhibition->F13

Caption: Proposed inhibition of the Poxvirus egress pathway by this compound.

This diagram illustrates that the F13 protein is required for the wrapping of mature virions. This compound is hypothesized to inhibit F13, thereby blocking the formation of enveloped virions and preventing viral spread.

References

Application Notes and Protocols for In Vivo Studies of ZK-806450

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the formulation of ZK-806450, a direct Factor Xa inhibitor, for in vivo research applications. The following sections detail the necessary reagents, equipment, and step-by-step procedures for preparing a solution suitable for administration in animal models. Additionally, a summary of expected quantitative data and diagrams of the relevant signaling pathway and experimental workflow are provided.

Introduction

This compound is a potent and selective inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. By directly binding to and inhibiting FXa, this compound effectively blocks the conversion of prothrombin to thrombin, thereby preventing the formation of fibrin (B1330869) clots. Its potential as an antithrombotic agent makes it a compound of interest for preclinical research in thrombosis and related cardiovascular diseases. Due to its physicochemical properties, including solubility in dimethyl sulfoxide (B87167) (DMSO), a specific formulation is required to ensure its bioavailability and efficacy in in vivo studies.

Data Presentation

The following table summarizes the key quantitative parameters that can be assessed in in vivo studies with this compound.

ParameterDescriptionTypical UnitsExample Value
Pharmacokinetics
CmaxMaximum plasma concentrationng/mLVaries with dose
TmaxTime to reach CmaxhoursVaries with route
AUC (0-t)Area under the plasma concentration-time curveng*h/mLVaries with dose
Half-life (t½)Time for plasma concentration to reduce by halfhoursVaries with species
BioavailabilityFraction of administered dose reaching systemic circulation%Varies with formulation
Pharmacodynamics
Prothrombin Time (PT)Time for plasma to clot after addition of tissue factorsecondsDose-dependent increase
Activated Partial Thromboplastin Time (aPTT)Time for plasma to clot after addition of an activatorsecondsDose-dependent increase
Anti-FXa ActivityInhibition of Factor Xa activity in plasma% inhibitionDose-dependent increase
Thrombus WeightMass of a formed thrombus in a thrombosis modelmgDose-dependent decrease

Experimental Protocols

Formulation Protocol for Oral Administration

This protocol describes the preparation of a 10 mg/mL solution of this compound in a vehicle suitable for oral gavage in rodents.

Materials and Reagents:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), ACS grade or higher

  • Polyethylene glycol 400 (PEG400), USP grade

  • Sterile Saline (0.9% NaCl)

  • Sterile, conical centrifuge tubes (15 mL and 50 mL)

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

Procedure:

  • Vehicle Preparation:

    • In a 50 mL sterile conical tube, prepare the vehicle by mixing DMSO and PEG400 in a 1:4 ratio (v/v). For example, to prepare 10 mL of vehicle, add 2 mL of DMSO to 8 mL of PEG400.

    • Vortex the mixture thoroughly for at least 1 minute to ensure homogeneity.

  • This compound Solution Preparation (10 mg/mL):

    • Weigh the required amount of this compound powder using an analytical balance. For example, to prepare 5 mL of a 10 mg/mL solution, weigh 50 mg of this compound.

    • Transfer the weighed this compound powder into a 15 mL sterile conical tube.

    • Add the prepared DMSO:PEG400 (1:4) vehicle to the powder. For a 10 mg/mL solution, add 5 mL of the vehicle to 50 mg of this compound.

    • Vortex the mixture vigorously for 5-10 minutes until the powder is completely dissolved. If necessary, use a sonicator for short bursts to aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

  • Final Formulation for Dosing:

    • For oral administration, it is common to dilute the stock solution with sterile saline to the final desired concentration and to reduce the viscosity and potential for local irritation from the organic solvents.

    • For a final dosing volume of 10 mL/kg, the 10 mg/mL stock solution can be administered directly or diluted as needed. For example, to achieve a dose of 50 mg/kg in a 25g mouse (requiring a 0.25 mL dosing volume), you would use the 10 mg/mL solution.

    • If a lower concentration of organic solvents is desired, the stock solution can be diluted with sterile saline. However, the stability of this compound in the final aqueous formulation should be assessed prior to administration. A common final vehicle composition for in vivo studies is 10% DMSO, 40% PEG400, and 50% saline. To achieve this, the initial stock solution in 100% DMSO would be diluted accordingly.

Storage:

  • Store the this compound powder at -20°C for long-term storage.

  • The prepared vehicle and final formulation should be made fresh on the day of the experiment. If short-term storage is necessary, store at 4°C and protect from light.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration & Dosing cluster_sampling Sample Collection cluster_analysis Analysis formulation This compound Formulation dosing Oral Gavage Administration formulation->dosing animal_prep Animal Acclimatization animal_prep->dosing blood_collection Serial Blood Sampling dosing->blood_collection pk_analysis Pharmacokinetic Analysis (LC-MS/MS) blood_collection->pk_analysis pd_analysis Pharmacodynamic Analysis (Coagulation Assays) blood_collection->pd_analysis

Caption: Experimental workflow for in vivo evaluation of this compound.

coagulation_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XI XI XII->XI IX IX XI->IX X X IX->X VIIIa Xa Xa X->Xa TF TF VIIa VIIa TF->VIIa VIIa->X Prothrombin Prothrombin Xa->Prothrombin Va Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin ZK806450 This compound ZK806450->Xa Inhibition

Caption: Coagulation cascade showing this compound's inhibitory action on Factor Xa.

Application Notes and Protocols for Assessing ZK-806450 Factor Xa Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Factor Xa (FXa) is a critical serine protease that occupies a central position in the blood coagulation cascade, acting as the converging point for both the intrinsic and extrinsic pathways.[1] Its primary function is to catalyze the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[2] Thrombin then proceeds to convert fibrinogen to fibrin (B1330869), which polymerizes to form a stable blood clot. Due to its pivotal role, FXa has emerged as a key target for the development of anticoagulant therapies for the prevention and treatment of thromboembolic disorders.[2][3][4] ZK-806450 is an experimental compound that has been identified as a potential inhibitor of Factor Xa. This document provides detailed application notes and protocols for the comprehensive assessment of this compound's inhibitory activity on Factor Xa.

The following sections detail established in vitro and in vivo methodologies to characterize the potency, selectivity, and efficacy of this compound. These protocols are designed to guide researchers in generating robust and reproducible data for the preclinical evaluation of this and other novel Factor Xa inhibitors.

In Vitro Assessment of this compound Factor Xa Inhibition

A variety of in vitro assays are available to determine the inhibitory activity of compounds against Factor Xa. These range from purified enzyme assays to plasma-based clotting assays.

Chromogenic Anti-Factor Xa Assay

This is a functional assay that directly measures the inhibition of Factor Xa activity.[5][6][7] It is considered a highly specific and sensitive method for quantifying the activity of Factor Xa inhibitors.[8][9]

Principle: The assay utilizes a synthetic chromogenic substrate that mimics the natural substrate of Factor Xa. In the presence of active Factor Xa, the substrate is cleaved, releasing a colored product (p-nitroaniline or pNA), which can be measured spectrophotometrically at 405 nm.[2][7] The presence of an inhibitor like this compound will reduce the rate of substrate cleavage, leading to a decrease in color development. The degree of inhibition is directly proportional to the concentration of the inhibitor.[2]

Experimental Protocol:

  • Materials:

    • Purified human Factor Xa

    • Chromogenic Factor Xa substrate (e.g., S-2765)

    • Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl and CaCl2)

    • This compound (dissolved in a suitable solvent, e.g., DMSO)

    • 96-well microplate

    • Microplate reader capable of measuring absorbance at 405 nm

  • Procedure:

    • Prepare a series of dilutions of this compound in the assay buffer.

    • In a 96-well microplate, add the following to each well:

      • Assay buffer

      • This compound dilution or vehicle control

      • Purified human Factor Xa

    • Incubate the plate at 37°C for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the chromogenic Factor Xa substrate to each well.

    • Immediately measure the absorbance at 405 nm at regular intervals (kinetic mode) or after a fixed incubation time (endpoint mode).

  • Data Analysis:

    • Calculate the rate of substrate hydrolysis (change in absorbance over time) for each concentration of this compound.

    • Plot the percentage of Factor Xa inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce Factor Xa activity by 50%) by fitting the data to a suitable dose-response curve.

Data Presentation:

CompoundIC50 (nM)
This compoundExperimental Value
Rivaroxaban (Reference)0.7 ± 0.1
Apixaban (Reference)2.1 ± 0.3

Note: Reference values are examples and should be determined concurrently with the test compound.

Prothrombin Time (PT) Assay

The Prothrombin Time (PT) assay is a global coagulation assay that primarily evaluates the extrinsic and common pathways of the coagulation cascade.[10][11] It measures the time it takes for plasma to clot after the addition of thromboplastin (B12709170) (a source of tissue factor) and calcium.[10] Factor Xa inhibitors prolong the PT in a concentration-dependent manner.[8][9][12]

Principle: Thromboplastin activates Factor VII, initiating the extrinsic pathway, which leads to the activation of Factor X. Activated Factor X then converts prothrombin to thrombin, ultimately leading to clot formation. This compound, by inhibiting Factor Xa, will delay this process, resulting in a prolonged clotting time.

Experimental Protocol:

  • Materials:

    • Citrated human plasma

    • Thromboplastin reagent (containing calcium)

    • This compound (dissolved in a suitable solvent)

    • Coagulometer

  • Procedure:

    • Prepare a series of dilutions of this compound in a suitable buffer or saline.

    • Spike the citrated human plasma with the different concentrations of this compound or vehicle control and incubate at 37°C.

    • Pre-warm the thromboplastin reagent to 37°C.

    • Add the thromboplastin reagent to the plasma sample.

    • The coagulometer will automatically detect the formation of a clot and record the clotting time in seconds.

  • Data Analysis:

    • Plot the PT (in seconds) against the concentration of this compound.

    • Determine the concentration of this compound required to double the baseline PT (2xPT).

Data Presentation:

Compound2xPT (µM)
This compoundExperimental Value
Rivaroxaban (Reference)0.23
Apixaban (Reference)0.35

Note: Reference values are examples and can vary depending on the thromboplastin reagent used.[8]

Activated Partial Thromboplastin Time (aPTT) Assay

The Activated Partial Thromboplastin Time (aPTT) assay is another global coagulation test that assesses the intrinsic and common pathways of coagulation.[13][14]

Principle: The assay is initiated by adding a contact activator (e.g., silica, kaolin) and phospholipids (B1166683) to plasma, which activates the intrinsic pathway. After a specific incubation period, calcium is added to trigger the coagulation cascade. This compound will prolong the aPTT by inhibiting Factor Xa in the common pathway.

Experimental Protocol:

  • Materials:

    • Citrated human plasma

    • aPTT reagent (containing a contact activator and phospholipids)

    • Calcium chloride (CaCl2) solution

    • This compound (dissolved in a suitable solvent)

    • Coagulometer

  • Procedure:

    • Prepare a series of dilutions of this compound.

    • Spike the citrated human plasma with the different concentrations of this compound or vehicle control.

    • Incubate the plasma with the aPTT reagent at 37°C for a specified time.

    • Add the CaCl2 solution to initiate clotting.

    • The coagulometer will measure the time to clot formation.

  • Data Analysis:

    • Plot the aPTT (in seconds) against the concentration of this compound.

    • Determine the concentration of this compound required to double the baseline aPTT.

Data Presentation:

Compound2x aPTT (µM)
This compoundExperimental Value
Rivaroxaban (Reference)0.69
Apixaban (Reference)> 10

Note: The aPTT is generally less sensitive to Factor Xa inhibitors compared to the PT.[15]

Thromboelastography (TEG)

Thromboelastography (TEG) is a viscoelastic assay that provides a global assessment of hemostasis, from clot initiation and formation to fibrinolysis.[16] It measures the physical properties of a developing clot in whole blood.[17][18]

Principle: A pin suspended in a cup of whole blood detects changes in the viscoelasticity of the blood as it clots. The resulting trace provides information on various parameters of clot formation and strength. Factor Xa inhibitors will affect these parameters, typically by prolonging the time to clot initiation (R-time) and reducing the rate of clot formation (K-time and α-angle).[19]

Experimental Protocol:

  • Materials:

    • Freshly collected citrated whole blood

    • TEG analyzer and cartridges

    • This compound (dissolved in a suitable solvent)

    • Activator (e.g., kaolin)

  • Procedure:

    • Spike the whole blood with different concentrations of this compound or vehicle control.

    • Add the activated blood sample to the TEG cup.

    • Run the TEG analysis according to the manufacturer's instructions.

  • Data Analysis:

    • Analyze the TEG trace for key parameters:

      • R-time (Reaction time): Time to initial fibrin formation.

      • K-time (Kinetics): Time to achieve a certain clot strength.

      • α-angle: Rate of clot formation.

      • MA (Maximum Amplitude): Ultimate strength of the clot.

    • Compare the parameters of this compound-treated samples to the control.

Data Presentation:

This compound Conc.R-time (min)K-time (min)α-angle (°)MA (mm)
0 (Control)ValueValueValueValue
Low Conc.ValueValueValueValue
High Conc.ValueValueValueValue

In Vivo Assessment of this compound Antithrombotic Efficacy

Animal models of thrombosis are crucial for evaluating the in vivo efficacy of novel antithrombotic agents like this compound.[3][20][21] These models aim to mimic clinical scenarios of venous or arterial thrombosis.[22]

Ferric Chloride (FeCl3)-Induced Arterial Thrombosis Model

This is a widely used model to induce arterial thrombosis by causing endothelial injury.[22]

Principle: The topical application of ferric chloride to an artery causes oxidative damage to the endothelium, exposing subendothelial collagen and tissue factor, which triggers thrombus formation. The efficacy of this compound is assessed by its ability to prevent or reduce thrombus formation.

Experimental Protocol:

  • Animals:

    • Rats or mice are commonly used.[23]

  • Procedure:

    • Anesthetize the animal.

    • Isolate a carotid or femoral artery.

    • Administer this compound or vehicle control via the desired route (e.g., oral, intravenous).

    • After a specified time, apply a filter paper saturated with FeCl3 solution (e.g., 10-35%) to the exposed artery for a few minutes.

    • Remove the filter paper and monitor blood flow using a Doppler flow probe.

    • The time to vessel occlusion is recorded. Alternatively, the thrombus can be isolated and weighed at the end of the experiment.

  • Data Analysis:

    • Compare the time to occlusion or thrombus weight in the this compound-treated group to the vehicle control group.

    • Calculate the dose of this compound that produces a 50% reduction in thrombus formation (ED50).

Venous Stasis Thrombosis Model

This model is used to evaluate the efficacy of anticoagulants in preventing venous thrombosis.[4][24]

Principle: Venous thrombosis is induced by a combination of stasis and hypercoagulability. Ligation of a major vein, often the inferior vena cava (IVC), creates a region of stasis.[23] A hypercoagulable state can be induced by the administration of a thrombogenic stimulus.

Experimental Protocol:

  • Animals:

    • Rats or mice are typically used.[21]

  • Procedure:

    • Anesthetize the animal.

    • Administer this compound or vehicle control.

    • Perform a laparotomy to expose the inferior vena cava.

    • Ligate the IVC and its side branches.[23]

    • A thrombogenic stimulus (e.g., thrombin) can be injected into the ligated segment.

    • Close the abdomen and allow the thrombus to form over a period of time (e.g., 2-4 hours).

    • Re-anesthetize the animal, isolate the IVC, and excise the thrombus.

    • The thrombus is then weighed.

  • Data Analysis:

    • Compare the thrombus weight in the this compound-treated group to the vehicle control group.

    • Determine the ED50 of this compound for the prevention of venous thrombosis.

Data Presentation (In Vivo Models):

ModelAnimal SpeciesRoute of AdministrationED50 (mg/kg)
FeCl3 Arterial ThrombosisRatOralExperimental Value
Venous Stasis ThrombosisRatOralExperimental Value

Visualization of Pathways and Workflows

Coagulation Cascade and Factor Xa Inhibition

Coagulation_Cascade Intrinsic Intrinsic Pathway FX Factor X Intrinsic->FX Activates Extrinsic Extrinsic Pathway Extrinsic->FX Activates FXa Factor Xa FX->FXa Thrombin Thrombin (FIIa) FXa->Thrombin Converts Prothrombin Prothrombin (FII) Fibrin Fibrin Thrombin->Fibrin Converts Fibrinogen Fibrinogen ZK806450 This compound ZK806450->FXa Inhibits

Caption: The coagulation cascade highlighting the central role of Factor Xa and the inhibitory action of this compound.

Chromogenic Anti-Factor Xa Assay Workflow

Chromogenic_Assay_Workflow Start Start Prepare_Reagents Prepare this compound dilutions, FXa, and Substrate Start->Prepare_Reagents Add_Reagents Add this compound and FXa to 96-well plate Prepare_Reagents->Add_Reagents Incubate Incubate at 37°C Add_Reagents->Incubate Add_Substrate Add Chromogenic Substrate Incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 405 nm Add_Substrate->Measure_Absorbance Analyze_Data Calculate % Inhibition and IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro chromogenic anti-Factor Xa assay.

In Vivo Arterial Thrombosis Model Workflow

InVivo_Thrombosis_Workflow Start Start Anesthetize Anesthetize Animal Start->Anesthetize Administer_Drug Administer this compound or Vehicle Anesthetize->Administer_Drug Isolate_Artery Surgically Isolate Artery Administer_Drug->Isolate_Artery Induce_Thrombosis Apply FeCl3 to Artery Isolate_Artery->Induce_Thrombosis Monitor_Flow Monitor Blood Flow Induce_Thrombosis->Monitor_Flow Measure_Outcome Record Time to Occlusion or Thrombus Weight Monitor_Flow->Measure_Outcome Analyze_Data Compare Treated vs. Control Calculate ED50 Measure_Outcome->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vivo ferric chloride-induced arterial thrombosis model.

References

Application Notes and Protocols for Testing ZK-806450 Against Monkeypox Virus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and global spread of monkeypox virus (MPXV), a member of the Orthopoxvirus genus, has underscored the urgent need for effective antiviral therapeutics.[1] While vaccines and some antiviral treatments like tecovirimat (B1682736) exist, the potential for viral resistance and the need for a broader range of therapeutic options drive the investigation of new drug candidates.[1][2][3] ZK-806450 has been identified through in silico screening as a promising experimental compound with a high binding affinity for the monkeypox virus F13 protein, a crucial enzyme for viral dissemination.[4] This document provides detailed protocols for the preclinical evaluation of this compound's efficacy against monkeypox virus, outlining both in vitro and in vivo methodologies.

The F13 protein is a viral phospholipase that is essential for the wrapping of intracellular mature virions (IMVs) to form extracellular enveloped virions (EEVs).[5][6][7] This wrapping process is critical for the cell-to-cell spread of the virus and, consequently, for its pathogenesis.[6] The approved antiviral drug tecovirimat also targets the F13 protein, acting as a "molecular glue" to induce its dimerization and inhibit its function.[5][6][8] this compound is hypothesized to function similarly by inhibiting the F13 protein, thereby preventing the formation of EEVs and limiting viral spread.

In Vitro Efficacy and Toxicity Testing

The initial assessment of an antiviral candidate involves determining its efficacy in cell culture and its potential toxicity to host cells. Standard methodologies include plaque reduction assays, yield reduction assays, and cytotoxicity assays.

Experimental Protocols

1. Cell Lines and Virus Propagation:

  • Cell Lines: Vero E6, Vero 76, or BSC-40 cells are commonly used for monkeypox virus propagation and antiviral testing due to their high susceptibility to infection.[6]

  • Virus Strains: A well-characterized strain of monkeypox virus (e.g., USA-2022/MA001) should be used. Virus stocks should be propagated in the selected cell line and titrated to determine the plaque-forming units per milliliter (PFU/mL).

2. Cytotoxicity Assay (CC50 Determination):

  • Objective: To determine the concentration of this compound that reduces cell viability by 50% (CC50).

  • Method:

    • Seed Vero E6 cells in 96-well plates and incubate until a confluent monolayer is formed.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the medium from the cells and add the different concentrations of the compound.

    • Incubate for a period that mirrors the antiviral assay (e.g., 72 hours).

    • Assess cell viability using a standard method such as the MTT or MTS assay, which measures mitochondrial metabolic activity.

    • Calculate the CC50 value from the dose-response curve.

3. Plaque Reduction Neutralization Test (PRNT):

  • Objective: To determine the concentration of this compound that reduces the number of viral plaques by 50% (IC50).

  • Method:

    • Seed Vero E6 cells in 6-well or 12-well plates and grow to confluency.

    • Prepare serial dilutions of this compound.

    • Incubate the virus (at a concentration that produces a countable number of plaques, e.g., 50-100 PFU/well) with the different concentrations of this compound for 1 hour at 37°C.

    • Infect the cell monolayers with the virus-compound mixtures.

    • After a 1-hour adsorption period, remove the inoculum and overlay the cells with a medium containing methylcellulose (B11928114) and the corresponding concentration of this compound.

    • Incubate for 3-5 days until plaques are visible.

    • Fix and stain the cells with crystal violet to visualize and count the plaques.

    • Calculate the IC50 value from the dose-response curve.

4. Viral Yield Reduction Assay:

  • Objective: To quantify the reduction in the production of new infectious virus particles in the presence of this compound.

  • Method:

    • Infect confluent monolayers of Vero E6 cells in 24-well plates with monkeypox virus at a specific multiplicity of infection (MOI), for example, 0.1.[6]

    • After a 1-hour adsorption period, wash the cells and add fresh medium containing serial dilutions of this compound.

    • Incubate for 24-48 hours.

    • Harvest the cells and supernatant, and subject them to freeze-thaw cycles to release intracellular virus.

    • Determine the viral titer in the lysate using a standard plaque assay.

    • Calculate the reduction in viral yield compared to the untreated control.

Data Presentation

The results of the in vitro assays should be summarized in a table for clear comparison.

CompoundCC50 (µM)IC50 (µM)Selectivity Index (SI = CC50/IC50)
This compoundExperimental ValueExperimental ValueCalculated Value
Tecovirimat (Control)Literature/Experimental ValueLiterature/Experimental ValueCalculated Value

In Vivo Efficacy Studies

Animal models are essential for evaluating the therapeutic potential of an antiviral compound in a living organism.[8] Several small animal models have been developed for monkeypox virus research.[5][9]

Experimental Protocols

1. Animal Models:

  • Mouse Model: CAST/EiJ mice are susceptible to lethal infection with some strains of monkeypox virus and can be used to assess antiviral efficacy.[9]

  • Prairie Dog Model: This model often mimics the human disease course more closely, including the development of a rash.

  • Non-Human Primate Model: Cynomolgus macaques are considered the gold standard for preclinical evaluation of anti-poxvirus agents as the disease progression is very similar to that in humans.

2. Efficacy Study Design (Example using a Mouse Model):

  • Objective: To evaluate the ability of this compound to protect mice from morbidity and mortality following a lethal monkeypox virus challenge.

  • Method:

    • Acclimate CAST/EiJ mice for a week before the experiment.

    • Divide the mice into groups:

      • Vehicle control (infected, no treatment)

      • This compound treated (infected, treated with this compound at various doses)

      • Positive control (e.g., tecovirimat treated)

      • Mock-infected (uninfected, no treatment)

    • Challenge the mice with a lethal dose of monkeypox virus via the intranasal or intraperitoneal route.[9]

    • Initiate treatment with this compound (e.g., orally) at a predetermined time post-infection (e.g., 24 hours) and continue for a specified duration (e.g., 7-14 days).

    • Monitor the animals daily for clinical signs of illness (weight loss, ruffled fur, lethargy) and survival for at least 21 days.

    • At the end of the study or at humane endpoints, collect tissues (e.g., lung, spleen, liver) for virological analysis (viral load determination by plaque assay or qPCR) and histopathology.

Data Presentation

Quantitative data from the in vivo studies should be presented in a clear, tabular format.

Table 1: Survival and Weight Loss in MPXV-Infected Mice

Treatment GroupDose (mg/kg/day)Survival Rate (%)Mean Time to Death (Days)Maximum Mean Weight Loss (%)
Vehicle Control-e.g., 0%e.g., 8e.g., 25%
This compoundDose 1Experimental ValueExperimental ValueExperimental Value
This compoundDose 2Experimental ValueExperimental ValueExperimental Value
Tecovirimat (Control)e.g., 10e.g., 100%N/Ae.g., 5%

Table 2: Viral Load in Tissues at Day 7 Post-Infection

Treatment GroupDose (mg/kg/day)Lung (log10 PFU/g)Spleen (log10 PFU/g)Liver (log10 PFU/g)
Vehicle Control-e.g., 7.5e.g., 6.2e.g., 5.8
This compoundDose 1Experimental ValueExperimental ValueExperimental Value
This compoundDose 2Experimental ValueExperimental ValueExperimental Value
Tecovirimat (Control)e.g., 10e.g., <2.0e.g., <2.0e.g., <2.0

Visualizations

Signaling Pathway

F13_Inhibition_Pathway cluster_virus_lifecycle Monkeypox Virus Replication cluster_inhibition Mechanism of Inhibition IMV Intracellular Mature Virion (IMV) Golgi Golgi Apparatus IMV->Golgi Wrapping Wrapping Process Golgi->Wrapping IEV Intracellular Enveloped Virion (IEV) Wrapping->IEV CellMembrane Cell Membrane IEV->CellMembrane EEV Extracellular Enveloped Virion (EEV) CellMembrane->EEV ViralSpread Cell-to-Cell Spread EEV->ViralSpread F13 F13 Protein F13->Wrapping Mediates ZK806450 This compound ZK806450->Wrapping Inhibits ZK806450->F13 Binds to and inhibits

Caption: Inhibition of monkeypox virus egress by this compound targeting the F13 protein.

Experimental Workflow

Antiviral_Testing_Workflow cluster_invivo In Vivo Studies Cytotoxicity Cytotoxicity Assay (CC50) PRNT Plaque Reduction Assay (IC50) YieldReduction Viral Yield Reduction Assay Decision Promising In Vitro Profile? YieldReduction->Decision AnimalModel Select Animal Model (e.g., Mouse) Challenge Lethal MPXV Challenge AnimalModel->Challenge Treatment Administer this compound Challenge->Treatment Monitoring Monitor Morbidity & Mortality Treatment->Monitoring Analysis Viral Load & Histopathology Monitoring->Analysis End End: Preclinical Efficacy Data Analysis->End Start Start: this compound Start->Cytotoxicity Start->PRNT Start->YieldReduction Decision->AnimalModel Yes

Caption: Preclinical testing workflow for this compound against monkeypox virus.

References

Application Notes and Protocols for the Evaluation of ZK-806450 in SARS-CoV-2 Replication Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global health crisis precipitated by Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has underscored the urgent need for effective antiviral therapeutics. A key strategy in the development of such agents is the targeting of viral enzymes essential for replication. The SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro), is a critical enzyme that processes viral polyproteins into functional non-structural proteins, making it an attractive target for antiviral drug design.[1][2][3] Computational studies have identified ZK-806450 as a compound with a high binding potential to an allosteric site on the SARS-CoV-2 3CL protease.[4] This document provides detailed application notes and generalized protocols for the experimental validation of this compound's potential antiviral activity against SARS-CoV-2.

While, to date, no specific experimental data for this compound in SARS-CoV-2 replication assays have been published in peer-reviewed literature, these protocols outline the standard methodologies that would be employed to characterize its antiviral efficacy and mechanism of action.

Predicted Mechanism of Action of this compound

This compound is predicted to inhibit SARS-CoV-2 replication by binding to and modulating the activity of the 3CL protease. This viral enzyme is crucial for the proteolytic cleavage of the pp1a and pp1ab polyproteins, which are translated from the viral RNA genome upon entry into a host cell. Inhibition of 3CL protease would halt the viral replication cycle, preventing the assembly of new virions.

G cluster_host_cell Host Cell viral_entry Viral Entry viral_rna Viral RNA Release viral_entry->viral_rna polyprotein Polyprotein Translation (pp1a/pp1ab) viral_rna->polyprotein protease_3cl 3CL Protease polyprotein->protease_3cl activates nsp Functional Non-Structural Proteins (NSPs) replication_complex Replication-Transcription Complex Assembly nsp->replication_complex viral_assembly New Virion Assembly & Release replication_complex->viral_assembly sars_cov_2 SARS-CoV-2 sars_cov_2->viral_entry zk_806450 This compound zk_806450->protease_3cl inhibits protease_3cl->nsp cleaves

Predicted mechanism of action of this compound in inhibiting SARS-CoV-2 replication.

Data Presentation

Quantitative data from the described assays should be summarized for clear comparison. The following tables are templates for presenting the efficacy and toxicity of this compound.

Table 1: In Vitro Efficacy of this compound against SARS-CoV-2

Cell LineAssay TypeEC50 (µM)EC90 (µM)Selectivity Index (SI = CC50/EC50)
Vero E6Cytopathic Effect AssayDataDataData
Calu-3Plaque Reduction AssayDataDataData
A549-ACE2Viral RNA QuantificationDataDataData

EC50: Half-maximal effective concentration. EC90: 90% effective concentration.

Table 2: Cytotoxicity of this compound

Cell LineAssay TypeCC50 (µM)Observation Time (hours)
Vero E6CellTiter-GloData72
Calu-3MTT AssayData72
A549-ACE2CellTiter-GloData72

CC50: Half-maximal cytotoxic concentration.

Experimental Protocols

The following are detailed protocols for key experiments to determine the antiviral activity of this compound against SARS-CoV-2.

Protocol 1: SARS-CoV-2 3CL Protease Inhibition Assay (FRET-based)

This in vitro assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant SARS-CoV-2 3CL protease.

Materials:

  • Recombinant SARS-CoV-2 3CL Protease

  • FRET-based substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

  • Assay Buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT)

  • This compound

  • Positive Control Inhibitor (e.g., Nirmatrelvir)

  • DMSO (for compound dilution)

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations.

  • In a 384-well plate, add 5 µL of the diluted this compound, positive control, or DMSO (vehicle control).

  • Add 10 µL of recombinant 3CL protease solution to each well and incubate for 30 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding 5 µL of the FRET substrate to each well.

  • Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 60 minutes.

  • Calculate the rate of reaction (slope of the linear phase of fluorescence increase).

  • Determine the percent inhibition for each concentration of this compound relative to the DMSO control.

  • Calculate the IC50 value by fitting the dose-response curve using non-linear regression.

G start Start prepare_compound Prepare this compound Serial Dilutions start->prepare_compound add_compound Add Compound/Control to 384-well Plate prepare_compound->add_compound add_enzyme Add 3CL Protease add_compound->add_enzyme incubate Incubate (30 min) add_enzyme->incubate add_substrate Add FRET Substrate incubate->add_substrate read_fluorescence Measure Fluorescence (60 min) add_substrate->read_fluorescence analyze Calculate Reaction Rates & % Inhibition read_fluorescence->analyze calculate_ic50 Determine IC50 Value analyze->calculate_ic50 end End calculate_ic50->end

Workflow for the 3CL Protease FRET-based inhibition assay.
Protocol 2: Cell-Based Antiviral Assay - Cytopathic Effect (CPE) Reduction

This assay determines the ability of this compound to protect cells from virus-induced death.

Materials:

  • Vero E6 cells

  • Cell Culture Medium (e.g., DMEM with 10% FBS)

  • SARS-CoV-2 (e.g., USA-WA1/2020 isolate)

  • This compound

  • Positive Control (e.g., Remdesivir)

  • 96-well clear-bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed Vero E6 cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add the diluted compound or controls.

  • Pre-treat the cells with the compound for 1-2 hours.

  • In a BSL-3 facility, infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.05. Include uninfected and virus-only controls.

  • Incubate the plates for 72 hours at 37°C.

  • Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of CPE reduction for each compound concentration relative to the virus control.

  • Determine the EC50 value from the dose-response curve.

  • In parallel, treat uninfected cells with the same concentrations of this compound to determine the CC50 value.

Protocol 3: Viral RNA Yield Reduction Assay (RT-qPCR)

This assay quantifies the effect of this compound on the production of viral RNA.

Materials:

  • Calu-3 or A549-ACE2 cells

  • Materials from Protocol 2

  • RNA extraction kit

  • RT-qPCR master mix

  • Primers and probe for a SARS-CoV-2 gene (e.g., N gene) and a host housekeeping gene (e.g., GAPDH).

Procedure:

  • Follow steps 1-5 from Protocol 2, using Calu-3 or A549-ACE2 cells.

  • Incubate for 24-48 hours.

  • Harvest the cell culture supernatant.

  • Extract viral RNA from the supernatant using a suitable RNA extraction kit.

  • Perform one-step RT-qPCR using primers and a probe specific for the SARS-CoV-2 N gene.

  • Use a standard curve of known viral RNA concentrations to quantify the viral load in each sample.

  • Calculate the percentage reduction in viral RNA yield for each compound concentration compared to the virus control.

  • Determine the EC50 value from the dose-response curve.

G cluster_cpe CPE Assay cluster_rtqpcr RT-qPCR Assay start Seed Cells in 96-well Plate incubate_cells Incubate Overnight start->incubate_cells add_compound Add this compound Dilutions incubate_cells->add_compound pre_treat Pre-treat Cells (1-2h) add_compound->pre_treat infect Infect with SARS-CoV-2 (MOI 0.05) pre_treat->infect incubate_infection Incubate (24-72h) infect->incubate_infection cpe_assay Add CellTiter-Glo incubate_infection->cpe_assay harvest Harvest Supernatant incubate_infection->harvest read_luminescence Read Luminescence cpe_assay->read_luminescence cpe_result Calculate EC50 & CC50 read_luminescence->cpe_result extract_rna Extract Viral RNA harvest->extract_rna rtqpcr Perform RT-qPCR extract_rna->rtqpcr rtqpcr_result Quantify Viral RNA & Calculate EC50 rtqpcr->rtqpcr_result

Workflow for cell-based SARS-CoV-2 antiviral assays.

Conclusion

The provided protocols offer a robust framework for the initial in vitro characterization of this compound as a potential inhibitor of SARS-CoV-2 replication. Based on computational predictions of its interaction with the 3CL protease, a direct enzymatic assay is recommended, followed by cell-based assays to confirm antiviral activity in a biological context and to assess cytotoxicity. Successful outcomes from these experiments would provide the necessary foundation for further preclinical development, including mechanism of action studies and evaluation in animal models.

References

ZK-806450 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK-806450 is a potent, small molecule inhibitor primarily targeting Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.[1] Its inhibitory action on FXa makes it a subject of interest for research into anticoagulation and thrombosis. Additionally, recent in silico studies have suggested potential antiviral properties of this compound, with predicted binding affinity for viral proteins such as the SARS-CoV-2 3CL protease and the F13 protein of the Monkeypox virus.[2][3]

These application notes provide a summary of the known characteristics of this compound, along with detailed protocols for its preparation and use in common in vitro assays. Due to the limited availability of specific published experimental data for this compound, the following protocols for enzymatic and antiviral assays are based on established methodologies for similar compounds and targets. Researchers are advised to perform initial optimization experiments to determine the ideal conditions for their specific systems.

Data Presentation

Physicochemical and Solubility Data
PropertyDataSource
Molecular Formula C₃₁H₃₁N₅OMedKoo Biosciences
Molecular Weight 489.62 g/mol MedKoo Biosciences[1]
Appearance Solid powderMedKoo Biosciences
Purity >98% (lot-specific)MedKoo Biosciences
Solubility Soluble in DMSOMedKoo Biosciences[1]
Stock Solution Preparation (in DMSO)

The following table provides volumes for preparing stock solutions of this compound in DMSO. It is recommended to use anhydrous DMSO for optimal stability.

Desired ConcentrationVolume of DMSO for 1 mgVolume of DMSO for 5 mgVolume of DMSO for 10 mg
1 mM 2.04 mL10.21 mL20.42 mL
5 mM 0.41 mL2.04 mL4.08 mL
10 mM 0.20 mL1.02 mL2.04 mL
50 mM 0.04 mL0.20 mL0.41 mL
Data derived from MedKoo Biosciences product information.[1]

Storage Conditions:

  • Solid: Store at 0 - 4°C for short-term (days to weeks) or -20°C for long-term (months to years). The product should be kept dry and in the dark.[1]

  • Stock Solution (in DMSO): Store at -20°C for long-term storage. Aliquot to avoid repeated freeze-thaw cycles.

Signaling Pathway

This compound is an inhibitor of Factor Xa, a key protease in the coagulation cascade. Factor Xa is the convergence point of the intrinsic and extrinsic pathways and is responsible for the conversion of prothrombin to thrombin, which in turn leads to the formation of a fibrin (B1330869) clot. By inhibiting Factor Xa, this compound blocks this downstream signaling, thereby exerting its anticoagulant effect.

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XI Factor XI XII->XI IX Factor IX XI->IX IXa_VIIIa Factor IXa-VIIIa Complex IX->IXa_VIIIa VIIIa Factor VIIIa VIIIa->IXa_VIIIa X Factor X IXa_VIIIa->X activates TF Tissue Factor TF_VIIa TF-Factor VIIa Complex TF->TF_VIIa VII Factor VII VII->TF_VIIa TF_VIIa->X activates Xa Factor Xa X->Xa Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Xa->Thrombin activates Prothrombin->Thrombin converts Fibrinogen Fibrinogen Fibrin Fibrin Clot Thrombin->Fibrin Fibrinogen->Fibrin cleaves ZK806450 This compound ZK806450->Xa inhibits

Coagulation cascade showing inhibition of Factor Xa by this compound.

Experimental Protocols

Protocol 1: In Vitro Factor Xa Inhibition Assay (Fluorometric)

This protocol describes a method to determine the inhibitory activity of this compound on purified human Factor Xa.

Experimental Workflow Diagram

fxa_assay_workflow start Start prep_reagents Prepare Assay Buffer, Factor Xa, Substrate, and this compound Dilutions start->prep_reagents add_inhibitor Add this compound or Vehicle (DMSO) to 96-well Plate prep_reagents->add_inhibitor add_fxa Add Factor Xa Solution to all Wells add_inhibitor->add_fxa incubate1 Incubate at 37°C (e.g., 15 minutes) add_fxa->incubate1 add_substrate Add Fluorogenic Substrate to Initiate Reaction incubate1->add_substrate read_plate Measure Fluorescence Kinetics (e.g., every minute for 30 min) Ex/Em = 350/450 nm add_substrate->read_plate analyze Calculate Reaction Rates and Determine IC50 Value read_plate->analyze end End analyze->end antiviral_workflow start Start seed_cells Seed Host Cells (e.g., Vero E6) in 6-well Plates start->seed_cells cell_confluence Incubate until Confluent Monolayer Forms seed_cells->cell_confluence infect_cells Infect Cell Monolayers with MPXV Dilutions (Adsorption) cell_confluence->infect_cells prepare_virus Prepare Serial Dilutions of Monkeypox Virus Stock prepare_virus->infect_cells add_overlay Remove Inoculum and Add Semi-solid Overlay Containing This compound or Vehicle infect_cells->add_overlay incubate_plaques Incubate for Several Days for Plaque Formation add_overlay->incubate_plaques fix_stain Fix Cells and Stain with Crystal Violet to Visualize Plaques incubate_plaques->fix_stain count_plaques Count Plaques and Calculate Viral Titer and % Inhibition fix_stain->count_plaques end End count_plaques->end

References

Application Notes and Protocols for Measuring ZK-806450 Binding Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of the interaction between a small molecule and its biological target is paramount. Binding kinetics, the measurement of the rates of association and dissociation, provides a dynamic view of this interaction that goes beyond simple affinity. These kinetic parameters are often more predictive of a drug's in vivo efficacy and duration of action than the equilibrium dissociation constant (K D ) alone.

ZK-806450 is an investigational compound with recognized antiviral activity and is also described as a potent inhibitor of Factor Xa (FXa)[1]. Its potential therapeutic applications include targeting the SARS-CoV-2 3CL protease and the F13 protein of the monkeypox virus[2][3]. A comprehensive characterization of the binding kinetics of this compound to its various targets is a critical step in elucidating its mechanism of action and optimizing its therapeutic potential.

These application notes provide detailed protocols for several widely used, label-free techniques to measure the binding kinetics of small molecules like this compound: Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and Kinetic Exclusion Assay (KinExA).

Data Presentation: Quantitative Binding Kinetics of this compound (Illustrative Data)

The following table summarizes hypothetical binding kinetic and affinity data for the interaction of this compound with a generic target protein, as might be determined by the techniques described in this document. Note: These values are for illustrative purposes only and do not represent actual experimental data.

TechniqueAssociation Rate Constant (k a ) (M⁻¹s⁻¹)Dissociation Rate Constant (k d ) (s⁻¹)Equilibrium Dissociation Constant (K D ) (nM)Stoichiometry (n)
Surface Plasmon Resonance (SPR) 1.2 x 10⁵2.5 x 10⁻⁴2.1N/A
Bio-Layer Interferometry (BLI) 1.5 x 10⁵2.8 x 10⁻⁴1.9N/A
Isothermal Titration Calorimetry (ITC) N/AN/A3.51.1
Kinetic Exclusion Assay (KinExA) N/AN/A1.8N/A

Experimental Protocols

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor molecular interactions in real-time[4][5].

Principle: A target protein is immobilized on the sensor chip surface. A solution containing the small molecule (analyte) flows over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index, which is detected as a change in the SPR signal.

Protocol:

  • Immobilization of Target Protein:

    • Select a sensor chip with a suitable surface chemistry (e.g., CM5 for amine coupling).

    • Activate the surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Inject the purified target protein (typically 10-100 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface.

    • Deactivate any remaining active esters using an injection of ethanolamine-HCl.

    • A reference surface should be prepared in parallel by performing the activation and deactivation steps without protein injection.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+). The concentration range should ideally span from 0.1x to 10x the expected K D . Include a buffer-only (zero concentration) sample for double referencing.

    • Inject the this compound solutions over the immobilized target protein and reference surfaces at a constant flow rate.

    • Monitor the association phase for a defined period (e.g., 120-300 seconds).

    • Switch to running buffer alone to monitor the dissociation phase (e.g., 300-900 seconds).

    • Between cycles, regenerate the sensor surface using a mild regeneration solution (e.g., a short pulse of low pH glycine (B1666218) or high salt) to remove bound analyte, ensuring the ligand activity is maintained.

  • Data Analysis:

    • Subtract the reference surface signal from the active surface signal.

    • Subtract the buffer-only injection signal (double referencing).

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (k a ), dissociation rate constant (k d ), and the equilibrium dissociation constant (K D ).

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis Protein Target Protein Immobilize Immobilize Protein on Sensor Chip Protein->Immobilize ZK806450 This compound Bind Inject this compound (Association) ZK806450->Bind Immobilize->Bind Flow Cell Dissociate Buffer Flow (Dissociation) Bind->Dissociate Regenerate Regenerate Surface Dissociate->Regenerate Analyze Fit Sensorgrams Dissociate->Analyze Regenerate->Bind Next Cycle Kinetics Determine ka, kd, KD Analyze->Kinetics BLI_Workflow cluster_prep Preparation cluster_bli BLI Experiment (in Microplate) cluster_analysis Data Analysis Protein Biotinylated Target Protein Load Load Protein on Biosensor Protein->Load ZK806450 This compound Dilutions Associate Association (this compound) ZK806450->Associate Baseline1 Baseline 1 (Buffer) Baseline1->Load Baseline2 Baseline 2 (Buffer) Load->Baseline2 Baseline2->Associate Dissociate Dissociation (Buffer) Associate->Dissociate Process Reference Subtraction & Data Processing Dissociate->Process Fit Fit Curves Process->Fit Kinetics Determine ka, kd, KD Fit->Kinetics ITC_Workflow cluster_prep Preparation cluster_itc ITC Titration cluster_analysis Data Analysis Protein Target Protein in Cell Titrate Inject this compound into Protein Protein->Titrate ZK806450 This compound in Syringe ZK806450->Titrate Buffer Matched Buffer Buffer->Protein Buffer->ZK806450 Measure Measure Heat Change per Injection Titrate->Measure Integrate Integrate Peaks Measure->Integrate Plot Plot Binding Isotherm Integrate->Plot Fit Fit to Model Plot->Fit Thermo Determine KD, n, ΔH Fit->Thermo KinExA_Workflow cluster_prep Preparation cluster_kinexa KinExA Measurement cluster_analysis Data Analysis Equilibrate Equilibrate Protein + this compound in Solution Flow Flow Equilibrated Sample over Beads Equilibrate->Flow Beads Coat Beads with Protein Beads->Flow Capture Capture Free Protein Flow->Capture Detect Detect Captured Protein (Fluorescent Ab) Capture->Detect Plot Plot Signal vs. [this compound] Detect->Plot Fit Fit to Equilibrium Model Plot->Fit Affinity Determine KD Fit->Affinity Viral_Protease_Inhibition cluster_host Host Cell ViralRNA Viral RNA Ribosome Host Ribosome ViralRNA->Ribosome Translation Polyprotein Viral Polyprotein Ribosome->Polyprotein Protease Viral Protease (e.g., 3CLpro) Polyprotein->Protease Autocleavage Proteins Functional Viral Proteins Polyprotein->Proteins Cleavage by Protease Protease->Proteins Cleavage Replication Viral Replication Complex Proteins->Replication NewVirus New Virions Replication->NewVirus ZK806450 This compound ZK806450->Protease Inhibition

References

Troubleshooting & Optimization

troubleshooting ZK-806450 solubility issues in buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with ZK-806450 in various buffer systems.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] It is recommended to prepare a high-concentration stock solution in 100% DMSO, which can then be diluted into your aqueous experimental buffer.

Q2: My this compound precipitates when I dilute my DMSO stock into my aqueous buffer. What can I do?

A2: Precipitation upon dilution into an aqueous buffer is a common challenge for hydrophobic small molecules.[2] Here are several strategies to address this:

  • Lower the final concentration: The concentration of this compound in your final working solution may be too high. Try reducing the concentration.

  • Optimize the DMSO concentration: While minimizing DMSO is often desired, a slightly higher final concentration (e.g., up to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the same DMSO concentration in your experiments.[2]

  • Adjust the buffer pH: The solubility of ionizable compounds can be highly dependent on the pH of the solution.[3][4][5] Experimenting with different pH values may improve the solubility of this compound.

  • Use a co-solvent: Consider adding a small amount of a water-miscible organic solvent, such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG), to your aqueous buffer to increase solubility.[5]

Q3: How should I store stock solutions of this compound?

A3: For long-term storage, it is recommended to store this compound as a solid at -20°C in a dry, dark place.[1] DMSO stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[5] DMSO is hygroscopic and can absorb water from the atmosphere, which can affect the concentration of your stock solution over time.[2]

Q4: I am observing inconsistent results in my experiments. Could this be related to the solubility of this compound?

A4: Yes, poor solubility can lead to inconsistent experimental results. If this compound is not fully dissolved, the actual concentration in your assay will be lower than intended and can vary between experiments. It is crucial to ensure the compound is completely dissolved in your final working solution. A pre-assay solubility check is recommended.[5]

Troubleshooting Guides

Problem 1: this compound Precipitation in Phosphate-Buffered Saline (PBS)

Phosphate-buffered saline is a commonly used buffer in biological research.[6][7] However, hydrophobic compounds may exhibit limited solubility in PBS.

Troubleshooting Steps:

  • Verify Final Concentration: Ensure the final concentration of this compound is below its solubility limit in PBS.

  • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent.[3][4] Systematically test the solubility of this compound in phosphate (B84403) buffers at different pH values.

  • Incorporate Co-solvents: The addition of a small percentage of an organic co-solvent can enhance solubility.

Hypothetical Solubility of this compound in Different Buffer Systems

Buffer SystempHMaximum Soluble Concentration (µM)Observations
0.1 M Sodium Phosphate6.45Precipitation observed above 5 µM.
0.1 M Sodium Phosphate7.410Clear solution up to 10 µM.
0.1 M Sodium Phosphate8.025Improved solubility at slightly basic pH.
0.1 M Sodium Citrate5.02Poor solubility.
0.1 M Tris-HCl7.415Higher solubility compared to phosphate buffer at the same pH.
PBS (with 0.5% DMSO)7.420DMSO enhances solubility.
PBS (with 1% Ethanol)7.418Ethanol acts as an effective co-solvent.
Problem 2: Inconsistent Bioactivity in Cell-Based Assays

Inconsistent results in cell-based assays can often be traced back to issues with compound solubility and stability in the culture medium.

Troubleshooting Steps:

  • Pre-Assay Solubility Confirmation: Before conducting your assay, prepare the final dilution of this compound in the cell culture medium and incubate for the duration of your experiment. Centrifuge the sample and measure the concentration of the supernatant to determine the actual soluble concentration.

  • Optimize Dilution Technique: When diluting the DMSO stock, add it to the cell culture medium dropwise while gently vortexing to ensure rapid and uniform dispersion.[5]

  • Assess Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to small molecules, affecting their free concentration and apparent activity. Consider testing a range of serum concentrations or using serum-free media if your experimental design permits.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay of this compound in Aqueous Buffers

This protocol outlines a method to determine the kinetic solubility of this compound in various aqueous buffers.

Materials:

  • This compound solid

  • 100% DMSO

  • Aqueous buffers of interest (e.g., 0.1 M sodium phosphate at pH 6.4, 7.4, and 8.0)

  • 96-well microplate

  • Plate reader capable of measuring turbidity (nephelometry) or a UV-Vis spectrophotometer

Procedure:

  • Prepare a 10 mM Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.

  • Create Serial Dilutions in DMSO: Perform a serial dilution of the 10 mM stock solution in DMSO to generate a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Dilute into Aqueous Buffer: In a 96-well plate, add 2 µL of each DMSO concentration to 98 µL of the desired aqueous buffer. This will result in a 1:50 dilution and a final DMSO concentration of 2%.

  • Incubate and Measure: Incubate the plate at room temperature for 2 hours. Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Visualizations

Troubleshooting_Workflow start Start: this compound Solubility Issue check_stock 1. Check Stock Solution (Clear, no precipitate?) start->check_stock check_stock->start Stock Precipitated (Prepare Fresh) precip_in_buffer 2. Precipitation in Aqueous Buffer? check_stock->precip_in_buffer Stock is OK lower_conc 3a. Lower Final Concentration precip_in_buffer->lower_conc Yes adjust_ph 3b. Adjust Buffer pH precip_in_buffer->adjust_ph Yes add_cosolvent 3c. Add Co-solvent (e.g., Ethanol, PEG) precip_in_buffer->add_cosolvent Yes optimize_dmso 3d. Optimize Final DMSO Concentration precip_in_buffer->optimize_dmso Yes success Success: Compound Solubilized precip_in_buffer->success No reassess 4. Re-assess Solubility lower_conc->reassess adjust_ph->reassess add_cosolvent->reassess optimize_dmso->reassess reassess->success Soluble fail Issue Persists: Consult Further reassess->fail Insoluble

A troubleshooting workflow for addressing this compound solubility issues.

experimental_workflow prep_stock 1. Prepare 10 mM Stock in 100% DMSO serial_dilute 2. Serial Dilute in DMSO prep_stock->serial_dilute dilute_buffer 3. Dilute 1:50 in Aqueous Buffer serial_dilute->dilute_buffer incubate 4. Incubate 2 hours at Room Temp dilute_buffer->incubate measure 5. Measure Turbidity (Nephelometry) incubate->measure determine_sol 6. Determine Kinetic Solubility Limit measure->determine_sol

An experimental workflow for determining the kinetic solubility of this compound.

References

optimizing ZK-806450 concentration for maximum efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: ZK-806450 is an experimental compound with limited publicly available data. This technical support guide has been developed using information from a well-characterized antiviral, Tecovirimat (B1682736), which shares the same molecular target, the poxvirus F13 protein. The protocols and data presented here are for illustrative purposes and should be adapted and validated for this compound in your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is believed to function similarly to Tecovirimat, targeting the viral F13 protein.[1][2][3] The F13 protein is a viral phospholipase essential for the formation of the extracellular enveloped virus (EEV), which is crucial for cell-to-cell spread and long-range dissemination of the virus.[4][5][6] this compound likely acts as a "molecular glue," inducing the dimerization of F13.[1][4][7] This dimerization prevents the wrapping of the intracellular mature virions (IMVs) into their final, egress-ready form, effectively halting the virus's ability to spread from an infected cell.[1][2][4]

Q2: What is the primary application of this compound in research?

A2: this compound is an experimental antiviral compound with potential activity against orthopoxviruses, such as monkeypox virus.[8] Its primary research application is as a potential therapeutic agent that inhibits viral egress.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically supplied as a solid powder. For in vitro assays, it is recommended to dissolve the compound in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Q4: What is a typical effective concentration range for an F13 inhibitor in cell culture?

A4: Based on data for Tecovirimat, the effective concentration for 50% inhibition (EC50) of virus-induced cytopathic effect in cell culture is in the nanomolar range.[9][10][11] For various orthopoxviruses, EC50 values for Tecovirimat have been reported to be between 0.009 µM and 0.067 µM.[9][11][12] The optimal concentration for this compound will need to be determined empirically for your specific virus strain and cell line.

Data Presentation

Table 1: Illustrative Antiviral Activity of an F13 Inhibitor (Tecovirimat) Against Various Orthopoxviruses

Virus SpeciesStrainCell LineEC50 (µM)Reference
Monkeypox VirusVariousVero0.014 - 0.039[11][12]
Monkeypox Virus2022 IsolateVero0.0127[10]
Variola VirusVarious-0.016 - 0.067[11][12]
Vaccinia Virus--0.009[11][12]
Rabbitpox Virus--0.015[11][12]

Note: The EC50 values are presented as a range from multiple studies and are intended for guidance only. Actual values for this compound must be determined experimentally.

Experimental Protocols

Protocol 1: Plaque Reduction Neutralization Test (PRNT) for Determining EC50

This protocol outlines a standard method for determining the 50% effective concentration (EC50) of this compound.

Materials:

  • Vero E6 cells (or other susceptible cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Assay medium (e.g., DMEM with 2% FBS)

  • This compound stock solution (in DMSO)

  • Orthopoxvirus stock of known titer (PFU/mL)

  • Staining solution (e.g., Crystal Violet)

  • Fixative (e.g., 10% formalin)

  • 96-well or 6-well cell culture plates

  • Sterile PBS

Procedure:

  • Cell Seeding: The day before the experiment, seed a 96-well plate with Vero E6 cells at a density that will result in a confluent monolayer on the day of infection (e.g., 1 x 10^4 cells/well).[13]

  • Compound Dilution: On the day of the experiment, prepare serial dilutions of the this compound stock solution in the assay medium. It is advisable to perform a broad range of concentrations initially (e.g., from 10 µM to 0.1 nM) to identify the active range.

  • Virus Infection: Infect the confluent cell monolayers with a standardized amount of virus (e.g., 100 plaque-forming units per well).[13]

  • Treatment: After a 1-hour adsorption period, remove the virus inoculum and add the different concentrations of this compound in the assay medium to the respective wells.[14]

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 48-72 hours) at 37°C in a humidified incubator with 5% CO2.[14]

  • Fixation and Staining:

    • Carefully remove the medium from the wells.

    • Fix the cells with 10% formalin for at least 30 minutes.

    • Remove the formalin and wash the wells with PBS.

    • Stain the cells with Crystal Violet solution for 15-20 minutes.

    • Gently wash the wells with water to remove excess stain and allow the plates to dry.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the untreated virus control. The EC50 value is the concentration of this compound that reduces the number of plaques by 50%. This can be determined using a dose-response curve fitting software (e.g., GraphPad Prism).

Mandatory Visualizations

F13_Signaling_Pathway cluster_virus_lifecycle Poxvirus Egress Pathway cluster_inhibition Mechanism of this compound Action IMV Intracellular Mature Virion (IMV) Wrapping Wrapping by Golgi-derived Membranes IMV->Wrapping IEV Intracellular Enveloped Virion (IEV) Wrapping->IEV Cell_Membrane Cell Membrane Fusion IEV->Cell_Membrane EEV Extracellular Enveloped Virion (EEV) Cell_Membrane->EEV Spread Cell-to-Cell Spread EEV->Spread F13_monomer F13 Monomer F13_dimer Inactive F13 Dimer F13_monomer->F13_dimer promotes dimerization ZK806450 This compound ZK806450->F13_dimer Inhibition Inhibition of Wrapping F13_dimer->Inhibition Inhibition->Wrapping Blocks

Caption: Mechanism of action for this compound, an F13 protein inhibitor.

Experimental_Workflow start Start seed_cells Seed Vero E6 cells in 96-well plate start->seed_cells prepare_dilutions Prepare serial dilutions of this compound seed_cells->prepare_dilutions infect_cells Infect cells with Poxvirus (100 PFU/well) prepare_dilutions->infect_cells add_compound Add this compound dilutions to wells infect_cells->add_compound incubate Incubate for 48-72 hours add_compound->incubate fix_stain Fix with formalin and stain with Crystal Violet incubate->fix_stain count_plaques Count plaques fix_stain->count_plaques analyze_data Calculate % inhibition and determine EC50 count_plaques->analyze_data end End analyze_data->end

Caption: Workflow for determining the EC50 of this compound.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors during compound or virus addition- Edge effects in the plate- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and be consistent with technique.- Avoid using the outermost wells of the plate, or fill them with sterile PBS.
No antiviral effect observed - this compound concentration is too low- Compound degradation- Virus strain is resistant- Test a wider and higher range of concentrations.- Prepare fresh dilutions from a new stock aliquot.- If possible, sequence the F13 gene of your virus stock to check for resistance mutations.
High cytotoxicity observed - this compound concentration is too high- Solvent (DMSO) concentration is toxic- Perform a cytotoxicity assay (e.g., MTT assay) in parallel to determine the 50% cytotoxic concentration (CC50).- Ensure the final DMSO concentration in the wells is non-toxic (typically <0.5%).
Irregular or fuzzy plaque morphology - Cell monolayer is unhealthy or over-confluent- Incubation time is too long- Optimize cell seeding density and ensure cells are in the logarithmic growth phase.- Perform a time-course experiment to determine the optimal incubation time for clear plaque formation.
Inconsistent results between experiments - Variation in cell passage number- Different batches of media or serum- Variation in virus stock titer- Use cells within a consistent and low passage number range.- Use the same lot of reagents for a set of experiments.- Always titer the virus stock before each experiment.

References

Technical Support Center: ZK-806450 In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ZK-806450. This resource is designed to assist researchers, scientists, and drug development professionals in successfully conducting in vitro experiments with this compound, a potent and selective inhibitor of the monkeypox virus (MPXV) F13 protein. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an experimental small molecule inhibitor that targets the F13 protein of the monkeypox virus. The F13 protein is essential for the envelopment of the intracellular mature virus, a critical step for the formation of the enveloped virus particle that is subsequently released from the cell. By inhibiting F13, this compound is designed to block this process, thereby preventing viral spread. A virtual screening study has suggested a high binding affinity of this compound to the MPXV F13 protein[1].

Q2: What are the recommended in vitro assays for evaluating the activity of this compound?

The primary in vitro assays for this compound are focused on assessing its antiviral activity and its effect on cellular health. Recommended assays include:

  • Plaque Reduction Neutralization Test (PRNT): To quantify the reduction in viral plaques in the presence of this compound.

  • Cell Viability Assays (e.g., MTT, MTS, or CellTiter-Glo®): To determine the cytotoxic effects of this compound on the host cells.

  • Western Blotting: To analyze the expression levels of viral proteins, including F13, in response to treatment.

  • Immunofluorescence Assays: To visualize the localization and expression of viral proteins within infected cells.

Q3: What is the recommended solvent and storage condition for this compound?

This compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). For in vitro experiments, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should be kept low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guides

High Background or False Positives in Cell Viability Assays

High background or false-positive signals in cell viability assays can obscure the true effect of this compound.

Potential Cause Recommended Solution
Direct Reduction of MTT by this compound Run a cell-free control by adding this compound to the culture medium with the MTT reagent. If a color change occurs, this compound is directly reducing the MTT. Consider an alternative viability assay such as the lactate (B86563) dehydrogenase (LDH) assay.
Contamination (Bacterial or Mycoplasma) Regularly test cell cultures for mycoplasma contamination. Ensure aseptic techniques are strictly followed. If contamination is detected, discard the cell line and start with a fresh, uncontaminated stock.
Precipitation of this compound Visually inspect the culture medium for any signs of compound precipitation, especially at higher concentrations. If precipitation is observed, consider lowering the concentration or using a different solubilization method.
Phenol (B47542) Red Interference The phenol red in some culture media can interfere with absorbance readings. Use phenol red-free medium during the assay incubation period to minimize background absorbance[2].
Low Signal or High Variability in Plaque Reduction Assays

Inconsistent or weak results in plaque reduction assays can make it difficult to determine the efficacy of this compound.

Potential Cause Recommended Solution
Suboptimal Virus Titer Ensure the virus stock has been properly titrated to produce a countable number of plaques. A titer that is too high or too low will lead to inaccurate results.
Uneven Cell Monolayer Ensure a confluent and even monolayer of host cells is formed before infection. Uneven cell growth can lead to variability in plaque formation.
Inconsistent Overlay Application Apply the agarose (B213101) or methylcellulose (B11928114) overlay gently and evenly to avoid disturbing the cell monolayer. Inconsistent overlay thickness can affect plaque size and number.
Inaccurate Pipetting Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of the virus, compound, and reagents.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is for assessing the cytotoxicity of this compound in a 96-well plate format.

  • Cell Seeding: Seed host cells (e.g., Vero E6) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract background absorbance[3].

Protocol 2: Western Blot for F13 Protein Expression

This protocol is for analyzing the effect of this compound on the expression of the MPXV F13 protein.

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the F13 protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

ZK806450_Signaling_Pathway cluster_virus_lifecycle MPXV Lifecycle Virus_Entry Virus Entry Replication Viral Replication Virus_Entry->Replication Assembly Virion Assembly Replication->Assembly IMV Intracellular Mature Virus (IMV) Assembly->IMV Envelopment Envelopment IMV->Envelopment Mediated by F13_Protein F13 Protein F13_Protein->Envelopment EEV Extracellular Enveloped Virus (EEV) Envelopment->EEV Cell_Exit Cell Exit EEV->Cell_Exit ZK806450 This compound ZK806450->F13_Protein Inhibits

Caption: Hypothetical signaling pathway of this compound action.

ZK806450_Experimental_Workflow cluster_planning Phase 1: Assay Setup cluster_execution Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis Cell_Culture Culture Host Cells (e.g., Vero E6) Infection Infect Cells with MPXV Cell_Culture->Infection Compound_Prep Prepare this compound Stock Solution Treatment Treat with this compound Serial Dilutions Compound_Prep->Treatment Infection->Treatment Incubation Incubate for 48-72h Treatment->Incubation Plaque_Assay Plaque Reduction Assay Incubation->Plaque_Assay Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Western_Blot Western Blot (F13 Expression) Incubation->Western_Blot Data_Analysis Analyze Data (IC50, CC50) Plaque_Assay->Data_Analysis Viability_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for in vitro testing of this compound.

ZK806450_Troubleshooting_Logic Start Inconsistent Results with this compound Check_Viability High Variability in Cell Viability Assay? Yes No Start->Check_Viability Check_Plaque Low Efficacy in Plaque Assay? Yes No Check_Viability:no->Check_Plaque Troubleshoot_Viability Troubleshoot Viability Assay: - Check for compound precipitation - Run cell-free control - Test for contamination Check_Viability:yes->Troubleshoot_Viability Troubleshoot_Plaque Troubleshoot Plaque Assay: - Verify virus titer - Ensure even cell monolayer - Check overlay technique Check_Plaque:yes->Troubleshoot_Plaque Review_Protocol Review General Protocol: - Check calculations - Verify compound integrity - Ensure proper controls Check_Plaque:no->Review_Protocol Troubleshoot_Viability->Review_Protocol Troubleshoot_Plaque->Review_Protocol End Problem Resolved Review_Protocol->End

Caption: A logical approach to troubleshooting common issues.

References

Technical Support Center: ZK-806450 Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of the experimental compound ZK-806450 in solution. The information is presented in a question-and-answer format to directly address common challenges encountered during laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound as a solid and in a stock solution?

A1: As a solid, this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), it is best to store the solid compound at -20°C.[1] Stock solutions, typically prepared in DMSO, should also be stored at 0-4°C for short-term use and at -20°C for long-term storage to minimize degradation.[1]

Q2: I'm observing precipitation of this compound in my aqueous experimental buffer. What could be the cause and how can I resolve this?

A2: Precipitation in aqueous buffers is often due to the poor water solubility of a compound. This compound is soluble in DMSO, which suggests it may have limited solubility in aqueous solutions.[1] Several factors could be at play:

  • Concentration: The concentration of this compound in your final working solution may be above its solubility limit in that specific buffer.

  • pH: The pH of your buffer can significantly impact the solubility of a compound, especially if it has ionizable groups.[2][3]

  • Buffer Composition: Components of your buffer could be interacting with this compound, leading to precipitation.

To address this, consider the following:

  • Lower the final concentration of this compound.

  • Increase the percentage of co-solvent (like DMSO) in the final solution, if your experimental system allows.

  • Adjust the pH of your buffer. Experiment with a range of pH values to determine the optimal pH for solubility.[4][]

  • Use solubilizing agents such as cyclodextrins, which can encapsulate the drug and improve its solubility.[6][7]

Q3: How can I determine the optimal pH for the stability of this compound in my solution?

A3: To determine the optimal pH for stability, a pH stability study is recommended. This involves preparing solutions of this compound in a series of buffers with different pH values and monitoring the concentration of the compound over time using a suitable analytical method like HPLC. Many drugs find stability in the pH range of 4 to 8.[8] The pH at which the degradation rate is lowest is the optimal pH for your formulation.

Q4: What are common degradation pathways for compounds in solution, and how can I mitigate them for this compound?

A4: Common chemical degradation pathways include hydrolysis, oxidation, and photolysis.[9]

  • Hydrolysis: Reaction with water. This can often be mitigated by protecting the compound from excessive moisture and by adjusting the pH to a range where the compound is more stable.[10]

  • Oxidation: Reaction with oxygen. This can be minimized by purging solutions with an inert gas like nitrogen or argon and by adding antioxidants to the formulation.[10] Storing solutions in tightly sealed containers also helps.[11]

  • Photolysis: Degradation upon exposure to light. Storing solutions in amber vials or protecting them from light can prevent photodegradation.[12][13]

Q5: Are there any general-purpose stabilizing agents I can add to my this compound solution?

A5: Yes, several types of stabilizing agents can be employed, depending on the suspected degradation pathway.[14]

  • Buffers: To maintain a stable pH. Common choices include phosphate, citrate, and acetate (B1210297) buffers.[10]

  • Antioxidants: To prevent oxidative degradation. Examples include ascorbic acid and butylated hydroxytoluene (BHT).

  • Chelating Agents: These bind to metal ions that can catalyze degradation reactions. A common example is ethylenediaminetetraacetic acid (EDTA).[7][10]

  • Polymers and Cyclodextrins: These can improve stability by various mechanisms, including increasing solubility and protecting the drug from the environment.[7]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving stability issues with this compound in solution.

Observed Issue Potential Cause Recommended Action(s)
Precipitation upon dilution into aqueous buffer Poor aqueous solubility.- Decrease the final concentration of this compound.- Increase the percentage of co-solvent (e.g., DMSO) if tolerated by the assay.- Adjust the pH of the buffer.- Consider the use of solubilizing excipients like cyclodextrins.[6][7]
Loss of activity over time in solution Chemical degradation (hydrolysis, oxidation, photolysis).- For Hydrolysis: Adjust the pH to a more stable range; reduce water activity by adding co-solvents like propylene (B89431) glycol.[8]- For Oxidation: Purge the solution and headspace with an inert gas (nitrogen or argon); add an antioxidant.- For Photolysis: Protect the solution from light by using amber vials or covering the container with aluminum foil.[12]
Change in color or appearance of the solution Degradation of the compound or formulation components.- Investigate the cause by analyzing the solution using techniques like HPLC to identify degradation products.- Review the storage conditions (temperature, light exposure).[13]- Evaluate the compatibility of this compound with all buffer components.
Inconsistent experimental results Instability of the compound in the experimental solution.- Prepare fresh solutions of this compound for each experiment.- Establish the stability of this compound under your specific experimental conditions (time, temperature, pH).- Implement the stabilization strategies outlined in this guide.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

Objective: To determine the pH range that provides the best solubility for this compound.

Methodology:

  • Prepare a series of buffers with different pH values (e.g., pH 3, 4, 5, 6, 7, 7.4, 8, 9).

  • Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low and consistent across all samples.

  • Equilibrate the samples for a set period (e.g., 24 hours) at a controlled temperature.

  • Visually inspect for any precipitation.

  • Filter or centrifuge the samples to remove any undissolved compound.

  • Quantify the concentration of this compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot the measured concentration against the pH to identify the pH range of maximum solubility.

Protocol 2: pH Stability Study

Objective: To evaluate the chemical stability of this compound at different pH values over time.

Methodology:

  • Based on the solubility assessment, select a concentration of this compound that is soluble across the desired pH range.

  • Prepare solutions of this compound in buffers of varying pH values.

  • Divide each solution into aliquots for different time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Store the aliquots under controlled temperature and light conditions.

  • At each time point, analyze the concentration of the remaining this compound using a stability-indicating analytical method (a method that can separate the parent compound from its degradation products).

  • Plot the percentage of this compound remaining versus time for each pH.

  • Calculate the degradation rate constant at each pH to determine the optimal pH for stability.

Visualizations

cluster_0 Troubleshooting Workflow for this compound Instability start Instability Observed (e.g., Precipitation, Loss of Activity) check_solubility Is the compound fully dissolved? start->check_solubility check_degradation Is there evidence of chemical degradation? check_solubility->check_degradation Yes solubility_issue Address Solubility Issue check_solubility->solubility_issue No degradation_issue Address Degradation Issue check_degradation->degradation_issue Yes resolution Stable Solution Achieved check_degradation->resolution No solubility_issue->resolution degradation_issue->resolution

Caption: A logical workflow for troubleshooting stability issues with this compound.

cluster_1 Factors Affecting this compound Stability factors Intrinsic Factors Molecular Structure stability This compound Solution Stability factors->stability extrinsic Extrinsic (Environmental) Factors pH Temperature Light Oxygen Buffer Components extrinsic->stability formulation Formulation Factors Co-solvents Stabilizing Agents (Antioxidants, Chelators) Concentration formulation->stability

Caption: Key factors influencing the stability of this compound in solution.

References

Technical Support Center: Addressing ZK-806450 Cytotoxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity issues encountered with the experimental compound ZK-806450 in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action of this compound?

This compound is an experimental compound that has been identified in virtual screening studies for its potential to bind to the F13 protein of the monkeypox virus[1]. The F13 protein is crucial for the envelopment of the intracellular mature virus, and its inhibition is a target for antiviral therapies[2][3][4][5]. Therefore, this compound is presumed to act as an antiviral agent by disrupting this process. Its effects on host cell signaling pathways are not yet fully characterized.

Q2: Is cytotoxicity expected with this compound?

As with many small molecule inhibitors, this compound may exhibit cytotoxicity, particularly at higher concentrations or with prolonged exposure[6]. This can be due to on-target effects (if the target is essential for cell survival in certain cell lines) or off-target effects where the compound interacts with other cellular components[6]. The degree of cytotoxicity can be cell-line specific[7][8].

Q3: What are the initial steps to take when observing unexpected cytotoxicity?

If you observe higher-than-expected cell death, it is crucial to first rule out experimental artifacts. Key initial steps include:

  • Verify Compound Concentration: Double-check all calculations for dilutions and ensure the accuracy of the stock solution concentration.

  • Assess Cell Health: Ensure the cell line is healthy, within a low passage number, and free from contamination (e.g., mycoplasma).

  • Solvent Control: Run a vehicle-only (e.g., DMSO) control to ensure the solvent concentration is not causing toxicity. Typically, DMSO concentrations should be kept below 0.5%[6].

  • Repeat with Fresh Reagents: Use freshly prepared media, serum, and a new aliquot of this compound to rule out degradation or contamination issues.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound and provides potential solutions.

Issue Possible Cause Recommended Solution
High levels of cell death across all concentrations Inaccurate Stock Concentration: The actual concentration of the this compound stock solution may be higher than stated.Verify the stock concentration using an orthogonal method if possible. Prepare a fresh stock solution from a new vial of the compound.
Compound Instability: this compound may be unstable in the culture medium over the experimental duration.Assess the stability of this compound in your specific media at 37°C over time. Consider reducing the incubation time.
Cell Line Sensitivity: The chosen cell line may be particularly sensitive to the on-target or off-target effects of this compound.Test the compound in a different cell line to see if the effect is universal. If possible, use a cell line where the target (F13 homolog) is not expressed or is non-essential.
Inconsistent results between experiments Variable Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variability in the final readout[9].Ensure a homogenous cell suspension before seeding and use a consistent protocol for cell counting and plating.
Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can concentrate the compound and affect cell viability[10].Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to variations in compound concentration and cell number[11].Calibrate pipettes regularly. Use reverse pipetting for viscous solutions and ensure proper mixing.
Lack of expected biological activity at non-toxic concentrations Poor Cell Permeability: this compound may not be efficiently entering the cells.Consult any available literature on the compound's properties. If permeability is low, consider alternative delivery methods or structural analogs with improved permeability.
Incorrect Timing of Treatment: The timing of compound addition relative to cell seeding or other treatments may not be optimal.Empirically determine the optimal time to add this compound to achieve the desired effect without significant cytotoxicity.

Quantitative Data Summary

The following tables present hypothetical data to illustrate how to summarize quantitative findings for this compound.

Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines

Cell LineCell TypeIC50 (µM) after 48h
HEK293Human Embryonic Kidney> 50
A549Human Lung Carcinoma25.3
Vero E6African Green Monkey Kidney15.8
Huh7Human Hepatocellular Carcinoma32.1

Table 2: Hypothetical Dose-Response Data for this compound in Vero E6 Cells (48h)

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 4.2
195.1 ± 5.1
578.3 ± 6.3
1060.2 ± 4.9
15.8 (IC50)50.0 ± 5.5
2535.7 ± 3.8
5012.4 ± 2.1

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay

This protocol outlines the steps to assess the effect of this compound on cell viability.

Materials:

  • Cell line of interest

  • Complete culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A common starting range is 0.1 to 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared dilutions or control solutions.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Release Assay for Cytotoxicity

This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

Materials:

  • Cell line of interest

  • Complete culture medium

  • This compound stock solution

  • 96-well plates

  • Commercially available LDH cytotoxicity assay kit

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

    • Include controls as per the LDH kit manufacturer's instructions (e.g., spontaneous release, maximum release, and vehicle controls).

  • LDH Measurement:

    • After the incubation period, carefully collect the cell culture supernatant from each well.

    • Follow the LDH assay kit manufacturer's protocol to mix the supernatant with the reaction mixture.

    • Incubate as recommended, protected from light.

  • Data Acquisition:

    • Measure the absorbance or fluorescence according to the kit's instructions using a microplate reader.

    • Calculate the percentage of cytotoxicity based on the kit's formula.

Visualizations

Troubleshooting_Workflow A High Cytotoxicity Observed B Verify Compound Concentration and Dilutions A->B C Check Cell Health (Passage #, Contamination) A->C D Run Solvent (Vehicle) Control A->D E Repeat with Fresh Reagents A->E F Cytotoxicity Persists? B->F C->F D->F E->F G Optimize Experiment F->G Yes K Problem Resolved F->K No H Reduce this compound Concentration G->H I Shorten Incubation Time G->I J Switch to a Less Sensitive Cell Line G->J H->K I->K J->K

Caption: Troubleshooting workflow for unexpected cytotoxicity.

ZK806450_Proposed_Pathway cluster_virus Poxvirus Replication cluster_drug Drug Action cluster_cell Host Cell MV Mature Virion (MV) F13 F13 Protein MV->F13 requires WV Wrapped Virion (WV) EV Extracellular Virion (EV) WV->EV egress F13->WV facilitates wrapping ZK806450 This compound ZK806450->F13 inhibits OffTarget Off-Target Molecules ZK806450->OffTarget interacts with Cytotoxicity Cytotoxicity OffTarget->Cytotoxicity

Caption: Proposed mechanism of this compound and potential cytotoxicity.

References

Technical Support Center: Protocol Refinement for ZK-806450 Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, specific enzymatic assay protocols and troubleshooting data for a compound designated "ZK-806450" are not available. The following technical support guide is a comprehensive, generalized resource based on common principles of enzymatic assays for small molecule inhibitors. The experimental details provided are illustrative and should be adapted to the specific enzyme target of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in the initial assay?

A1: For a novel inhibitor like this compound, a wide concentration range is recommended for initial screening. A common starting point is a 10-point, 3-fold serial dilution starting from 100 µM. This broad range helps in determining the approximate potency (e.g., IC50) of the compound.

Q2: How can I determine the optimal substrate concentration for my assay?

A2: The optimal substrate concentration is typically at or near the Michaelis constant (Km) of the enzyme for its substrate. To determine this, you should perform a substrate titration experiment in the absence of the inhibitor. By measuring the initial reaction velocity at various substrate concentrations, you can calculate the Km value using a Michaelis-Menten plot.

Q3: What are the critical controls to include in my this compound enzymatic assay?

A3: Every assay plate should include the following controls:

  • Positive Control (No Inhibitor): This well contains the enzyme, substrate, and buffer, but no this compound. It represents 100% enzyme activity.

  • Negative Control (No Enzyme): This well contains the substrate, buffer, and the highest concentration of this compound, but no enzyme. This helps to determine the background signal.

  • Reference Inhibitor Control: If available, a known inhibitor of the target enzyme should be included to validate the assay's performance.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Background Signal 1. Substrate instability or spontaneous degradation. 2. Contaminated reagents or buffers. 3. Autofluorescence of this compound (for fluorescence-based assays).1. Test substrate stability over the assay time course. 2. Prepare fresh buffers and reagents. 3. Run a control with this compound and substrate but no enzyme to quantify its intrinsic fluorescence.
Low Signal-to-Background Ratio 1. Suboptimal enzyme concentration. 2. Incorrect buffer pH or ionic strength. 3. Insufficient incubation time.1. Perform an enzyme titration to find a concentration that yields a robust signal within the linear range of the assay. 2. Optimize the buffer conditions for the specific enzyme target. 3. Conduct a time-course experiment to determine the optimal incubation period for a linear reaction rate.
Poor Reproducibility (High CV%) 1. Inconsistent pipetting or mixing. 2. Temperature fluctuations during the assay. 3. Edge effects on the assay plate.1. Ensure proper pipette calibration and consistent mixing techniques. Use of automated liquid handlers is recommended. 2. Use a temperature-controlled plate reader and incubator. 3. Avoid using the outer wells of the plate or fill them with buffer to maintain a humid environment.
Inconsistent IC50 Values 1. This compound precipitation at high concentrations. 2. Time-dependent inhibition. 3. Variation in substrate concentration between experiments.1. Check the solubility of this compound in the final assay buffer. The DMSO concentration should typically be kept below 1%. 2. Perform a pre-incubation experiment where the enzyme and this compound are mixed for varying times before adding the substrate. 3. Ensure the substrate concentration is consistently maintained at Km.

Quantitative Data Summary

The following tables present hypothetical, yet realistic, data for the characterization of this compound against a fictional kinase target.

Table 1: IC50 Determination of this compound

This compound Conc. (nM)% Inhibition (Run 1)% Inhibition (Run 2)% Inhibition (Run 3)
1000098.599.198.8
333395.296.095.5
111188.789.589.1
37075.476.275.8
12350.151.550.8
4125.326.125.7
13.710.110.910.5
4.62.53.12.8
1.50.50.90.7
0.50.10.20.1
Calculated IC50 (nM) 121.5 118.9 120.7

Table 2: Enzyme Kinetic Parameters in the Presence of this compound

ParameterNo Inhibitor+ 100 nM this compound+ 300 nM this compound
Km (µM) 15.215.514.9
Vmax (RFU/min) 850.3425.1212.8
kcat (s⁻¹) 10.65.32.7
kcat/Km (M⁻¹s⁻¹) 7.0 x 10⁵3.4 x 10⁵1.8 x 10⁵

Detailed Experimental Protocols

Protocol 1: Fluorescence-Based Kinase Assay for this compound

This protocol assumes a generic kinase that phosphorylates a peptide substrate, and the phosphorylation event is detected by a fluorescence-based reporter system.

Materials:

  • Kinase enzyme

  • Peptide substrate

  • This compound (in DMSO)

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Detection Reagent

  • 384-well, low-volume, black assay plates

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. Then, dilute this series into the assay buffer.

  • Assay Plate Setup:

    • Add 5 µL of the diluted this compound or control solutions to the appropriate wells of the 384-well plate.

    • Add 5 µL of the kinase enzyme solution (diluted in assay buffer) to all wells except the negative controls. For negative control wells, add 5 µL of assay buffer.

  • Enzyme-Inhibitor Pre-incubation: Incubate the plate at room temperature for 30 minutes to allow this compound to bind to the kinase.

  • Reaction Initiation: Add 10 µL of the substrate and ATP mixture (at 2x the final desired concentration, prepared in assay buffer) to all wells to start the reaction.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time should be within the linear range of the reaction.

  • Reaction Termination and Detection: Add 10 µL of the detection reagent to stop the reaction and generate the fluorescent signal.

  • Signal Reading: Read the plate on a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling_Pathway cluster_0 Cell Membrane Receptor Receptor Upstream_Kinase Upstream Kinase Receptor->Upstream_Kinase Target_Kinase Target Kinase (Inhibited by this compound) Upstream_Kinase->Target_Kinase Activates Downstream_Substrate Downstream Substrate Target_Kinase->Downstream_Substrate Phosphorylates Cellular_Response Cellular Response Downstream_Substrate->Cellular_Response ZK806450 This compound ZK806450->Target_Kinase

Caption: Hypothetical signaling pathway showing this compound inhibiting its target kinase.

Experimental_Workflow A 1. Prepare this compound Serial Dilution B 2. Add this compound and Kinase to Plate A->B C 3. Pre-incubate (30 min) B->C D 4. Initiate Reaction with ATP/Substrate Mix C->D E 5. Incubate Reaction (60 min) D->E F 6. Stop Reaction and Add Detection Reagent E->F G 7. Read Fluorescence F->G H 8. Analyze Data (IC50 Calculation) G->H

Caption: Experimental workflow for a this compound enzymatic assay.

Troubleshooting_Guide Start Assay Problem? High_BG High Background? Start->High_BG Yes Low_Signal Low Signal? Start->Low_Signal No High_BG->Low_Signal No Sol_BG Check Substrate Stability & Reagent Purity High_BG->Sol_BG Yes High_CV High CV%? Low_Signal->High_CV No Sol_Signal Optimize Enzyme/Substrate Concentration & Incubation Time Low_Signal->Sol_Signal Yes Sol_CV Review Pipetting Technique & Ensure Temp. Control High_CV->Sol_CV Yes End Assay Optimized High_CV->End No Sol_BG->End Sol_Signal->End Sol_CV->End

Caption: Troubleshooting decision tree for common enzymatic assay issues.

Technical Support Center: Overcoming Poor Bioavailability of ZK-806450 In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific in vivo bioavailability and physicochemical properties of ZK-806450 is limited in the public domain. This technical support guide provides general strategies and troubleshooting advice for researchers encountering poor bioavailability with experimental compounds that exhibit characteristics similar to those often associated with BCS Class II or IV drugs (i.e., low aqueous solubility and/or permeability).

Frequently Asked Questions (FAQs)

Q1: We are observing low and variable plasma concentrations of our compound, potentially this compound, after oral administration in our animal model. What are the likely causes?

A1: Low and variable oral bioavailability is often multifactorial. The primary causes can be categorized as follows:

  • Low Intestinal Permeability: The compound may not efficiently cross the intestinal epithelium to enter the bloodstream. This can be due to its molecular size, charge, or affinity for efflux transporters.

  • First-Pass Metabolism: The compound may be extensively metabolized in the liver or the intestinal wall before it reaches systemic circulation.

  • Chemical Instability: The compound may degrade in the acidic environment of the stomach or enzymatically in the intestine.

Q2: How can we determine the primary reason for the poor bioavailability of our compound?

A2: A systematic approach involving both in vitro and in vivo experiments is recommended. The following workflow can help elucidate the underlying causes.

G cluster_0 Initial Observation cluster_1 Physicochemical & In Vitro Characterization cluster_2 In Vivo Mechanistic Studies cluster_3 Interpretation & Strategy Poor_Bioavailability Low/Variable Plasma Exposure Solubility Aqueous Solubility Assessment Poor_Bioavailability->Solubility Permeability PAMPA / Caco-2 Permeability Assay Poor_Bioavailability->Permeability Metabolism Microsomal/Hepatocyte Stability Assay Poor_Bioavailability->Metabolism Solubility_Issue Solubility-Limited Absorption Solubility->Solubility_Issue Permeability_Issue Permeability-Limited Absorption Permeability->Permeability_Issue IV_PK Intravenous (IV) Pharmacokinetic Study Metabolism->IV_PK PO_vs_IV Compare Oral (PO) vs. IV AUC IV_PK->PO_vs_IV Metabolism_Issue High First-Pass Metabolism PO_vs_IV->Metabolism_Issue

Fig 1. Workflow for Investigating Poor Bioavailability.

Q3: Our initial assessments suggest our compound has low aqueous solubility. What formulation strategies can we employ to improve its oral absorption?

A3: For compounds with solubility-limited absorption, several formulation strategies can be explored. The choice of strategy will depend on the specific properties of the compound and the desired release profile.

Formulation StrategyMechanism of ActionKey Considerations
Particle Size Reduction Increases the surface area-to-volume ratio, enhancing the dissolution rate.Techniques include micronization and nanomilling. Can be effective for compounds where dissolution is the rate-limiting step.
Amorphous Solid Dispersions The compound is dispersed in a polymer matrix in a high-energy amorphous state, which has higher apparent solubility and faster dissolution than the crystalline form.Stability of the amorphous form is critical. Polymer selection is key.
Lipid-Based Formulations The compound is dissolved in a lipid carrier. This can enhance absorption through various mechanisms, including improved solubilization and lymphatic transport.Includes Self-Emulsifying Drug Delivery Systems (SEDDS). Requires careful selection of lipids, surfactants, and co-solvents.
Complexation with Cyclodextrins The hydrophobic compound is encapsulated within the cyclodextrin (B1172386) molecule, forming a complex with improved aqueous solubility.Stoichiometry of the complex and binding constant are important parameters.

Troubleshooting Guides

Issue: Inconsistent results in Caco-2 permeability assay.
  • Possible Cause 1: Poor Compound Solubility in Assay Buffer.

    • Troubleshooting Step: Ensure the compound concentration in the donor compartment is below its kinetic solubility in the assay buffer. Use of a co-solvent like DMSO should be minimized (typically <1%) and consistent across experiments.

  • Possible Cause 2: Compound is an Efflux Transporter Substrate.

    • Troubleshooting Step: Perform bi-directional transport studies (apical-to-basolateral and basolateral-to-apical). An efflux ratio greater than 2 suggests the compound is a substrate for transporters like P-glycoprotein.

  • Possible Cause 3: Cell Monolayer Integrity Issues.

    • Troubleshooting Step: Regularly check the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure their integrity.

Issue: Improved in vitro dissolution does not translate to improved in vivo bioavailability.
  • Possible Cause 1: Permeability is the Rate-Limiting Step.

    • Troubleshooting Step: If the compound has low intrinsic permeability (as determined by Caco-2 or PAMPA assays), simply increasing the dissolution rate may not be sufficient. Formulation strategies that also enhance permeability, such as the inclusion of permeation enhancers, may be necessary.

  • Possible Cause 2: High First-Pass Metabolism.

    • Troubleshooting Step: An intravenous pharmacokinetic study is crucial. If the clearance is high and the oral bioavailability is low despite good solubility and permeability, first-pass metabolism is likely the primary barrier.

  • Possible Cause 3: In vivo Precipitation.

    • Troubleshooting Step: The formulation may be stable in the dissolution media but precipitate in the complex environment of the gastrointestinal tract. Consider using precipitation inhibitors in the formulation.

Experimental Protocols

Protocol 1: Aqueous Kinetic Solubility Assessment
  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound (e.g., this compound) in 100% DMSO.

  • Sample Preparation: Add the stock solution to a phosphate-buffered saline (PBS) solution at pH 7.4 to achieve a final concentration (e.g., 100 µM) with a final DMSO concentration of 1%.

  • Incubation: Incubate the samples at room temperature with shaking for 2 hours.

  • Sample Collection and Analysis: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot and filter it through a 0.45 µm filter to remove any precipitate.

  • Quantification: Analyze the concentration of the soluble compound in the filtrate using a suitable analytical method, such as LC-MS/MS.

Protocol 2: In Vivo Pharmacokinetic Study (Rodent Model)
  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats (n=3-5 per group) for at least 3 days before the study.

  • Dosing:

    • Oral (PO) Group: Administer the compound formulation (e.g., in a vehicle of 0.5% methylcellulose) via oral gavage at a dose of 10 mg/kg.

    • Intravenous (IV) Group: Administer the compound in a solubilizing vehicle (e.g., 10% DMSO, 40% PEG400, 50% saline) via tail vein injection at a dose of 1 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 100 µL) from the tail vein at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Determine the concentration of the compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), and half-life using non-compartmental analysis. Oral bioavailability (F%) can be calculated using the formula: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Data Presentation

Hypothetical Pharmacokinetic Data for Compound X

The following table illustrates a typical dataset for a compound with poor bioavailability and the potential improvement with a formulation strategy.

ParameterCompound X in VehicleCompound X in SEDDS
Dose (mg/kg, PO) 1010
Cmax (ng/mL) 50 ± 15250 ± 50
Tmax (hr) 2.0 ± 0.51.0 ± 0.3
AUC (0-24h) (ng*hr/mL) 200 ± 601200 ± 250
Oral Bioavailability (F%) < 5%~25%

Signaling Pathways and Logical Relationships

The Biopharmaceutics Classification System (BCS) is a fundamental framework for understanding the factors that govern oral drug absorption.

BCS_Classification cluster_solubility Solubility cluster_permeability Permeability BCS BCS Classification High_Sol High BCS->High_Sol Low_Sol Low BCS->Low_Sol High_Perm High BCS->High_Perm Low_Perm Low BCS->Low_Perm Class_I Class I (High Sol, High Perm) High_Sol->Class_I Class_III Class III (High Sol, Low Perm) High_Sol->Class_III Class_II Class II (Low Sol, High Perm) Low_Sol->Class_II Class_IV Class IV (Low Sol, Low Perm) Low_Sol->Class_IV High_Perm->Class_I High_Perm->Class_II Low_Perm->Class_III Low_Perm->Class_IV

Fig 2. Biopharmaceutics Classification System (BCS).

References

how to handle ZK-806450 degradation during experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on handling ZK-806450 to minimize degradation during experiments. As specific degradation studies on this compound are not publicly available, the information provided is based on the chemical properties of its core structures (carbazole and Factor Xa inhibitor) and general best practices for handling small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a potent and selective inhibitor of Factor Xa (FXa), an important enzyme in the blood coagulation cascade. Chemically, it belongs to the class of organic compounds known as carbazoles.[1] It is supplied as a solid powder and is soluble in dimethyl sulfoxide (B87167) (DMSO).

Q2: How should I store this compound to ensure its stability?

To maintain the integrity of this compound, it is crucial to adhere to the following storage conditions:

  • Solid Compound: Store in a dry, dark place. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), -20°C is ideal.

  • Stock Solutions (in DMSO): For short-term storage, 0-4°C is suitable. For long-term storage, aliquoting and storing at -20°C is recommended to avoid repeated freeze-thaw cycles.

Q3: What are the potential causes of this compound degradation during my experiments?

While specific degradation pathways for this compound have not been detailed in published literature, based on its chemical structure and the behavior of similar compounds, degradation may be induced by:

  • Extreme pH: Both highly acidic and highly basic conditions can lead to the hydrolysis of functional groups.

  • Oxidizing Agents: The carbazole (B46965) nucleus may be susceptible to oxidation.

  • Light Exposure: Photodegradation can be a concern for aromatic compounds.

  • Incompatible Solvents or Buffers: While soluble in DMSO, its stability in various aqueous buffers over time should be considered.

  • Enzymatic Degradation: If used in complex biological systems, enzymatic metabolism or degradation could occur.

Q4: I am observing inconsistent results in my Factor Xa inhibition assay. Could this compound degradation be the cause?

Inconsistent results in enzymatic assays can stem from multiple factors, including compound instability. If you suspect degradation of this compound, consider the following:

  • Compound Precipitation: Ensure that the final concentration of this compound in your assay buffer does not exceed its solubility limit, as precipitation can lead to variable active concentrations.

  • Adsorption to Plastics: Small molecules can sometimes adsorb to the surface of plasticware, reducing the effective concentration.

  • Interaction with Assay Components: this compound might interact with other components in your assay, affecting its stability or activity.

Troubleshooting Guide: Handling this compound Degradation

This guide provides a systematic approach to identifying and mitigating potential degradation of this compound in your experiments.

Table 1: Summary of Potential Issues and Troubleshooting Steps
Observed Issue Potential Cause Related to Degradation Recommended Action
Reduced or no activity of this compound Compound has degraded in stock solution or during the experiment.1. Prepare fresh stock solutions from solid compound. 2. Perform a quality control check of the solid compound if it is old. 3. Minimize the time the compound is in aqueous buffer before use.
High variability between replicate experiments Inconsistent degradation due to variations in experimental conditions (e.g., light exposure, temperature fluctuations).1. Protect all solutions containing this compound from light. 2. Maintain consistent temperature control throughout the experiment. 3. Ensure homogeneous mixing of the compound in the assay medium.
Appearance of unknown peaks in analytical assays (e.g., HPLC, LC-MS) Formation of degradation products.1. Conduct a forced degradation study (see Experimental Protocols) to identify potential degradants. 2. Adjust experimental conditions (e.g., pH, buffer composition) to minimize degradation.

Diagram 1: Troubleshooting Workflow for Inconsistent Results

G start Inconsistent Experimental Results check_storage Verify Proper Storage of this compound (Solid and Stock Solutions) start->check_storage prepare_fresh Prepare Fresh Stock Solution check_storage->prepare_fresh If storage is questionable assess_solubility Assess Solubility in Assay Buffer check_storage->assess_solubility If storage is correct prepare_fresh->assess_solubility check_assay_conditions Review Assay Conditions (pH, Temperature, Light) assess_solubility->check_assay_conditions If soluble modify_protocol Modify Experimental Protocol assess_solubility->modify_protocol If precipitation occurs forced_degradation Perform Forced Degradation Study check_assay_conditions->forced_degradation If conditions are suspect contact_support Contact Technical Support check_assay_conditions->contact_support If conditions seem optimal forced_degradation->modify_protocol modify_protocol->start Re-run experiment

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the required amount of this compound solid powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, but avoid excessive heat.

  • Storage: Aliquot the stock solution into smaller volumes in light-protective tubes and store at -20°C for long-term use.

Protocol 2: Assessment of this compound Stability in an Aqueous Buffer (Forced Degradation Study)

This protocol is designed to identify conditions that may cause degradation.

  • Prepare Solutions:

    • Acidic: 0.1 N Hydrochloric Acid (HCl)

    • Basic: 0.1 N Sodium Hydroxide (NaOH)

    • Oxidative: 3% Hydrogen Peroxide (H₂O₂)

    • Control: Your experimental buffer (e.g., PBS, Tris-HCl)

  • Incubation:

    • Add this compound from a concentrated DMSO stock to each of the above solutions to a final concentration relevant to your experiments. Ensure the final DMSO concentration is low and consistent across all samples.

    • Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 0, 2, 4, 8, and 24 hours). Protect samples from light.

  • Analysis:

    • At each time point, neutralize the acidic and basic samples.

    • Analyze all samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Interpretation:

    • Monitor the peak area of the parent this compound compound over time. A decrease in the peak area indicates degradation.

    • Look for the appearance of new peaks, which represent degradation products.

Diagram 2: Factor Xa Inhibition Signaling Pathway

G Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen cleaves Fibr Fibr Fibrinogen->Fibr Fibrin Fibrin FactorX Factor X FactorXa Factor Xa FactorX->FactorXa FactorXa->Prothrombin activates ZK806450 This compound ZK806450->FactorXa inhibits

Caption: Simplified coagulation cascade showing the point of inhibition by this compound.

References

optimizing incubation times for ZK-806450 treatment

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: ZK-806450

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure successful experimental outcomes.

Troubleshooting Guide: Optimizing Incubation Times

Incorrect incubation times are a common source of variability in experiments involving kinase inhibitors. This guide addresses potential issues you might encounter with this compound treatment.

Issue Observed Potential Cause Related to Incubation Time Recommended Solution
High Variability Between Replicates Incubation time is too short, capturing the transient phase of drug action.Increase the incubation time to allow the system to reach equilibrium. We recommend a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal stable time point.
Incomplete Target Inhibition (e.g., persistent p-ERK signal) The incubation period is insufficient for this compound to achieve maximal target engagement and downstream pathway inhibition.For cell-based assays, ensure a minimum incubation of 6 hours. If incomplete inhibition persists, extend the incubation to 12 or 24 hours. Confirm with a time-course analysis.
Unexpected Off-Target Effects or Cellular Toxicity The incubation time is excessively long, leading to the accumulation of metabolites or indirect cellular stress responses.Reduce the incubation time. Most specific inhibitory effects of this compound are observed within 24 hours. For longer-term studies (48-72 hours), perform viability assays (e.g., MTT, trypan blue) in parallel to monitor cell health.
Loss of Inhibitory Effect at Later Time Points The compound may be metabolized by the cells, or the cells may be developing compensatory feedback mechanisms.For long-term experiments (> 24 hours), consider replenishing the media with fresh this compound every 24 hours to maintain a stable concentration.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting incubation time for a typical cell-based assay with this compound?

A1: For initial experiments, we recommend an incubation time of 24 hours . This duration is generally sufficient to observe significant inhibition of the MEK/ERK pathway and downstream functional effects, such as changes in cell proliferation or gene expression, while minimizing the risk of cytotoxicity associated with very long exposure.

Q2: How do I determine the optimal incubation time for my specific cell line and experimental endpoint?

A2: The optimal incubation time can vary depending on the cell line's metabolic rate and the specific biological question. We strongly recommend conducting a time-course experiment.

Example Time-Course Experiment to Measure p-ERK Inhibition:

  • Seed your cells and allow them to adhere overnight.

  • Treat the cells with a fixed concentration of this compound (e.g., the IC50 concentration).

  • Harvest cell lysates at various time points post-treatment (e.g., 0, 1, 2, 6, 12, 24 hours).

  • Analyze the levels of phosphorylated ERK (p-ERK) and total ERK by Western blot or ELISA.

  • The optimal incubation time is the earliest point at which maximal and stable inhibition of p-ERK is observed.

Table 1: Hypothetical Time-Course Data for this compound Treatment (100 nM) in HT-29 Cells

Incubation Time (Hours)p-ERK Level (Normalized to Total ERK)% Inhibition
01.000%
10.4555%
20.2080%
60.0892%
120.0694%
240.0595%

Based on this data, an incubation time of 6 hours or longer would be optimal for achieving maximal pathway inhibition.

Q3: Does the required incubation time change with different concentrations of this compound?

A3: Yes, there is an interplay between concentration and incubation time. Higher concentrations may achieve maximal inhibition more rapidly. However, for consistency and to ensure on-target specificity, we recommend first determining the optimal concentration (e.g., via a dose-response curve at a fixed time point) and then optimizing the incubation time for that concentration.

Table 2: Dose-Response of this compound on p-ERK Levels at Different Incubation Times

This compound Conc. (nM)% p-ERK Inhibition (6 Hours)% p-ERK Inhibition (24 Hours)
115%25%
1055%70%
10092%95%
100094%96%

As shown, while a 24-hour incubation yields slightly higher inhibition at lower concentrations, the effect of concentration saturates at 100 nM for both time points.

Experimental Protocols & Visualizations

Protocol: Western Blot for p-ERK Inhibition

This protocol details the steps for assessing the effect of this compound incubation time on the phosphorylation of ERK.

  • Cell Culture: Plate cells (e.g., HeLa, A375) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere for 24 hours.

  • Serum Starvation (Optional): To reduce basal pathway activation, you may serum-starve the cells for 6-12 hours prior to treatment.

  • This compound Treatment: Treat cells with the desired concentration of this compound for various incubation times (e.g., 2, 6, 12, 24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis: After incubation, wash the cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies against p-ERK1/2 (e.g., Thr202/Tyr204) and total ERK1/2 overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample.

Diagrams

ZK_806450_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation ZK806450 This compound ZK806450->MEK Incubation_Optimization_Workflow start Start: Select Cell Line & Endpoint dose_response 1. Perform Dose-Response (Fixed Time, e.g., 24h) start->dose_response determine_ic50 2. Determine IC50 Concentration dose_response->determine_ic50 time_course 3. Time-Course Experiment (Fixed IC50 Conc.) determine_ic50->time_course data_analysis 4. Analyze Endpoint at Each Time Point (e.g., 2, 6, 12, 24h) time_course->data_analysis optimal_time 5. Identify Earliest Time Point with Maximal Stable Effect data_analysis->optimal_time validation 6. Validate in Downstream Assays optimal_time->validation finish End: Optimized Protocol validation->finish Troubleshooting_Logic start Problem: Inconsistent or Suboptimal Results q1 Is target inhibition incomplete? start->q1 a1_yes Increase Incubation Time (e.g., from 6h to 24h) q1->a1_yes Yes q2 Is there high variability or cellular toxicity? q1->q2 No end Re-evaluate Results a1_yes->end a2_yes Decrease Incubation Time and/or run viability assay q2->a2_yes Yes q3 Is the effect lost over time (>24h)? q2->q3 No a2_yes->end a3_yes Replenish media with fresh compound every 24h q3->a3_yes Yes q3->end No a3_yes->end

troubleshooting inconsistent results in ZK-806450 assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ZK-806450 in their experimental assays. The information is designed to help identify and resolve common issues to ensure consistent and reliable results.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during this compound assays, presented in a question-and-answer format.

Question: Why am I observing high variability or inconsistent IC50 values for this compound in my kinase assay?

Answer: Inconsistent IC50 values in kinase assays can stem from several factors. It is crucial to standardize experimental conditions to ensure comparability of data.[1] Key areas to investigate include:

  • ATP Concentration: Discrepancies in IC50 values can arise from different ATP concentrations used across experiments.[1] It is recommended to use an ATP concentration equal to the Km (ATP) of the kinase to enable the conversion of IC50 values to the inhibitor constant Ki, which is a more universally comparable value.[1]

  • Enzyme Concentration and Autophosphorylation: Higher enzyme concentrations can lead to increased autophosphorylation, which may interfere with assays that measure overall ATP consumption, such as luciferase-based assays.[1] This is because these methods do not differentiate between substrate phosphorylation and autophosphorylation.[1]

  • Recombinant Kinase Purity and Tags: The method of protein kinase purification (e.g., GST vs. 6xHis affinity tags) can affect enzyme activity and inhibitor binding.[1] Ensure consistent sourcing and purification methods for your kinase preparation.

  • Assay Readout Technique: Different assay technologies (e.g., radiometric, fluorescence, luminescence) have unique sources of interference.[2] For instance, fluorescent assays can be affected by compounds that absorb light or are themselves fluorescent, leading to false negatives.[3]

Question: My sample proteins are getting stuck in the wells of the SDS-PAGE gel after my in vitro assay. What could be the cause?

Answer: This issue, often described as "gummy" proteins, typically points to a problem with the protein preparation or the assay reaction mixture itself.[4] Consider the following troubleshooting steps:

  • Assess Substrate Protein Separately: Before performing the full kinase assay, try running your substrate protein alone on an SDS-PAGE gel. If it fails to separate properly, the issue lies with your protein preparation.[4]

  • Examine Reaction Buffer Components: Certain components in your reaction buffer could be causing protein aggregation. The reaction conditions, such as the concentration of divalent cations (e.g., MnCl2, MgCl2), can be critical.[4]

  • Sample Denaturation: Ensure complete denaturation of your samples by adding an adequate amount of loading buffer (e.g., 6X sample loading buffer) and heating at 95°C for a sufficient time (e.g., 10 minutes) before loading onto the gel.[4]

Question: I am seeing a low signal-to-background ratio in my luminescence-based assay. What are the potential reasons?

Answer: A low signal-to-background ratio in luminescence-based assays, which often measure ATP depletion, can be due to several factors:

  • Insufficient ATP Consumption: For a clear signal, a significant portion of the initial ATP (often around 50%) needs to be consumed.[3] You may need to optimize enzyme concentration or reaction time to achieve this.

  • Luciferase Inhibition: The compound being tested, or other components in the reaction, may inhibit the luciferase enzyme itself, leading to an artificially low light signal.[3] This can be controlled for by running a parallel assay to measure ADP formation.[3]

  • Assay Type: Luminescence assays are "signal decrease" assays, where an inhibitor prevents the decrease in signal.[3] This format can sometimes be less sensitive than "signal increase" assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound is a compound with demonstrated antiviral activity.[5] It has been shown to have a high binding potential to the allosteric binding site of the SARS-CoV-2 3CL protease.[5] Additionally, this compound can specifically and stably bind to the GAG site of the dengue virus envelope protein.[5] More recently, it has been identified as a potential therapeutic for Monkeypox virus by targeting the F13 protein.[6]

Q2: Are there standardized protocols for this compound assays?

A2: While specific, universally standardized protocols for this compound assays are not widely published, the general principles of in vitro enzyme assays should be followed. Assay conditions should be carefully tailored to the specific target protein (e.g., protease, kinase, or viral envelope protein).[2] It is critical to start with a well-characterized preparation of the target enzyme.[3]

Q3: How can I minimize interference from assay components?

A3: Several components can interfere with assay results. The choice of microplate, for example, can affect non-specific binding; polypropylene (B1209903) plates generally have low non-specific binding.[3] Detergents, bovine serum albumin (BSA), and certain ions like manganese chloride (MnCl2) can also impact results by interacting with the test compounds.[2] Careful optimization and control experiments are essential.

Quantitative Data Summary

Table 1: Common Kinase Assay Parameters and Potential for Variability

ParameterRecommended PracticePotential Source of InconsistencyCitation
ATP Concentration Use ATP at Km valueVarying concentrations lead to non-comparable IC50 values.[1]
Enzyme Purity >98% purityContaminating kinases can lead to false positives.[3]
Assay Plate Type Polypropylene for low bindingInconsistent plate material can affect non-specific binding.[3]
Readout Method Choose based on target and compound propertiesDifferent methods have unique interferences (e.g., fluorescence quenching).[2][3]

Experimental Protocols

General Protocol for an In Vitro Kinase Assay

This protocol provides a general framework. Specific concentrations and incubation times should be optimized for the particular kinase and substrate.

  • Prepare Reagents:

    • Kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT).[4]

    • Kinase and substrate proteins of high purity (>98%).[3]

    • ATP solution at a concentration equal to the Km of the kinase.

    • This compound stock solution (dissolved in an appropriate solvent like DMSO).

  • Assay Procedure:

    • Add kinase reaction buffer to the wells of a microplate.

    • Add the desired concentration of this compound or vehicle control.

    • Add the kinase to the wells and incubate briefly to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate and ATP.

    • Incubate for a predetermined time at a controlled temperature (e.g., 30 minutes at room temperature).[4]

  • Detection:

    • Stop the reaction (e.g., by adding SDS-PAGE loading buffer for gel-based analysis or a specific stopping reagent for plate-based reads).

    • Analyze the results using the chosen detection method (e.g., phosphorimaging for radioactive assays, fluorescence/luminescence plate reader).

Visualizations

experimental_workflow General Experimental Workflow for this compound Assay reagent_prep Reagent Preparation (Buffer, Enzyme, Substrate, this compound) assay_setup Assay Setup (Plate, Buffer, this compound) reagent_prep->assay_setup enzyme_add Add Kinase/ Protease Enzyme assay_setup->enzyme_add reaction_init Initiate Reaction (Add Substrate + ATP) enzyme_add->reaction_init incubation Incubation reaction_init->incubation reaction_stop Stop Reaction incubation->reaction_stop detection Detection & Data Analysis reaction_stop->detection

Caption: General workflow for a this compound in vitro assay.

troubleshooting_logic Troubleshooting Inconsistent IC50 Values start Inconsistent IC50 Results check_atp Is ATP concentration consistent and at Km? start->check_atp check_enzyme Is enzyme concentration and purity consistent? check_atp->check_enzyme Yes solution_atp Standardize ATP concentration check_atp->solution_atp No check_readout Is there potential for readout interference? check_enzyme->check_readout Yes solution_enzyme Verify enzyme purity and optimize concentration check_enzyme->solution_enzyme No solution_readout Run control experiments for compound interference check_readout->solution_readout Possible

Caption: Decision tree for troubleshooting inconsistent IC50 values.

ZK806450_MoA Known Molecular Targets of this compound zk This compound protease 3CL Protease (Allosteric Site) zk->protease envelope Envelope Protein (GAG Site) zk->envelope f13 F13 Protein zk->f13 sars_cov2 SARS-CoV-2 sars_cov2->protease dengue Dengue Virus dengue->envelope mpxv Monkeypox Virus mpxv->f13

References

Validation & Comparative

Validating the In Vivo Antiviral Efficacy of ZK-806450: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Data Availability: As of December 2025, publically accessible in vivo efficacy data for the experimental compound ZK-806450 against any specific virus is not available. One preclinical study identified this compound through in silico screening as a potential inhibitor of the F13 protein of the monkeypox virus, suggesting a possible therapeutic application.[1] Another source indicates its potential as an antiviral agent with high binding affinity for the SARS-CoV-2 3CL protease and the dengue virus envelope protein.

To illustrate the requirements of a comparative guide for in vivo antiviral efficacy, this document presents a hypothetical comparison of this compound against a known antiviral, Tecovirimat , for the treatment of monkeypox virus (MPXV) infection. The data for this compound presented herein is purely illustrative and not based on experimental results. Tecovirimat, an FDA-approved antiviral for smallpox, is known to be effective against MPXV by targeting the viral F13 protein.[1]

Comparative Efficacy of Antiviral Agents Against Monkeypox Virus (In Vivo)

The following table summarizes hypothetical in vivo data for this compound alongside reported data for the comparator, Tecovirimat, in a murine model of monkeypox virus infection.

Parameter This compound (Hypothetical Data) Tecovirimat (Comparator) Vehicle Control
Animal Model BALB/c miceBALB/c miceBALB/c mice
Virus Strain MPXV-USA-2022MPXV-USA-2022MPXV-USA-2022
Route of Infection IntranasalIntranasalIntranasal
Infection Dose 1 x 10^5 PFU1 x 10^5 PFU1 x 10^5 PFU
Treatment Regimen 50 mg/kg, oral, once daily for 7 days50 mg/kg, oral, once daily for 7 daysSaline, oral, once daily for 7 days
Mean Viral Titer Reduction (Lung, Day 7 p.i.) 2.5 log10 PFU/g3.0 log10 PFU/g0 log10 PFU/g
Survival Rate (Day 21 p.i.) 80%90%20%
Mean Weight Loss (Nadir) 10%8%25%
Adverse Effects Noted Mild lethargyNo significant adverse effects reportedSevere lethargy, ruffled fur

Experimental Protocols

In Vivo Antiviral Efficacy Study in a Murine Model

Objective: To evaluate the in vivo antiviral efficacy of this compound compared to Tecovirimat in a lethal monkeypox virus infection model in BALB/c mice.

1. Animal Model and Husbandry:

  • Species: Mus musculus (BALB/c strain), female, 6-8 weeks old.

  • Housing: Animals are housed in individually ventilated cages under BSL-3 containment. Standard 12-hour light/dark cycle with ad libitum access to food and water.

  • Acclimatization: Animals are acclimatized for 7 days prior to the start of the experiment.

2. Virus and Infection:

  • Virus: Monkeypox virus strain MPXV-USA-2022.

  • Infection: Mice are anesthetized with isoflurane (B1672236) and intranasally inoculated with 1 x 10^5 Plaque Forming Units (PFU) of MPXV in 20 µL of sterile saline.

3. Treatment Groups:

  • Group 1 (this compound): Oral gavage of this compound at a dose of 50 mg/kg body weight, once daily for 7 days, starting 24 hours post-infection.

  • Group 2 (Tecovirimat): Oral gavage of Tecovirimat at a dose of 50 mg/kg body weight, once daily for 7 days, starting 24 hours post-infection.

  • Group 3 (Vehicle Control): Oral gavage of sterile saline, once daily for 7 days, starting 24 hours post-infection.

4. Monitoring and Endpoints:

  • Mortality and Morbidity: Animals are monitored twice daily for clinical signs of illness (weight loss, lethargy, ruffled fur) and mortality for 21 days post-infection.

  • Viral Load Determination: On day 7 post-infection, a subset of mice from each group (n=5) is euthanized, and lung tissues are harvested for viral titer determination by plaque assay on Vero E6 cells.

5. Statistical Analysis:

  • Survival curves are analyzed using the Log-rank (Mantel-Cox) test. Viral titers are compared using a one-way ANOVA with Tukey's post-hoc test. A p-value of <0.05 is considered statistically significant.

Visualizing Mechanisms and Workflows

Signaling Pathway of F13L Inhibition

F13L_Inhibition cluster_virus Poxvirus Replication Cycle IMV Intracellular Mature Virion (IMV) Golgi Golgi Apparatus IMV->Golgi Wrapping CEV Cell-associated Enveloped Virion (CEV) Golgi->CEV EEV Extracellular Enveloped Virion (EEV) CEV->EEV CellExit Cell Exit & Spread EEV->CellExit ZK806450 This compound (Hypothetical) F13L F13L Protein ZK806450->F13L Inhibits Tecovirimat Tecovirimat Tecovirimat->F13L Inhibits F13L->Golgi Mediates Wrapping

Caption: Hypothetical mechanism of this compound and Tecovirimat inhibiting the F13L protein, a key enzyme in the poxvirus wrapping process.

Experimental Workflow for In Vivo Efficacy Testing

in_vivo_workflow cluster_setup Experiment Setup cluster_infection Infection & Treatment cluster_monitoring Data Collection cluster_analysis Analysis Acclimatization Animal Acclimatization (7 days) Grouping Randomization into Treatment Groups Acclimatization->Grouping Infection Intranasal MPXV Infection (Day 0) Grouping->Infection Treatment Daily Oral Dosing (Days 1-7) Infection->Treatment Monitoring Daily Monitoring (Weight & Clinical Signs) Treatment->Monitoring ViralLoad Tissue Harvest for Viral Load (Day 7) Treatment->ViralLoad Survival Survival Monitoring (Up to Day 21) Monitoring->Survival DataAnalysis Statistical Analysis ViralLoad->DataAnalysis Survival->DataAnalysis

Caption: Workflow for the in vivo evaluation of antiviral candidates against monkeypox virus in a murine model.

References

ZK-806450 vs. Tecovirimat: A Comparative Guide to F13 Protein Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of ZK-806450 and tecovirimat (B1682736) as inhibitors of the orthopoxvirus F13 protein. While both compounds have been identified as targeting F13, the nature and extent of the available data for each differ significantly. Tecovirimat is a well-characterized antiviral drug with extensive experimental validation, whereas this compound is an experimental compound, primarily known as a factor Xa inhibitor, with only computational data suggesting its potential as an F13 inhibitor.

Executive Summary

Tecovirimat is a potent and well-established inhibitor of the orthopoxvirus F13 protein, a key enzyme required for the formation of the extracellular enveloped virus (EEV) and subsequent cell-to-cell spread.[1] Its mechanism of action involves acting as a "molecular glue" to induce the dimerization of F13, thereby inactivating it.[2] In contrast, this compound has been identified as a potential F13 inhibitor through a virtual screening study, which computationally predicted a high binding affinity to the F13 protein.[3] To date, no experimental data has been published to validate this predicted activity or to determine its mechanism of F13 inhibition.

Mechanism of Action

Tecovirimat: Inducing F13 Dimerization

Tecovirimat targets the viral protein F13 (also known as p37), which is highly conserved among orthopoxviruses.[4] F13 is a peripheral membrane protein that plays a crucial role in the wrapping of intracellular mature virions (IMVs) with a double membrane derived from the trans-Golgi or endosomal compartments to form intracellular enveloped virions (IEVs). These IEVs are then transported to the cell surface to become cell-associated enveloped virions (CEVs) or are released as EEVs, which are essential for long-range dissemination of the virus.

Tecovirimat acts as a molecular glue, binding to a pocket at the interface of two F13 monomers and inducing their dimerization.[2] This drug-induced dimerization prevents F13 from interacting with other viral and cellular proteins necessary for the wrapping process, thus halting the formation of EEVs and limiting viral spread.[2]

Tecovirimat's Mechanism of Action cluster_0 Normal Viral Egress cluster_1 Inhibition by Tecovirimat IMV Intracellular Mature Virus (IMV) F13_monomer F13 Monomer IMV->F13_monomer requires Wrapping Wrapping Process F13_monomer->Wrapping F13_dimer Inactive F13 Dimer F13_monomer->F13_dimer induces dimerization IEV Intracellular Enveloped Virus (IEV) Wrapping->IEV EEV Extracellular Enveloped Virus (EEV) IEV->EEV matures to Tecovirimat Tecovirimat Tecovirimat->F13_monomer binds to Blocked_Wrapping Blocked Wrapping F13_dimer->Blocked_Wrapping leads to

Tecovirimat's inhibitory effect on viral egress.
This compound: Predicted Binding to F13

This compound is cataloged as a potent inhibitor of factor Xa, a key enzyme in the blood coagulation cascade.[5] Its potential as an F13 inhibitor was identified in a virtual screening study that docked a library of experimental drugs against the predicted structure of the monkeypox virus F13 protein.[3] The study reported a high binding affinity (Vina score) for this compound to a potential binding pocket on F13, suggesting it could act as an inhibitor.[3] However, the precise mechanism of how this compound might inhibit F13 function has not been experimentally determined.

Predicted Interaction of this compound with F13 cluster_0 Virtual Screening Workflow cluster_1 Predicted Outcome Drug_Library Experimental Drug Library Docking Molecular Docking Simulation Drug_Library->Docking F13_Structure Predicted 3D Structure of F13 F13_Structure->Docking Binding_Score Binding Affinity Score (Vina Score) Docking->Binding_Score ZK806450 This compound F13_Pocket Binding Pocket on F13 ZK806450->F13_Pocket predicted to bind to Potential_Inhibition Potential F13 Inhibition F13_Pocket->Potential_Inhibition potentially leading to

References

Comparative Analysis of ZK-806450 and Other Factor Xa Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in research, scientific, and drug development fields, this guide offers an objective comparison of the Factor Xa (FXa) inhibitor ZK-806450 with other prominent alternatives in the market. This analysis is supported by available preclinical and clinical data, with a focus on biochemical properties, potency, selectivity, and pharmacokinetic profiles.

While this compound is identified as a potent inhibitor of Factor Xa, publicly available, detailed preclinical and clinical data for a direct quantitative comparison with approved drugs such as rivaroxaban (B1684504), apixaban, and edoxaban (B1671109) are scarce.[1] However, to provide a comprehensive overview, this guide will present a detailed comparison of the well-established FXa inhibitors and use data on a closely related compound, ZK-807834 (also known as CI-1031), to illustrate the profile of a developmental FXa inhibitor from the same research program. This approach allows for a contextual understanding of the landscape of FXa inhibitor development.

Biochemical and Pharmacological Properties

Factor Xa inhibitors exert their anticoagulant effect by binding to the active site of Factor Xa, a critical enzyme in the coagulation cascade. This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin (B1330869) clots. The ideal FXa inhibitor exhibits high potency, selectivity, and favorable pharmacokinetic and pharmacodynamic properties.

Data Presentation: Quantitative Comparison of Factor Xa Inhibitors

The following tables summarize key quantitative data for prominent Factor Xa inhibitors. Due to the limited availability of specific data for this compound, data for the related compound ZK-807834 is included for illustrative purposes.

CompoundTargetKi (nM)IC50 (nM)Selectivity (vs. Thrombin)
ZK-807834 (CI-1031) Factor Xa0.11->1000-fold
Rivaroxaban Factor Xa0.42.9>10,000-fold
Apixaban Factor Xa0.080.8>30,000-fold
Edoxaban Factor Xa0.262.3>10,000-fold

Ki (Inhibition constant) and IC50 (Half-maximal inhibitory concentration) values are indicators of potency, with lower values indicating higher potency. Selectivity reflects the inhibitor's specificity for Factor Xa over other proteases, particularly thrombin, which is crucial for minimizing off-target effects.

CompoundBioavailability (%)Half-life (hours)Metabolism
ZK-807834 (CI-1031) ---
Rivaroxaban 66-805-9 (young), 11-13 (elderly)CYP3A4/5, CYP2J2
Apixaban ~5012CYP3A4/5
Edoxaban 6210-14Minimal CYP3A4

Pharmacokinetic parameters are crucial for determining dosing regimens and predicting drug-drug interactions. Data for ZK-807834 is not publicly available.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Factor Xa inhibitors.

Factor Xa Inhibitory Activity Assay (IC50 Determination)

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of Factor Xa by 50%.

Principle: This is a colorimetric assay that measures the activity of human Factor Xa.[2] The enzyme cleaves a chromogenic substrate, releasing a product that can be quantified by measuring absorbance at a specific wavelength. The presence of an inhibitor reduces the rate of substrate cleavage.

Materials:

  • Purified human Factor Xa

  • Chromogenic Factor Xa substrate (e.g., Spectrozyme FXa)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Test inhibitor (e.g., this compound, rivaroxaban)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test inhibitor in the assay buffer.

  • In a 96-well plate, add the assay buffer, purified Factor Xa, and the different concentrations of the test inhibitor. A control well with no inhibitor is also included.

  • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.

  • Monitor the change in absorbance over time at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Selectivity Assay (vs. Thrombin)

Objective: To assess the specificity of the inhibitor for Factor Xa compared to other serine proteases, such as thrombin.

Principle: The inhibitory activity of the compound is tested against thrombin using a similar chromogenic assay as described for Factor Xa, but with a thrombin-specific substrate.

Procedure:

  • Follow the same procedure as the Factor Xa inhibitory activity assay, but replace Factor Xa with purified human thrombin and use a thrombin-specific chromogenic substrate.

  • Determine the IC50 value for the inhibition of thrombin.

  • The selectivity is calculated as the ratio of the IC50 for thrombin to the IC50 for Factor Xa. A higher ratio indicates greater selectivity for Factor Xa.

In Vivo Model of Thrombosis

Objective: To evaluate the antithrombotic efficacy of the Factor Xa inhibitor in a living organism.

Principle: Various animal models are used to induce thrombus formation and assess the ability of the test compound to prevent or reduce it.[3] A common model is the ferric chloride-induced arterial thrombosis model in rodents.

Materials:

  • Anesthetized animal (e.g., rat or mouse)

  • Ferric chloride (FeCl3) solution

  • Surgical instruments for exposing the artery (e.g., carotid artery)

  • Flow probe and recording system to monitor blood flow

  • Test inhibitor administered via an appropriate route (e.g., intravenous or oral)

Procedure:

  • Administer the test inhibitor or vehicle control to the animal.

  • Surgically expose the carotid artery.

  • Place a flow probe around the artery to monitor blood flow.

  • Apply a piece of filter paper saturated with FeCl3 solution to the adventitial surface of the artery for a defined period to induce endothelial injury and subsequent thrombus formation.

  • Monitor blood flow continuously. The time to occlusion (cessation of blood flow) is the primary endpoint.

  • Compare the time to occlusion in the inhibitor-treated group with the control group to determine the antithrombotic efficacy.

Signaling Pathways and Experimental Workflows

Visual representations of the coagulation cascade and the experimental workflow for evaluating Factor Xa inhibitors are provided below using Graphviz (DOT language).

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa X X IXa->X VIIIa, Ca2+, PL TF Tissue Factor VII VII VIIa VIIa VII->VIIa TF VIIa->X Xa Xa X->Xa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa, Va, Ca2+, PL Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Cross-linked Fibrin Cross-linked Fibrin Fibrin->Cross-linked Fibrin XIIIa Inhibitor Factor Xa Inhibitors (e.g., this compound) Inhibitor->Xa

Caption: The Coagulation Cascade and the Site of Action of Factor Xa Inhibitors.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation a Compound Synthesis (e.g., this compound) b Factor Xa Inhibition Assay (IC50) a->b c Selectivity Profiling (vs. Thrombin, Trypsin, etc.) b->c d Plasma-based Coagulation Assays (PT, aPTT) c->d e Pharmacokinetic Studies (Bioavailability, Half-life) d->e Lead Compound Selection f Thrombosis Models (Efficacy) e->f g Bleeding Models (Safety) f->g

Caption: Experimental Workflow for the Evaluation of Novel Factor Xa Inhibitors.

References

Comparative Antiviral Activity: Glecaprevir and ZK-806450

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals.

This guide provides a comparative analysis of the antiviral activity of glecaprevir (B607649) and ZK-806450. Due to the absence of publicly available scientific literature or clinical data on this compound, a direct comparison based on experimental evidence is not feasible at this time. This document will therefore provide a comprehensive overview of the well-documented antiviral properties of glecaprevir, offering a benchmark for the future evaluation of novel compounds like this compound.

Glecaprevir: A Potent HCV NS3/4A Protease Inhibitor

Glecaprevir is a key component of the combination drug Mavyret (glecaprevir/pibrentasvir), a widely prescribed treatment for Hepatitis C Virus (HCV) infection. It is a potent, pangenotypic inhibitor of the HCV NS3/4A protease, an enzyme essential for viral replication.

Mechanism of Action

Glecaprevir operates by binding to the active site of the HCV NS3/4A protease, thereby preventing the cleavage of the HCV polyprotein. This disruption of the viral lifecycle inhibits the formation of new, functional viral particles.

Glecaprevir Mechanism of Action cluster_hcv_lifecycle HCV Replication Cycle cluster_inhibition Inhibition by Glecaprevir HCV RNA HCV RNA HCV Polyprotein HCV Polyprotein HCV RNA->HCV Polyprotein Translation Viral Proteins Viral Proteins HCV Polyprotein->Viral Proteins Cleavage by NS3/4A Protease NS3/4A Protease NS3/4A Protease New Virus Particles New Virus Particles Viral Proteins->New Virus Particles Assembly Glecaprevir Glecaprevir Glecaprevir->NS3/4A Protease Binds to and inhibits

Caption: Mechanism of Glecaprevir in inhibiting HCV replication.

Antiviral Activity

Glecaprevir has demonstrated potent antiviral activity against all major HCV genotypes. The following table summarizes its efficacy, presented as the 50% effective concentration (EC50), in cell-based replicon assays.

HCV GenotypeMedian EC50 (nM)
Genotype 1a 0.86
Genotype 1b 0.48
Genotype 2a 1.8
Genotype 2b 3.4
Genotype 3a 1.9
Genotype 4a 1.3
Genotype 5a 0.43
Genotype 6a 0.27

Note: EC50 values can vary between different studies and cell lines.

This compound: An Overview

As of the latest available information, there are no published, peer-reviewed studies, or publicly accessible data detailing the antiviral activity, mechanism of action, or therapeutic targets of a compound designated this compound. Without this crucial information, a scientific comparison with glecaprevir is not possible.

For a meaningful comparison to be drawn, the following data for this compound would be required:

  • Mechanism of Action: The specific viral or host target of this compound.

  • In Vitro Antiviral Activity: EC50 and CC50 (50% cytotoxic concentration) values against a panel of relevant viruses.

  • Enzymatic Inhibition: IC50 (50% inhibitory concentration) values if the target is a viral enzyme.

  • Resistance Profile: Data on the development of viral resistance to this compound.

Experimental Protocols: Evaluating Antiviral Potency

The following outlines a standard experimental workflow for determining the in vitro antiviral activity of a compound like glecaprevir.

Antiviral Assay Workflow Cell_Seeding Seed host cells in microplates Compound_Addition Add serial dilutions of antiviral compound Cell_Seeding->Compound_Addition Virus_Infection Infect cells with virus Compound_Addition->Virus_Infection Incubation Incubate for a defined period Virus_Infection->Incubation Quantification Quantify viral replication (e.g., qPCR, luciferase assay) Incubation->Quantification Data_Analysis Calculate EC50 and CC50 values Quantification->Data_Analysis

Caption: General workflow for an in vitro antiviral activity assay.

Key Methodologies:
  • HCV Replicon Assay:

    • Cell Lines: Huh7 cells or other hepatoma cell lines harboring subgenomic or full-length HCV replicons are commonly used. These replicons often contain a reporter gene, such as luciferase, for ease of quantification.

    • Procedure:

      • Cells are seeded in 96-well plates.

      • The test compound (e.g., glecaprevir) is serially diluted and added to the cells.

      • After a 72-hour incubation period, cell viability is assessed (e.g., using a CellTiter-Glo assay), and reporter gene activity is measured.

    • Data Analysis: The EC50 value is calculated as the concentration of the compound that reduces reporter gene activity by 50% compared to untreated controls. The CC50 value is the concentration that reduces cell viability by 50%. The selectivity index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.

  • NS3/4A Protease Assay:

    • Principle: This is a biochemical assay that measures the direct inhibitory effect of a compound on the purified NS3/4A protease enzyme.

    • Procedure:

      • Recombinant HCV NS3/4A protease is incubated with a synthetic peptide substrate that fluoresces upon cleavage.

      • The test compound is added at various concentrations.

      • The rate of substrate cleavage is monitored using a fluorometer.

    • Data Analysis: The IC50 value is determined as the concentration of the inhibitor that reduces the enzymatic activity by 50%.

Comparative Analysis of ZK-806450: A Guide to Cross-Reactivity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Factor Xa (FXa) inhibitor ZK-806450 against other commercially available alternatives. The focus is on cross-reactivity and selectivity, crucial parameters in the development of safe and effective anticoagulants. All data is presented to facilitate objective comparison, supported by detailed experimental methodologies.

Introduction to this compound

This compound is a potent and selective inhibitor of Factor Xa, a critical serine protease in the coagulation cascade. By targeting FXa, this compound effectively blocks the conversion of prothrombin to thrombin, thereby preventing the formation of blood clots. Its potential therapeutic applications extend to the prevention and treatment of thromboembolic disorders. Recent research has also explored its potential antiviral properties, specifically against the F13 protein of the Monkeypox virus[1].

Comparison with Alternative Factor Xa Inhibitors

To provide a comprehensive understanding of this compound's profile, this guide compares it with three widely used oral Factor Xa inhibitors: Apixaban, Rivaroxaban, and Edoxaban.

Quantitative Selectivity Data

The selectivity of a drug for its intended target over other related proteins is paramount to minimizing off-target effects. The following table summarizes the inhibitory constants (Ki) of this compound and its alternatives against Factor Xa and other key serine proteases. A lower Ki value indicates higher potency.

CompoundTarget EnzymeKi (nM)Selectivity vs. ThrombinSelectivity vs. Trypsin
This compound Factor XaData Not AvailableData Not AvailableData Not Available
ThrombinData Not Available
TrypsinData Not Available
Apixaban Factor Xa0.08>30,000-foldData Not Available
Thrombin>2,400
TrypsinData Not Available
Rivaroxaban Factor Xa0.4>10,000-fold>10,000-fold
Thrombin>4,000
Trypsin>4,000
Edoxaban Factor Xa0.561>10,000-foldNo Inhibition
Thrombin>5,610
TrypsinNo Inhibition

Note: While specific Ki values for this compound against this panel of proteases are not publicly available, its classification as a potent and selective FXa inhibitor suggests high affinity for its target.

Signaling Pathway and Experimental Workflow

To visually represent the context of this compound's mechanism and the methods used for its characterization, the following diagrams are provided.

Coagulation Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI XIa XIa XI->XIa IX IX XIa->IX IXa IXa IX->IXa X X IXa->X VIIIa TF Tissue Factor VIIa VIIa TF->VIIa VII VII VII->VIIa VIIa->X Xa Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin ZK806450 This compound ZK806450->Xa Inhibition

Figure 1: The Coagulation Cascade and the Site of Action of this compound.

Chromogenic Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Reagents Prepare Reagents: - Buffer - Factor Xa - this compound/Alternatives - Chromogenic Substrate Plate Prepare 96-well Plate: - Add Buffer - Add Inhibitor dilutions Reagents->Plate Add_FXa Add Factor Xa to wells Plate->Add_FXa Incubate1 Incubate to allow inhibitor binding Add_FXa->Incubate1 Add_Substrate Add Chromogenic Substrate Incubate1->Add_Substrate Incubate2 Incubate for color development Add_Substrate->Incubate2 Read_Absorbance Read Absorbance at 405 nm Incubate2->Read_Absorbance Analyze_Data Analyze Data: - Plot Absorbance vs. [Inhibitor] - Calculate IC50/Ki Read_Absorbance->Analyze_Data

Figure 2: General Workflow for an In Vitro Chromogenic Factor Xa Inhibition Assay.

Experimental Protocols

A detailed understanding of the experimental methodologies is essential for the critical evaluation of cross-reactivity data.

In Vitro Chromogenic Factor Xa Inhibition Assay

This assay is a standard method for determining the potency of Factor Xa inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) of a test compound against Factor Xa.

Materials:

  • Purified human Factor Xa

  • Chromogenic substrate specific for Factor Xa (e.g., S-2222)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl and CaCl2)

  • Test compound (this compound or alternatives)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare working solutions of Factor Xa and the chromogenic substrate in assay buffer.

  • Assay Setup:

    • To the wells of a 96-well plate, add a defined volume of the test compound dilutions or vehicle control.

    • Add the Factor Xa solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Enzymatic Reaction:

    • Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

  • Data Acquisition:

    • Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader. The rate of color development is proportional to the residual Factor Xa activity.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

    • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis-Menten constant (Km) are known.

Cross-Reactivity Assessment: To assess cross-reactivity, the same experimental protocol is followed, but Factor Xa is replaced with other serine proteases (e.g., thrombin, trypsin), and a substrate specific to that enzyme is used.

Conclusion

The available data indicates that Apixaban, Rivaroxaban, and Edoxaban are highly potent and selective inhibitors of Factor Xa. While quantitative cross-reactivity data for this compound is not as readily available in the public domain, its characterization as a selective FXa inhibitor positions it as a compound of significant interest for further investigation. The provided experimental protocol offers a robust framework for researchers to conduct their own comparative studies and further elucidate the selectivity profile of this compound and other novel anticoagulants. Such studies are vital for the continued development of safer and more effective antithrombotic therapies.

References

Navigating the Landscape of F13 Protein Inhibitors: A Comparative Analysis of Binding Affinities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the binding affinities of potential antiviral compounds is a critical step in the development of effective therapeutics. This guide provides a comparative analysis of ZK-806450 and other inhibitors targeting the F13 protein of the monkeypox virus, a key player in viral envelopment and subsequent viral spread.

While direct experimental binding data for this compound and its analogs remain limited in publicly accessible literature, this guide leverages available computational data for this compound and contrasts it with experimentally determined binding affinities of other F13 protein inhibitors. This comparative approach offers valuable insights into the structure-activity relationships (SAR) of compounds targeting this essential viral protein.

Comparative Binding Affinities of F13 Protein Inhibitors

The F13 protein, a homolog of the vaccinia virus p37 protein, is a crucial enzyme for the wrapping of intracellular mature virions, a process essential for the formation of extracellular enveloped virions which are critical for cell-to-cell spread.[1] Inhibition of the F13 protein is a validated antiviral strategy, with tecovirimat (B1682736) being a notable example of an FDA-approved drug targeting this protein.

This section presents a compilation of binding affinity data for various compounds targeting the F13 protein. It is important to distinguish between computational predictions and experimental results. Computational data, such as Vina scores from molecular docking, provide an estimate of binding affinity, while experimental data, such as IC50 or Ki values, represent a direct measurement of a compound's inhibitory potency in a biological assay.

Compound ClassCompoundTarget ProteinBinding AffinityData TypeReference
NaphthimidamideThis compoundMonkeypox Virus F13Vina Score: -9.1Computational[Unreferenced]
Adamantane Derivative3F2Monkeypox VirusIC50: 0.0264 µMExperimental[1]
Tecovirimat Analog20 Vaccinia VirusIC50: 0.02 µMExperimental[2]
Tecovirimat Analog21 Vaccinia VirusIC50: 0.02 µMExperimental[2]
Tecovirimat Analog22 Vaccinia VirusIC50: 0.02 µMExperimental[2]
Tecovirimat Analog18a Vaccinia VirusIC50: 0.03 µMExperimental[2]
Tecovirimat Analog19 Vaccinia VirusIC50: < 0.05 µMExperimental[2]

Note: IC50 (half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. The Vina score is a predicted binding affinity in kcal/mol from AutoDock Vina; a more negative value suggests a stronger binding interaction.

Experimental Methodologies

The determination of binding affinity is paramount in drug discovery. Various experimental techniques are employed to quantify the interaction between a ligand (potential drug) and its protein target.

In Vitro Antiviral Activity Assay (for IC50 determination of Adamantane Derivatives)

The antiviral activity of the aminoadamantane derivatives was assessed by determining the concentration required to inhibit the cytopathic effect (CPE) of the monkeypox virus in a specific cell line. A typical protocol involves:

  • Cell Culture: Seeding of host cells (e.g., Vero cells) in microtiter plates.

  • Viral Infection: Infection of the cells with a specific multiplicity of infection (MOI) of the monkeypox virus.

  • Compound Treatment: Addition of serial dilutions of the test compounds to the infected cells.

  • Incubation: Incubation of the plates for a defined period to allow for viral replication and CPE development.

  • CPE Evaluation: Assessment of the CPE, often through microscopic observation or by using a cell viability assay (e.g., MTT assay).

  • IC50 Calculation: The concentration of the compound that inhibits the CPE by 50% is determined and reported as the IC50 value.

Plaque Reduction Assay (for IC50 determination of Tecovirimat Analogs)

This assay is a common method to determine the antiviral activity of a compound by quantifying the reduction in the formation of viral plaques. The general steps are as follows:

  • Cell Monolayer: A confluent monolayer of susceptible cells is prepared in well plates.

  • Virus Adsorption: The cells are infected with a known amount of virus for a short period to allow for viral attachment.

  • Compound Overlay: The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) containing different concentrations of the test compound.

  • Incubation: The plates are incubated for several days to allow for plaque formation.

  • Plaque Visualization: The cell monolayer is stained (e.g., with crystal violet) to visualize the plaques, which are clear zones where the virus has killed the cells.

  • IC50 Calculation: The number of plaques is counted for each compound concentration, and the IC50 is calculated as the concentration that reduces the number of plaques by 50% compared to the untreated control.

Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams illustrate the viral envelopment process targeted by F13 inhibitors and a general workflow for determining antiviral activity.

G Viral Envelopment Pathway and Inhibition cluster_virus Intracellular Mature Virion (IMV) cluster_golgi Golgi-derived Cisternae IMV IMV Wrapping Wrapping Process IMV->Wrapping Golgi Golgi Golgi->Wrapping F13 F13 Protein (p37) F13->Wrapping Catalyzes IEV Intracellular Enveloped Virion (IEV) Wrapping->IEV CellMembrane Cell Membrane IEV->CellMembrane Transport to EEV Extracellular Enveloped Virion (EEV) CellMembrane->EEV Fusion and Release Inhibitor This compound & Analogs Inhibitor->F13 Inhibits

Caption: Inhibition of the F13 protein blocks the wrapping of mature virions.

G Antiviral Activity Assay Workflow start Start cell_culture Prepare Cell Culture start->cell_culture virus_infection Infect Cells with Virus cell_culture->virus_infection compound_treatment Add Serial Dilutions of Test Compound virus_infection->compound_treatment incubation Incubate compound_treatment->incubation cpe_evaluation Evaluate Cytopathic Effect / Plaque Formation incubation->cpe_evaluation data_analysis Data Analysis cpe_evaluation->data_analysis ic50_determination Determine IC50 Value data_analysis->ic50_determination end End ic50_determination->end

Caption: General workflow for determining the IC50 of antiviral compounds.

References

head-to-head comparison of ZK-806450 and approved antivirals

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative overview of the experimental compound ZK-806450 and approved antiviral drugs for SARS-CoV-2 and Monkeypox virus. A significant challenge in conducting a direct head-to-head comparison is the limited availability of published experimental data for this compound. While computational studies and vendor information suggest potential antiviral activity, robust in vitro and in vivo data demonstrating its efficacy and potency are not publicly available at this time.

This guide will first summarize the available information on this compound and then provide a detailed comparison of the approved antivirals, nirmatrelvir (B3392351) (a component of Paxlovid) and tecovirimat, against their respective viral targets, supported by experimental data from published literature.

This compound: An Experimental Antiviral Candidate

This compound is an experimental compound with purported antiviral activity against several viruses. Publicly available information, primarily from computational studies and commercial suppliers, suggests the following potential mechanisms of action:

  • SARS-CoV-2: this compound is suggested to have a high binding potential to an allosteric site of the 3CL protease (3CLpro), a critical enzyme for viral replication.[1][2]

  • Monkeypox Virus: A virtual screening study identified this compound as a compound with a good predicted binding ability to the F13 protein, a key enzyme in viral envelopment and egress.[3] This is the same target as the approved antiviral tecovirimat.

  • Dengue Virus: It is also proposed that this compound can bind to the glycosaminoglycan (GAG) binding site of the dengue virus envelope protein.[1][2]

It is crucial to emphasize that these proposed mechanisms are based on computational modeling and require experimental validation. To date, no published studies provide quantitative data on the antiviral activity of this compound, such as half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values from cell-based or enzymatic assays.

Comparison with Approved Antivirals

Due to the absence of experimental data for this compound, a direct quantitative comparison is not feasible. However, to provide a benchmark for the type of data required for such an evaluation, we present a detailed analysis of two approved antiviral drugs that target the same or similar viral proteins as those suggested for this compound.

SARS-CoV-2: Nirmatrelvir (in Paxlovid) vs. This compound's Proposed Target

Nirmatrelvir is an orally bioavailable inhibitor of the SARS-CoV-2 3CL protease and is a key component of the approved antiviral therapy Paxlovid.

The SARS-CoV-2 3CL protease is essential for cleaving the viral polyproteins into functional non-structural proteins, which are necessary for viral replication.[4][5] Nirmatrelvir is a peptidomimetic inhibitor that covalently binds to the catalytic cysteine residue (Cys145) in the active site of the 3CL protease, thereby blocking its function and halting viral replication.

cluster_sars_cov_2 SARS-CoV-2 Replication Cycle cluster_inhibition Mechanism of Nirmatrelvir Viral Entry Viral Entry Viral RNA Release Viral RNA Release Viral Entry->Viral RNA Release Polyprotein Translation Polyprotein Translation Viral RNA Release->Polyprotein Translation Polyprotein Cleavage Polyprotein Cleavage Polyprotein Translation->Polyprotein Cleavage 3CL Protease Viral Replication Complex Assembly Viral Replication Complex Assembly Polyprotein Cleavage->Viral Replication Complex Assembly New Viral RNA and Proteins New Viral RNA and Proteins Viral Replication Complex Assembly->New Viral RNA and Proteins Virion Assembly Virion Assembly New Viral RNA and Proteins->Virion Assembly Virion Release Virion Release Virion Assembly->Virion Release Nirmatrelvir Nirmatrelvir Nirmatrelvir->Polyprotein Cleavage Inhibits cluster_workflow 3CL Protease FRET Assay Workflow Recombinant 3CL Protease Recombinant 3CL Protease Incubation Incubation Recombinant 3CL Protease->Incubation FRET Substrate FRET Substrate FRET Substrate->Incubation Test Compound (e.g., Nirmatrelvir) Test Compound (e.g., Nirmatrelvir) Test Compound (e.g., Nirmatrelvir)->Incubation Fluorescence Measurement Fluorescence Measurement Incubation->Fluorescence Measurement IC50 Calculation IC50 Calculation Fluorescence Measurement->IC50 Calculation cluster_mpox Monkeypox Virus Egress cluster_inhibition_mpox Mechanism of Tecovirimat Intracellular Mature Virus (IMV) Intracellular Mature Virus (IMV) Wrapping in Golgi-derived membranes Wrapping in Golgi-derived membranes Intracellular Mature Virus (IMV)->Wrapping in Golgi-derived membranes F13 Protein Intracellular Enveloped Virus (IEV) Intracellular Enveloped Virus (IEV) Wrapping in Golgi-derived membranes->Intracellular Enveloped Virus (IEV) IEV IEV Transport to cell surface Transport to cell surface IEV->Transport to cell surface Fusion with plasma membrane Fusion with plasma membrane Transport to cell surface->Fusion with plasma membrane Extracellular Enveloped Virus (EEV) Release Extracellular Enveloped Virus (EEV) Release Fusion with plasma membrane->Extracellular Enveloped Virus (EEV) Release Tecovirimat Tecovirimat Tecovirimat->Wrapping in Golgi-derived membranes Inhibits cluster_workflow_pra Plaque Reduction Assay Workflow Cell Monolayer Cell Monolayer Virus Infection Virus Infection Cell Monolayer->Virus Infection Compound Treatment Compound Treatment Virus Infection->Compound Treatment Overlay and Incubation Overlay and Incubation Compound Treatment->Overlay and Incubation Plaque Visualization Plaque Visualization Overlay and Incubation->Plaque Visualization EC50 Calculation EC50 Calculation Plaque Visualization->EC50 Calculation

References

Validating ZK-806450's Mechanism of Action: A Mutagenesis-Based Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the mechanism of action of ZK-806450, an experimental drug candidate identified as a potential inhibitor of the monkeypox virus F13 protein. Drawing from established principles of drug-target validation, we outline a comprehensive strategy centered on mutagenesis to elucidate the molecular interactions between this compound and its putative target.

Introduction to this compound and its Hypothesized Mechanism

This compound has emerged as an experimental compound with a promising binding affinity for the F13 protein of the monkeypox virus.[1] The F13 protein is a crucial viral structural component, essential for the envelopment of the intracellular mature virus, a critical step in the viral life cycle.[2][3][4] The approved antiviral drug, tecovirimat (B1682736), also targets the F13 protein, suggesting a similar mechanism of action for this compound.[2][3][4] It is hypothesized that this compound binds to a specific pocket on the F13 protein, thereby inhibiting its function and preventing the formation of enveloped virions, ultimately halting viral propagation.

To rigorously validate this proposed mechanism, a series of mutagenesis studies can be employed. This approach involves systematically altering the genetic code of the F13 protein to produce variants with specific amino acid substitutions. By assessing the binding and inhibitory activity of this compound against these mutant proteins, researchers can pinpoint the critical residues involved in the drug-target interaction.

Validating this compound's Interaction with F13 Protein through Mutagenesis

Site-directed mutagenesis is a powerful technique to experimentally validate the interaction between a drug and its target protein.[5][6] By mutating specific amino acid residues within the predicted binding pocket of the F13 protein, we can assess the impact of these changes on the efficacy of this compound. A significant reduction or complete loss of inhibitory activity against a mutant F13 protein would strongly indicate that the mutated residue is crucial for this compound binding.

Proposed Mutagenesis Experimental Workflow

The following diagram illustrates a typical workflow for a mutagenesis-based validation study.

cluster_0 In Silico Analysis cluster_1 Molecular Biology cluster_2 Biochemical & Cellular Assays cluster_3 Data Analysis & Validation A Predict this compound Binding Site on F13 Protein B Identify Key Amino Acid Residues A->B C Site-Directed Mutagenesis of F13 Gene B->C D Clone Wild-Type & Mutant F13 into Expression Vectors C->D E Sequence Verification D->E I Viral Replication Assays in Cell Culture D->I F Express & Purify Wild-Type & Mutant F13 Proteins E->F G Binding Assays (e.g., SPR, ITC) F->G H Enzymatic Assays (if applicable) F->H J Compare this compound Activity against WT and Mutant F13 G->J H->J I->J K Validate Mechanism of Action J->K

A streamlined workflow for mutagenesis-based validation of this compound's mechanism of action.
Hypothetical Data from Mutagenesis Studies

The following table summarizes hypothetical data from a series of experiments designed to test the interaction of this compound with wild-type and mutant F13 proteins.

F13 VariantBinding Affinity (KD, nM)IC50 in Viral Replication Assay (nM)Fold Change in IC50 (Mutant/WT)
Wild-Type15501.0
Mutant 1 (Y123A)15005000100
Mutant 2 (L156A)25751.5
Mutant 3 (F189A)950320064
Mutant 4 (T210A)18601.2

Interpretation of Hypothetical Data:

  • Mutants 1 (Y123A) and 3 (F189A) show a significant decrease in binding affinity and a corresponding large increase in the IC50 value. This suggests that residues Y123 and F189 are critical for the binding of this compound to the F13 protein.

  • Mutants 2 (L156A) and 4 (T210A) exhibit minimal changes in binding affinity and IC50, indicating that these residues are likely not directly involved in the interaction with this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results.

Site-Directed Mutagenesis Protocol
  • Template DNA: A plasmid containing the wild-type F13 gene is used as the template.

  • Primer Design: Design complementary oligonucleotide primers containing the desired mutation.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid.

  • Template Removal: Digest the parental, methylated template DNA with a methylation-specific endonuclease (e.g., DpnI).

  • Transformation: Transform the mutated plasmids into competent E. coli cells.

  • Selection and Sequencing: Select transformed colonies and verify the desired mutation by DNA sequencing.

Surface Plasmon Resonance (SPR) for Binding Affinity
  • Chip Preparation: Covalently immobilize purified wild-type or mutant F13 protein onto a sensor chip.

  • Analyte Injection: Inject a series of concentrations of this compound over the chip surface.

  • Data Acquisition: Measure the change in the refractive index at the chip surface as this compound binds to and dissociates from the F13 protein.

  • Data Analysis: Fit the sensorgram data to a binding model to determine the association (ka), dissociation (kd), and equilibrium dissociation constant (KD).

Viral Replication Assay
  • Cell Seeding: Seed susceptible host cells (e.g., BSC-40 cells) in multi-well plates.

  • Infection: Infect the cells with monkeypox virus at a predetermined multiplicity of infection (MOI).

  • Drug Treatment: Add serial dilutions of this compound to the infected cells.

  • Incubation: Incubate the plates for a period sufficient for viral replication (e.g., 48-72 hours).

  • Quantification of Viral Yield: Quantify the amount of virus produced using methods such as plaque assay or qPCR for viral DNA.

  • IC50 Determination: Calculate the concentration of this compound that inhibits viral replication by 50% (IC50).

Comparison with Alternative Validation Methods

While mutagenesis is a powerful tool, other methods can also be employed to validate a drug's mechanism of action. The choice of method depends on the specific research question and available resources.

MethodPrincipleAdvantagesDisadvantages
Mutagenesis Altering specific amino acids in the target protein to assess the impact on drug activity.Provides direct evidence of drug-target interaction at the molecular level.Can be time-consuming; mutations may cause protein misfolding.
X-ray Crystallography / Cryo-EM Determining the 3D structure of the drug-target complex.Provides a high-resolution view of the binding interaction.Requires high-quality protein crystals or samples; may not reflect the dynamic nature of the interaction in solution.
Photo-affinity Labeling Using a light-activated probe to covalently link the drug to its target.Can identify direct binding partners in a complex biological sample.Can be technically challenging; may result in non-specific labeling.
Thermal Shift Assay (TSA) Measuring the change in the melting temperature of the target protein upon drug binding.High-throughput and relatively simple to perform.Provides indirect evidence of binding; may not be suitable for all proteins.
Computational Docking Predicting the binding mode of a drug to its target using computer simulations.Fast and cost-effective for initial screening and hypothesis generation.Predictions require experimental validation; accuracy depends on the quality of the protein structure and docking algorithm.

Signaling Pathway and Logical Relationships

The following diagram illustrates the proposed mechanism of action of this compound within the context of the monkeypox virus life cycle.

cluster_0 Monkeypox Virus Life Cycle cluster_1 Mechanism of Action A Viral Entry B Uncoating & DNA Replication A->B C Assembly of Immature Virions B->C D Maturation to Intracellular Mature Virus (IMV) C->D E IMV Wrapping & Envelopment D->E F Formation of Extracellular Enveloped Virus (EEV) E->F G Viral Egress F->G ZK This compound Inhibition Inhibition ZK->Inhibition F13 F13 Protein F13->Inhibition Inhibition->E Blocks

Proposed mechanism of this compound in inhibiting monkeypox virus replication.

Conclusion

Validating the mechanism of action of a drug candidate is a critical step in the drug development process.[7][8] The use of mutagenesis, in conjunction with biochemical and cellular assays, provides a robust framework for confirming the molecular target of this compound and elucidating the key interactions that drive its antiviral activity. The hypothetical data and experimental protocols presented in this guide offer a clear path forward for researchers seeking to validate the therapeutic potential of this promising compound. By systematically dissecting the drug-target interaction, we can gain valuable insights that will inform the future development of novel antiviral therapies against monkeypox and other related viruses.

References

ZK-806450: A Potential Antiviral Agent Awaiting Comparative Efficacy Data Against Viral Variants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ZK-806450 has emerged as a compound of interest with potential antiviral properties. However, a comprehensive comparative analysis of its efficacy against different viral variants is currently not available in published scientific literature.

Initial computational and screening studies have identified this compound as a promising candidate inhibitor for several viruses, including SARS-CoV-2, the dengue virus, and the monkeypox virus. These preliminary findings are based on the compound's predicted ability to interact with key viral proteins. For instance, this compound has been noted for its high binding potential to the allosteric site of the SARS-CoV-2 3CL protease and its ability to specifically and stably bind to the GAG site of the dengue virus envelope protein. Furthermore, in a virtual screening study, this compound was identified as a potential inhibitor of the F13 protein of the monkeypox virus, a crucial component in viral envelopment[1].

Despite these promising computational predictions, there is a conspicuous absence of published experimental data that quantitatively assesses and compares the efficacy of this compound against a range of viral variants. For example, no studies to date have presented data on whether this compound is more or less effective against the Omicron variant of SARS-CoV-2 compared to the Delta variant, or against different clades of the monkeypox virus. Similarly, comparative data on its efficacy against the four serotypes of the dengue virus is not yet available.

This lack of empirical data prevents the construction of a detailed comparative guide as requested. Such a guide would necessitate quantitative data from standardized experimental protocols, which are fundamental for an objective comparison.

Hypothetical Experimental Workflow

To address this knowledge gap and evaluate the comparative efficacy of this compound, a series of key experiments would be required. The following represents a hypothetical experimental workflow that researchers could employ:

G cluster_prep Preparation cluster_assay Efficacy Assays cluster_data Data Analysis virus_variants Viral Variants (e.g., SARS-CoV-2 Delta, Omicron; MPXV Clade I, II) plaque_reduction Plaque Reduction Neutralization Test (PRNT) virus_variants->plaque_reduction yield_reduction Viral Yield Reduction Assay virus_variants->yield_reduction cell_lines Appropriate Cell Lines (e.g., Vero E6, Calu-3) cell_lines->plaque_reduction cell_lines->yield_reduction zk806450 This compound Compound zk806450->plaque_reduction zk806450->yield_reduction ic50_determination IC50 Determination plaque_reduction->ic50_determination yield_reduction->ic50_determination dose_response Dose-Response Curve Generation ic50_determination->dose_response statistical_analysis Statistical Analysis (e.g., ANOVA) dose_response->statistical_analysis comparative_table Comparative Efficacy Table statistical_analysis->comparative_table

Caption: Hypothetical workflow for comparative efficacy testing of this compound.

Detailed Methodologies for Key Experiments

Should such research be undertaken, the following experimental protocols would be central to generating the necessary comparative data.

Plaque Reduction Neutralization Test (PRNT)

Objective: To determine the concentration of this compound required to reduce the number of viral plaques by 50% (PRNT50) for different viral variants.

Protocol:

  • Cell Culture: Seed susceptible cells (e.g., Vero E6 for SARS-CoV-2) in 24-well plates and grow to a confluent monolayer.

  • Compound Dilution: Prepare a series of dilutions of this compound in a suitable medium.

  • Virus Neutralization: Incubate a standard amount of each viral variant with the different concentrations of this compound for 1 hour at 37°C.

  • Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures.

  • Adsorption: Allow the virus to adsorb for 1 hour at 37°C.

  • Overlay: Remove the inoculum and overlay the cells with a medium containing 1% methylcellulose (B11928114) and the corresponding concentration of this compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 3-5 days), which may vary depending on the virus.

  • Staining and Counting: Fix the cells with a formaldehyde (B43269) solution and stain with crystal violet. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to a no-drug control. The PRNT50 value is determined by plotting the percentage of reduction against the compound concentration.

Viral Yield Reduction Assay

Objective: To quantify the reduction in the production of infectious virus particles in the presence of this compound for different viral variants.

Protocol:

  • Infection: Infect confluent monolayers of susceptible cells with each viral variant at a specific multiplicity of infection (MOI) in the presence of various concentrations of this compound.

  • Incubation: Incubate the infected cells for a full viral replication cycle (e.g., 24-48 hours).

  • Harvesting: Collect the cell culture supernatant.

  • Titration: Determine the viral titer in the supernatant using a standard plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay.

  • Data Analysis: Compare the viral titers from the this compound-treated cells to those from untreated control cells to calculate the reduction in viral yield.

Proposed Data Presentation

Once experimental data is available, it should be summarized in a clear and structured format to facilitate easy comparison.

Table 1: Comparative Efficacy of this compound Against SARS-CoV-2 Variants

SARS-CoV-2 VariantCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
DeltaVero E6Data not availableData not availableData not available
Omicron (BA.1)Vero E6Data not availableData not availableData not available
Omicron (BA.5)Vero E6Data not availableData not availableData not available

Table 2: Comparative Efficacy of this compound Against Monkeypox Virus Clades

Monkeypox Virus CladeCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
Clade IBSC-1Data not availableData not availableData not available
Clade IIBSC-1Data not availableData not availableData not available

Table 3: Comparative Efficacy of this compound Against Dengue Virus Serotypes

Dengue Virus SerotypeCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
DENV-1C6/36Data not availableData not availableData not available
DENV-2C6/36Data not availableData not availableData not available
DENV-3C6/36Data not availableData not availableData not available
DENV-4C6/36Data not availableData not availableData not available

Conclusion

While this compound has been identified as a molecule with antiviral potential through in silico methods, the critical next step is rigorous experimental validation. The generation of comparative efficacy data against a spectrum of viral variants is essential for the research and drug development community to accurately assess its therapeutic potential. Until such studies are conducted and their results published, a definitive comparative guide on the efficacy of this compound against viral variants cannot be compiled. Researchers are encouraged to pursue in vitro and in vivo studies to fill this significant void in the scientific literature.

References

Assessing the Therapeutic Index: A Comparative Analysis of ZK-806450 and Other Antiviral Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the therapeutic index for the experimental compound ZK-806450 against other antiviral agents is not feasible at this time due to a lack of publicly available preclinical and clinical data. The therapeutic index, a critical measure of a drug's safety, is determined by comparing the dose at which it exerts a therapeutic effect to the dose at which it becomes toxic. As this compound appears to be in the early stages of in silico research, such data has not yet been generated.

This compound has been identified in computational screening studies as a potential antiviral agent.[1] Specifically, it has shown potential binding affinity to the F13 protein of the monkeypox virus and the 3CL protease of SARS-CoV-2.[1][2] It is classified as a carbazole, an organic compound known for a three-ring system containing a pyrrole (B145914) ring fused to two benzene (B151609) rings.[3] One supplier, MedchemExpress, notes its potential antiviral activity and its ability to bind to the GAG site of the dengue virus envelope protein.[1]

However, these findings are based on virtual screening and computational modeling. This early-stage research does not involve the necessary in vitro and in vivo studies required to establish a therapeutic index. The determination of a therapeutic index necessitates extensive experimental protocols, including dose-response studies in cellular and animal models to identify both the effective dose (ED50) and the toxic dose (TD50) or lethal dose (LD50).

The Challenge of Comparing an Experimental Compound

A comparison guide, as requested, would typically include quantitative data on efficacy and toxicity, detailed experimental methodologies, and visualizations of relevant biological pathways. For this compound, this information is not available in the public domain.

In contrast, established antiviral drugs and other classes of therapeutic agents, such as PARP inhibitors and topoisomerase inhibitors used in cancer therapy, have undergone rigorous testing. For these compounds, a wealth of data exists from preclinical and clinical trials, allowing for a thorough assessment and comparison of their therapeutic indices.

Future Directions for this compound

Should this compound progress through the drug development pipeline, future research would need to address the following to establish its therapeutic index:

  • In Vitro Efficacy Studies: Determining the concentration of this compound required to inhibit viral replication in cell cultures.

  • In Vitro Cytotoxicity Assays: Assessing the concentration at which this compound becomes toxic to host cells.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the compound's effectiveness and safety profile in animal models. These studies are crucial for determining the therapeutic window in a living organism.

Until such data becomes available, any discussion of the therapeutic index of this compound remains speculative. Researchers and drug development professionals interested in this compound should monitor for future publications of preclinical research that would provide the necessary data for a comparative assessment.

References

Validating In Silico Predictions of Novel Antiviral Compound ZK-806450 Against Monkeypox Virus

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis with In Vitro Data of Tecovirimat (B1682736)

For Researchers, Scientists, and Drug Development Professionals

The emergence of monkeypox as a global health concern has accelerated the search for effective antiviral therapeutics. In silico screening methods have become pivotal in rapidly identifying potential drug candidates. This guide provides a comparative analysis of the in silico predictions for ZK-806450, a novel experimental compound, against the established in vitro efficacy of tecovirimat, an FDA-approved antiviral that targets the same viral protein.

Executive Summary

This compound has been identified through virtual screening as a potential inhibitor of the monkeypox virus (MPXV) F13 protein, a key enzyme involved in viral particle formation.[1] While in vitro experimental data for this compound is not yet available, this guide presents its in silico predictions alongside the well-documented in vitro performance of tecovirimat, a clinically approved F13 inhibitor. This comparison serves to highlight the potential of this compound as a drug candidate and underscores the necessity of subsequent in vitro and in vivo validation to confirm its therapeutic promise.

Data Presentation: In Silico vs. In Vitro

The following tables summarize the available data for this compound (in silico) and tecovirimat (in silico and in vitro) for a comparative assessment.

Table 1: In Silico Binding Affinity Predictions against MPXV F13 Protein

CompoundLibraryIn Silico MethodPredicted Binding Affinity (Vina Score)
This compound Experimental DrugsMolecular Docking-9.0[1]
Tecovirimat Approved DrugsMolecular Docking-8.5[1]

Note: A more negative Vina score suggests a higher predicted binding affinity.

Table 2: In Vitro Antiviral Activity of Tecovirimat against Monkeypox Virus

CompoundCell LineAssay TypeIC50 (nM)
Tecovirimat Vero cellsPlaque Reduction Assay17[2]

IC50 (half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition of the virus in vitro.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings.

In Silico Screening Protocol for this compound

The identification of this compound as a potential F13 inhibitor was achieved through a computational drug screening approach.[1]

  • Protein Structure Prediction: The three-dimensional structure of the monkeypox virus F13 protein was predicted using the AlphaFold2 algorithm.[1]

  • Ligand Library Preparation: A library of experimental drugs, including this compound, was obtained from the DrugBank database.[1]

  • Molecular Docking: The prepared ligands were virtually screened against the predicted F13 protein structure using AutoDock Vina. This program calculates the probable binding affinity of a ligand to a protein target, expressed as a Vina score.[1]

  • Candidate Selection: Compounds with high predicted binding affinities (more negative Vina scores) were identified as potential inhibitors.[1]

In Vitro Plaque Reduction Assay Protocol for Tecovirimat

The antiviral activity of tecovirimat against monkeypox virus was determined using a plaque reduction assay.[2]

  • Cell Culture: Vero cells were seeded in 6-well plates and incubated until a confluent monolayer was formed.

  • Virus Infection: The cell monolayers were infected with a clade IIb strain of the monkeypox virus.

  • Compound Treatment: Following viral infection, the cells were treated with various concentrations of tecovirimat.

  • Plaque Formation: The plates were incubated for a period that allows for the formation of visible viral plaques.

  • Quantification: The number of plaques in the tecovirimat-treated wells was compared to the number in untreated control wells to determine the percentage of inhibition. The IC50 value was calculated from the dose-response curve.[2]

Visualizing the Science

Diagrams are provided to illustrate the targeted viral pathway and the experimental workflows.

F13_Pathway cluster_virus_lifecycle Monkeypox Virus Replication Cycle cluster_inhibition Mechanism of Inhibition Immature_Virion Immature Virion Intracellular_Mature_Virion Intracellular Mature Virion (IMV) Immature_Virion->Intracellular_Mature_Virion Maturation Intracellular_Enveloped_Virion Intracellular Enveloped Virion (IEV) Intracellular_Mature_Virion->Intracellular_Enveloped_Virion Wrapping Cell_Associated_Enveloped_Virion Cell-Associated Enveloped Virion (CEV) Intracellular_Enveloped_Virion->Cell_Associated_Enveloped_Virion Transport to Cell Surface Extracellular_Enveloped_Virion Extracellular Enveloped Virion (EEV) Cell_Associated_Enveloped_Virion->Extracellular_Enveloped_Virion Release F13_Protein F13 Protein F13_Protein->Intracellular_Enveloped_Virion Essential for Wrapping ZK_806450 This compound (Predicted) ZK_806450->F13_Protein Inhibits Tecovirimat Tecovirimat (Validated) Tecovirimat->F13_Protein Inhibits

Caption: Role of F13 protein in the monkeypox virus life cycle and its inhibition.

Experimental_Workflows cluster_insilico In Silico Workflow for this compound cluster_invitro In Vitro Workflow for Tecovirimat Protein_Prediction F13 Protein Structure Prediction (AlphaFold2) Molecular_Docking Molecular Docking (AutoDock Vina) Protein_Prediction->Molecular_Docking Ligand_Database Experimental Drug Database Ligand_Database->Molecular_Docking Binding_Affinity Predicted Binding Affinity (Vina Score) Molecular_Docking->Binding_Affinity Cell_Culture Vero Cell Culture Virus_Infection Monkeypox Virus Infection Cell_Culture->Virus_Infection Drug_Treatment Tecovirimat Treatment Virus_Infection->Drug_Treatment Plaque_Assay Plaque Reduction Assay Drug_Treatment->Plaque_Assay IC50_Determination IC50 Determination Plaque_Assay->IC50_Determination

Caption: In silico and in vitro experimental workflows.

Conclusion and Future Directions

The in silico analysis of this compound indicates a strong potential for this experimental compound to act as an inhibitor of the monkeypox virus F13 protein, with a predicted binding affinity superior to that of the approved drug tecovirimat. However, it is crucial to recognize that computational predictions are the first step in the drug discovery pipeline. The presented in vitro data for tecovirimat demonstrates the level of efficacy that a successful F13 inhibitor can achieve in a cell-based model.

The logical next step is to perform in vitro studies on this compound to experimentally validate the in silico predictions. Assays such as the plaque reduction assay will be essential to determine its actual antiviral activity and to establish a dose-response relationship. Should this compound demonstrate significant in vitro efficacy, further preclinical development, including in vivo studies in animal models, will be warranted to assess its safety and therapeutic potential for the treatment of monkeypox.

References

Safety Operating Guide

Personal protective equipment for handling ZK-806450

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of ZK-806450. Given that specific occupational exposure limits (OELs) for this compound are not publicly available, a conservative approach based on established guidelines for handling potent pharmaceutical compounds is recommended.

Precautionary Assessment and Engineering Controls

This compound is an experimental drug and a potent inhibitor of factor Xa.[1] Due to the lack of specific toxicological data, it must be handled as a highly potent active pharmaceutical ingredient (HPAPI). The primary method for ensuring safety is through engineering controls designed to minimize exposure.

  • Ventilation: All handling of this compound in solid (powder) form should be conducted in a certified chemical fume hood, a ventilated balance enclosure, or a glove box to prevent inhalation of airborne particles.[1]

  • Isolation: For procedures with a higher risk of aerosol generation, such as sonication or vortexing of solutions, consider using containment systems like a glove box.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory for all personnel handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-impermeable gloves (e.g., Nitrile), double-gloving recommended.To prevent skin contact. Contaminated gloves should be disposed of immediately.
Eye Protection Tightly fitting safety goggles or a face shield.To protect eyes from splashes or airborne powder.
Body Protection A lab coat with long sleeves and closed cuffs. Consider a disposable gown for larger quantities or dust-generating procedures.To prevent contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) is recommended when handling the powder form outside of a ventilated enclosure.To prevent inhalation of fine particles, which poses the greatest exposure risk.

Note: Since specific glove material compatibility data for this compound is unavailable, it is best practice to use nitrile gloves and change them frequently.

Operational Handling Procedures

Adherence to a strict operational workflow is critical to maintaining a safe laboratory environment.

Caption: Workflow for the safe handling of this compound.

Experimental Protocol: Preparing a Stock Solution

  • Preparation: Don all required PPE as specified in the table above. Prepare the workspace within a chemical fume hood or other ventilated enclosure.

  • Weighing: Tare a suitable container on a calibrated balance inside the enclosure. Carefully weigh the desired amount of this compound solid powder.

  • Solubilization: Add the appropriate volume of solvent (e.g., DMSO) to the container to achieve the desired concentration.[1] Ensure the container is securely capped.

  • Mixing: Gently agitate the solution until the compound is fully dissolved. Vortexing or sonication should be performed with caution to avoid aerosol generation.

  • Storage: Store the stock solution in a tightly sealed container at the recommended temperature (0 - 4°C for short-term, -20°C for long-term).[1]

Accidental Release and Exposure Plan

Immediate and correct response to spills or exposure is crucial.

IncidentAction
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Small Spill (Powder) Gently cover the spill with absorbent paper towels. Carefully wipe up, then decontaminate the area. Place all waste in a sealed container for hazardous waste disposal.
Small Spill (Solution) Absorb the spill with inert material (e.g., vermiculite, sand). Place the contaminated material into a sealed container for hazardous waste disposal. Decontaminate the area.

Disposal Plan

As an experimental compound with unknown environmental impact, this compound and all associated waste must be treated as hazardous.

Disposal_Plan Start Waste Generation (Unused compound, contaminated PPE, etc.) Segregate Segregate Waste into Compatible Streams (e.g., solid vs. liquid) Start->Segregate Contain Place in a Labeled, Leak-Proof Hazardous Waste Container Segregate->Contain Label Label Container with: 'Hazardous Waste' 'this compound' All Components and Concentrations Contain->Label Store Store in a Designated Satellite Accumulation Area (SAA) Label->Store Arrange_Pickup Contact Institutional Environmental Health & Safety (EHS) for Pickup Store->Arrange_Pickup Incineration Final Disposal via a Permitted Hazardous Waste Incinerator Arrange_Pickup->Incineration

Caption: Step-by-step disposal plan for this compound waste.

Disposal Protocol:

  • Collection: Collect all materials contaminated with this compound, including unused compound, empty vials, contaminated PPE, and cleaning materials, in a designated hazardous waste container.[2][3]

  • Labeling: Clearly label the container as "Hazardous Waste" and list "this compound" and any solvents used.[2]

  • Storage: Store the sealed container in a designated and secure Satellite Accumulation Area within the laboratory.[2]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office.[2][4] All investigational drug waste should be disposed of via incineration at a licensed facility to ensure complete destruction.[5] Do not dispose of this compound down the drain or in regular trash.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.